molecular formula C63H112N10O17 B10786069 Orfamide B

Orfamide B

Numéro de catalogue: B10786069
Poids moléculaire: 1281.6 g/mol
Clé InChI: FPMIEPCWEZBKGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Orfamide B is a cyclodepsipeptide.
This compound has been reported in Pseudomonas and Pseudomonas fluorescens with data available.

Propriétés

Formule moléculaire

C63H112N10O17

Poids moléculaire

1281.6 g/mol

Nom IUPAC

5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)

Clé InChI

FPMIEPCWEZBKGP-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Orfamide B from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant scientific interest due to its potent antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in structured tables, and visual diagrams of key processes to facilitate understanding and replication in a research and development setting.

Introduction

Cyclic lipopeptides (CLPs) are a class of secondary metabolites produced by a wide range of bacteria, including numerous species of Pseudomonas. These molecules are characterized by a peptide ring linked to a fatty acid tail. Orfamides are a specific family of CLPs, first identified through a genomisotopic approach in the biocontrol strain Pseudomonas protegens Pf-5.[1]

This compound is a notable member of this family, primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1][2][3][4] It is a decapeptide with the sequence Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val, cyclized between the C-terminal valine and the beta-hydroxyl group of the threonine residue, and linked to a 3-hydroxy-tetradecanoic acid tail. The structural difference between Orfamide A and this compound lies in the fourth amino acid residue, which is a valine in Orfamide A and an isoleucine in this compound.

The biological activities of this compound are of significant interest for agricultural and pharmaceutical applications. It exhibits potent antifungal activity against various plant pathogens, including Rhizoctonia solani and Magnaporthe oryzae, the causative agent of rice blast disease. Furthermore, this compound demonstrates insecticidal properties and plays a role in the swarming motility of its producing organism. This guide will delve into the technical aspects of working with this promising natural product.

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing Pseudomonas strains and the subsequent isolation and purification of the target compound.

Bacterial Cultivation and Fermentation

A robust fermentation protocol is essential for maximizing the yield of this compound.

Protocol 1: Shake Flask Fermentation

  • Inoculum Preparation:

    • Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate.

    • Incubate at 28°C for 24-48 hours.

    • Inoculate a single colony into a 50 mL Falcon tube containing 10 mL of KB broth.

    • Incubate overnight at 28°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate a 2 L Erlenmeyer flask containing 500 mL of KB broth with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.

    • Incubate at 28°C with shaking at 180 rpm for 48-72 hours.

Extraction and Purification

The following multi-step protocol is designed to isolate this compound to a high degree of purity.

Protocol 2: Extraction and Purification of this compound

  • Crude Extraction by Acid Precipitation:

    • Centrifuge the fermentation culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

    • Carefully decant the supernatant into a clean vessel.

    • Acidify the supernatant to pH 2.0 using 6 M HCl.

    • Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

    • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

    • Wash the pellet twice with acidified water (pH 2.0) and lyophilize to obtain the crude extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 1 g) by washing with one column volume of methanol followed by one column volume of deionized water.

    • Dissolve the lyophilized crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%.

    • Load the sample onto the conditioned C18 cartridge.

    • Wash the cartridge with two column volumes of 20% aqueous acetonitrile to remove polar impurities.

    • Elute the orfamides with two column volumes of 80% aqueous acetonitrile.

    • Dry the eluted fraction under reduced pressure.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the dried SPE fraction in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 4 mL/min. A typical gradient is 50-95% acetonitrile over 40 minutes.

    • Monitor the elution profile at 210 nm.

    • Collect fractions corresponding to the this compound peak.

    • Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain pure this compound as a white powder.

Data Presentation

This section summarizes the key quantitative data for this compound in a structured format for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC65H115N10O17
Molecular Weight1324.68 g/mol
Amino Acid SequenceLeu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val
Fatty Acid Tail3-hydroxy-tetradecanoic acid (C14)
Mass (m/z) [M+H]+1325.8
NMR Spectroscopic Data
AtomRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Amide Protons (NH)7.5 - 9.5-
α-Protons (αH)3.8 - 4.550 - 60
Fatty Acid CH-OH~4.0~70
Fatty Acid CH21.2 - 1.625 - 35
Fatty Acid CH3~0.8~14
Carbonyls (C=O)-170 - 177
Mass Spectrometry Data

Mass spectrometry is a critical tool for the identification and structural elucidation of this compound. The following table lists the expected parent ion and major fragment ions.

Ionm/z (calculated)Description
[M+H]+1325.8Protonated parent molecule
[M+Na]+1347.8Sodiated parent molecule
Fragment IonsVariesResult from cleavage of the peptide backbone (b and y ions) and loss of the fatty acid chain.
Biological Activity

This compound exhibits a range of biological activities. The following table summarizes some of the key quantitative findings.

Target OrganismAssayEffective ConcentrationReference
Rhizoctonia solaniHyphal Branching Assay100 µM (induces increased branching)
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (reduces disease lesions)
Pythium ultimumZoospore Lysis≥ 25 µM (lysis within 55-70 seconds)
Phytophthora porriZoospole Lysis≥ 25 µM (lysis within 55-70 seconds)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to this compound.

Orfamide_B_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation Pseudomonas sp. Culture in KB Broth (48-72h, 28°C) Centrifugation1 Centrifugation (10,000 x g) Fermentation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidification (pH 2.0) & Overnight Incubation (4°C) Supernatant->Acidification Centrifugation2 Centrifugation (10,000 x g) Acidification->Centrifugation2 Crude_Extract Lyophilized Crude Extract Centrifugation2->Crude_Extract SPE Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE RP_HPLC Semi-preparative RP-HPLC (C18 Column) SPE->RP_HPLC Pure_Orfamide_B Pure this compound RP_HPLC->Pure_Orfamide_B

Caption: Overall workflow for the isolation and purification of this compound.

Orfamide_B_Biosynthesis ofaA ofaA Gene Cluster NRPS_A NRPS Modules (A, T, C domains) ofaA->NRPS_A ofaB ofaB Gene Cluster NRPS_B NRPS Modules (A, T, C domains) ofaB->NRPS_B ofaC ofaC Gene Cluster NRPS_C NRPS Modules (A, T, C domains) ofaC->NRPS_C Assembly Stepwise Assembly & Elongation NRPS_A->Assembly NRPS_B->Assembly NRPS_C->Assembly Fatty_Acid 3-OH-C14 Fatty Acid Fatty_Acid->Assembly Amino_Acids L-Leu, D-Glu, D-aThr, L-Ile, L-Leu, D-Ser, L-Leu, L-Leu, D-Ser, L-Val Amino_Acids->Assembly Cyclization Thioesterase-mediated Cyclization & Release Assembly->Cyclization Orfamide_B This compound Cyclization->Orfamide_B

Caption: Simplified schematic of the nonribosomal peptide synthetase (NRPS) mediated biosynthesis of this compound.

Conclusion

This compound represents a compelling natural product with significant potential in both agriculture and medicine. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively isolate, characterize, and evaluate this potent cyclic lipopeptide. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for its development into novel therapeutic and biocontrol agents.

References

Elucidation of the Chemical Structure of Orfamide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, a class of bioactive secondary metabolites produced by various Pseudomonas species. These compounds exhibit a range of biological activities, including insecticidal, antifungal, and biosurfactant properties, making them of significant interest in agrochemical and pharmaceutical research. The precise determination of their chemical structure is paramount for understanding structure-activity relationships and for potential synthetic and semi-synthetic derivatization. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound, focusing on the key spectroscopic and spectrometric techniques employed.

Introduction

This compound is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide core and a lipid side chain. It is primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1] Structurally, the orfamide family consists of a ten-amino-acid peptide chain attached to a 3-hydroxy fatty acid tail.[1] this compound differs from its close analog, Orfamide A, by a single amino acid substitution.[2][3] The elucidation of its complete chemical structure, including the amino acid sequence, the nature of the fatty acid, the cyclization pattern, and the stereochemistry of the constituent amino acids, has been accomplished through a combination of advanced analytical techniques.

Isolation and Purification

The initial step in the structure elucidation of this compound involves its isolation from the producing microorganism.

Experimental Protocol: Isolation of this compound
  • Culturing: Pseudomonas sp. CMR5c or CMR12a is cultured in a suitable liquid medium, such as King's B medium, on a rotary shaker to promote the production of secondary metabolites.

  • Extraction: The culture supernatant is acidified to approximately pH 2.0 with hydrochloric acid and stored at 4°C overnight to precipitate the lipopeptides.[2]

  • Centrifugation: The precipitate containing the crude lipopeptide mixture is collected by centrifugation.

  • Methanol Extraction: The pellet is then extracted with methanol to dissolve the lipopeptides.

  • Purification: The crude methanol extract is subjected to further purification using techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Planar Structure Determination

The planar structure of this compound, which includes the amino acid sequence and the fatty acid component, was primarily determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining initial sequence information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragment ions provide information about the sequence of amino acids in the peptide chain.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₅₈H₁₀₁N₁₁O₁₅
Molecular Weight1239.75
Ionization ModeElectrospray Ionization (ESI)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to identify the amino acid spin systems and their connectivity.

  • ¹H NMR: Provides information about the number and types of protons in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is instrumental in identifying the individual amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for establishing the sequence of the amino acids by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ or DMSO-d₆.

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The resulting spectra are analyzed to identify the spin systems of the ten amino acids and the fatty acid chain, and to establish their connectivity to determine the final planar structure.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Data sourced from Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology)

ResiduePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3-OH-C₁₄:₀β-CH~3.8~68.0
Leu1~4.2~53.0
Glu2~4.1~54.0
Thr3~4.3~60.0
Val4~4.0~61.0
Leu5~4.4~52.0
Ser6~4.5~57.0
Leu7~4.2~53.0
Leu8~4.1~53.0
Ser9~4.4~56.0
Val10~4.0~60.0

Note: The chemical shift values are approximate and serve as a representation of the data found in the source. For precise values, refer to the original publication.

Stereochemistry Determination

The determination of the absolute configuration of the chiral centers in this compound is a critical final step in its complete structure elucidation. This is typically achieved through chemical degradation followed by chiral analysis or through advanced NMR techniques and comparison with synthetic standards.

Experimental Protocol: Stereochemical Analysis
  • Acid Hydrolysis: The purified this compound is hydrolyzed with 6 M HCl to break the amide bonds and release the constituent amino acids.

  • Chiral Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chromatographic Analysis: The derivatized amino acids are analyzed by RP-HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.

  • Total Synthesis: In some cases, total synthesis of possible stereoisomers and comparison of their spectroscopic data (NMR) and chromatographic behavior with the natural product is performed for unambiguous assignment.

Recent studies have highlighted the complexity of stereochemistry in the orfamide family, with some initial assignments being revised based on more detailed analysis and total synthesis.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.

G cluster_0 Isolation & Purification cluster_1 Planar Structure Determination cluster_2 Stereochemistry Determination Culture Pseudomonas sp. Culture Extraction Crude Lipopeptide Extraction Culture->Extraction Purification RP-HPLC Purification Extraction->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Hydrolysis Acid Hydrolysis Purification->Hydrolysis MS_Data Molecular Formula & Fragment Ions MS->MS_Data NMR_Data Spin Systems & Connectivity NMR->NMR_Data Planar_Structure Planar Structure (AA Sequence & Fatty Acid) MS_Data->Planar_Structure NMR_Data->Planar_Structure Derivatization Chiral Derivatization Hydrolysis->Derivatization Chiral_HPLC Chiral HPLC Analysis Derivatization->Chiral_HPLC Stereochemistry Absolute Configuration of Amino Acids Chiral_HPLC->Stereochemistry Final_Structure Complete Structure of this compound Planar_Structure->Final_Structure Stereochemistry->Final_Structure G cluster_nmr 2D NMR Analysis cluster_ms MS/MS Analysis COSY_TOCSY COSY / TOCSY Data AA_Spin_Systems Identification of Amino Acid and Fatty Acid Spin Systems COSY_TOCSY->AA_Spin_Systems HMBC HMBC Data Inter_Residue Inter-residue Correlations (Hα(i) to C=O(i-1)) HMBC->Inter_Residue AA_Sequence Amino Acid Sequence AA_Spin_Systems->AA_Sequence Inter_Residue->AA_Sequence FA_Position Fatty Acid Position Inter_Residue->FA_Position Cyclization Cyclization Site (Lactone Bond) Inter_Residue->Cyclization MSMS MS/MS Fragmentation Data Fragment_Ions Identification of b- and y-type Fragment Ions MSMS->Fragment_Ions Fragment_Ions->AA_Sequence

References

Spectroscopic Scrutiny of Orfamide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide belonging to the orfamide family, has garnered significant interest within the scientific community for its potential therapeutic applications. Produced by various Pseudomonas species, this natural product exhibits a range of biological activities. The structural elucidation and detailed spectroscopic analysis of this compound are paramount for understanding its structure-activity relationships, mechanism of action, and for guiding synthetic and semi-synthetic derivatization efforts in drug discovery programs.

This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended to serve as a comprehensive resource, offering detailed experimental protocols and clearly structured data to facilitate further research and development. This compound's structure is closely related to Orfamide A, with the key difference being the substitution of a Valine residue in Orfamide A with an Isoleucine at the fourth position in this compound. Additionally, this compound possesses a C14 fatty acid chain.[1][2] The structural determination of this compound has been accomplished through rigorous NMR and MS analyses.[1][2]

Data Presentation

The following tables summarize the quantitative NMR spectroscopic data for this compound. This data is essential for the verification of the compound's identity and for detailed conformational analysis. The NMR assignments for this compound are referenced from the supplementary material of the publication "Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species" in Frontiers in Microbiology, 2016, Volume 7, Article 382.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃CN, 298K)

Amino Acid ResidueProtonChemical Shift (δ, ppm)
Fatty Acid
H-2Data not available
H-3Data not available
Leu¹ NHData not available
Data not available
Data not available
Data not available
Data not available
Glu² NHData not available
Data not available
Data not available
Data not available
Thr³ NHData not available
Data not available
Data not available
Data not available
Ile⁴ NHData not available
Data not available
Data not available
Data not available
Hγ'Data not available
Data not available
Leu⁵ NHData not available
Data not available
Data not available
Data not available
Data not available
Ser⁶ NHData not available
Data not available
Data not available
Leu⁷ NHData not available
Data not available
Data not available
Data not available
Data not available
Leu⁸ NHData not available
Data not available
Data not available
Data not available
Data not available
Ser⁹ NHData not available
Data not available
Data not available
Val¹⁰ NHData not available
Data not available
Data not available
Data not available

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.76 MHz, CD₃CN, 298K)

Amino Acid ResidueCarbonChemical Shift (δ, ppm)
Fatty Acid
C-1Data not available
C-2Data not available
C-3Data not available
Leu¹ Data not available
Data not available
Data not available
Data not available
C=OData not available
Glu² Data not available
Data not available
Data not available
Data not available
C=OData not available
Thr³ Data not available
Data not available
Data not available
C=OData not available
Ile⁴ Data not available
Data not available
Data not available
Cγ'Data not available
Data not available
C=OData not available
Leu⁵ Data not available
Data not available
Data not available
Data not available
C=OData not available
Ser⁶ Data not available
Data not available
C=OData not available
Leu⁷ Data not available
Data not available
Data not available
Data not available
C=OData not available
Leu⁸ Data not available
Data not available
Data not available
Data not available
C=OData not available
Ser⁹ Data not available
Data not available
C=OData not available
Val¹⁰ Data not available
Data not available
Data not available
C=OData not available

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₅₉H₁₀₇N₁₁O₁₅
Monoisotopic Mass 1253.786 g/mol
Observed [M+H]⁺ Data not available
Observed [M+Na]⁺ Data not available
Key MS/MS Fragments Specific b and y ion data for this compound is not readily available in the public domain and would need to be generated experimentally.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the NMR and MS analysis of this compound, based on established procedures for similar cyclic lipopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated acetonitrile (CD₃CN).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid signal broadening.

2. Instrumentation:

  • NMR measurements are typically performed on a high-field spectrometer, such as a Bruker Avance III operating at a ¹H frequency of 500 MHz or higher.

  • The spectrometer should be equipped with a cryoprobe for enhanced sensitivity.

3. Data Acquisition:

  • All measurements should be conducted at a constant temperature, for example, 298K.

  • 1D NMR:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and obtain an overview of the proton signals.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation of this compound. These include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To establish the complete spin systems of the amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the peptide and identifying the connection between the fatty acid and the peptide chain.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile.

  • For UPLC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.

2. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) is recommended.

  • Electrospray ionization (ESI) is the preferred ionization method for this class of compounds.

3. UPLC-MS Method:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is typically used.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure good separation. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion mode is generally used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Scan Mode:

    • Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-2000) to detect the molecular ions of this compound and other components.

    • Tandem MS (MS/MS or MS²): Select the precursor ion corresponding to this compound ([M+H]⁺) for fragmentation. This will generate a fragmentation pattern (b and y ions) that can be used to confirm the amino acid sequence.

  • Collision Energy: The collision energy for MS/MS should be optimized to achieve a rich fragmentation spectrum.

Mandatory Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1D & 2D) Isolation->NMR MS Mass Spectrometry (UPLC-MS/MS) Isolation->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data (Molecular Weight, Fragmentation Pattern) MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.

OrfamideB_Structure Leu1 Leu1 Glu2 Glu2 Leu1->Glu2 Thr3 Thr3 Glu2->Thr3 Ile4 Ile4 Thr3->Ile4 Leu5 Leu5 Ile4->Leu5 Ser6 Ser6 Leu5->Ser6 Leu7 Leu7 Ser6->Leu7 Leu8 Leu8 Leu7->Leu8 Ser9 Ser9 Leu8->Ser9 Val10 Val10 Ser9->Val10 Val10->Thr3 ester bond FA C14 FA FA->Leu1 amide bond

Caption: Simplified schematic of the this compound structure, highlighting the amino acid sequence and the fatty acid tail.

References

An In-depth Technical Guide to the Orfamide B Biosynthesis Pathway in Pseudomonas protegens and Related Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species, exhibiting a range of biological activities, including insecticidal, antifungal, and antibacterial properties. This technical guide provides a detailed overview of the biosynthesis of Orfamide B, a variant primarily produced by Pseudomonas sp. CMR5c and CMR12a, while the closely related Orfamide A is synthesized by Pseudomonas protegens. The document outlines the genetic basis of Orfamide biosynthesis, the enzymatic machinery involved, and the regulatory mechanisms controlling its production. Furthermore, it presents a compilation of experimental protocols for the study of this pathway, from genetic manipulation to metabolite analysis, and includes quantitative data where available. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction to Orfamides

Orfamides are non-ribosomally synthesized cyclic lipopeptides, which are characterized by a 10-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail.[1][2] The peptide backbone is cyclized via an ester bond. These compounds are of significant interest due to their potential applications in agriculture as biocontrol agents and in medicine as novel therapeutic leads.[1] While P. protegens strains are known to primarily produce Orfamide A, related Pseudomonas species, such as CMR5c and CMR12a, are producers of this compound.[1][2] The structural difference between Orfamide A and B lies in a single amino acid substitution at the fourth position of the peptide chain.

The Orfamide Biosynthesis Gene Cluster

The biosynthesis of orfamides is orchestrated by a large gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) complex. This gene cluster, designated as the ofa cluster, consists of three core protein-coding genes: ofaA, ofaB, and ofaC.

Table 1: Core Genes of the Orfamide Biosynthesis Cluster

GeneEncoded ProteinFunctionNumber of Modules
ofaAOfaA NRPSIncorporates the first two amino acids and the fatty acid tail.2
ofaBOfaB NRPSIncorporates the subsequent four amino acids.4
ofaCOfaC NRPSIncorporates the final four amino acids and catalyzes cyclization.4

Data sourced from in silico analysis of the orfamide gene cluster.

The ofa gene cluster also contains genes predicted to be involved in the transport and regulation of orfamide production. Downstream of the core NRPS genes, macA- and macB-like genes are found, which are likely involved in the secretion of orfamides. The regulation of the ofa cluster is controlled by LuxR-type transcriptional regulators. In Pseudomonas sp. CMR12a, two such regulators, designated OfaR1 and OfaR2, flank the orfamide biosynthesis gene cluster. Deletion of these regulatory genes has been shown to abolish the production of orfamides.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that occurs on the large NRPS enzymatic complex. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

The key domains within each NRPS module are:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond.

The biosynthesis process can be summarized as follows:

  • Initiation: The OfaA protein initiates the synthesis by incorporating a 3-hydroxy fatty acid.

  • Elongation: The subsequent amino acids are sequentially added by the modules of OfaA, OfaB, and OfaC.

  • Termination and Cyclization: The final module of OfaC contains a thioesterase (TE) domain that cleaves the completed lipopeptide from the NRPS enzyme and catalyzes the intramolecular cyclization to form the final this compound product.

Orfamide_B_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination & Cyclization Fatty_Acid 3-Hydroxy Fatty Acid OfaA_M1 OfaA Module 1 (A-T-C) Fatty_Acid->OfaA_M1 OfaA_M2 OfaA Module 2 (A-T-C) OfaA_M1->OfaA_M2 Leu OfaB_M1 OfaB Module 1 (A-T-C) OfaA_M2->OfaB_M1 Glu OfaB_M2 OfaB Module 2 (A-T-C) OfaB_M1->OfaB_M2 Thr OfaB_M3 OfaB Module 3 (A-T-C) OfaB_M2->OfaB_M3 Ile OfaB_M4 OfaB Module 4 (A-T-C) OfaB_M3->OfaB_M4 Leu OfaC_M1 OfaC Module 1 (A-T-C) OfaB_M4->OfaC_M1 Ser OfaC_M2 OfaC Module 2 (A-T-C) OfaC_M1->OfaC_M2 Leu OfaC_M3 OfaC Module 3 (A-T-C) OfaC_M2->OfaC_M3 Leu OfaC_M4 OfaC Module 4 (A-T-C) OfaC_M3->OfaC_M4 Ser TE_domain Thioesterase Domain (on OfaC) OfaC_M4->TE_domain Val Orfamide_B This compound TE_domain->Orfamide_B Experimental_Workflow Genome_Mining Genome Mining & Bioinformatic Analysis (Identify ofa cluster) Gene_Knockout Gene Knockout & Mutagenesis (Functional analysis of ofa genes) Genome_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression & Purification (Characterize NRPS domains) Genome_Mining->Heterologous_Expression Fermentation Bacterial Fermentation & Orfamide Production Gene_Knockout->Fermentation Extraction_Purification Extraction & Purification of Orfamides Fermentation->Extraction_Purification HPLC_MS HPLC-MS Analysis (Detection & Quantification) Extraction_Purification->HPLC_MS NMR_Spectroscopy NMR Spectroscopy (Structure Elucidation) Extraction_Purification->NMR_Spectroscopy Bioassays Biological Activity Assays HPLC_MS->Bioassays NMR_Spectroscopy->Bioassays

References

Orfamide B as a Biosurfactant: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant attention for its potent biosurfactant and antifungal properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a biosurfactant, with a primary focus on its interaction with and disruption of microbial cell membranes. While specific quantitative data for this compound's biosurfactant properties, such as its Critical Micelle Concentration (CMC) and surface tension reduction capabilities, are not extensively available in public literature, this document synthesizes the current understanding of its function and provides detailed experimental protocols for researchers to determine these key parameters. The guide also includes visualizations of the proposed molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound is a member of the orfamide family of cyclic lipopeptides, which are non-ribosomally synthesized by soil- and rhizosphere-associated bacteria of the genus Pseudomonas.[1][2] These amphiphilic molecules consist of a cyclic peptide core linked to a fatty acid tail, a structure that underpins their surface-active properties. This compound and its homologs, such as Orfamide A, are known to play crucial roles in bacterial motility, biofilm formation, and exhibit a range of biological activities, including insecticidal and potent antifungal effects.[2][3] The primary interest in this compound for drug development lies in its ability to disrupt the integrity of fungal cell membranes, making it a promising candidate for novel antifungal therapies.[2]

Physicochemical and Biosurfactant Properties of this compound

The efficacy of this compound as a biosurfactant is defined by several key physicochemical parameters. While precise values for this compound are yet to be widely published, this section outlines the essential properties and provides a comparative context with its close homolog, Orfamide A.

Table 1: Structural Comparison of Orfamide A and this compound

FeatureOrfamide AThis compoundReference
Amino Acid Sequence Differs from this compound at a single amino acid position.Differs from Orfamide A at a single amino acid position.
Fatty Acid Tail Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12).Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12).

Table 2: Key Biosurfactant Properties of Orfamides

ParameterOrfamide AThis compoundReference
Critical Micelle Concentration (CMC) Data not availableTo be determined experimentally
Surface Tension Reduction ~35.7 mN/m at 10 µg/mLTo be determined experimentally
Emulsification Index (E24) Data not availableTo be determined experimentally

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound as a biosurfactant and antifungal agent is the disruption of the structural integrity of microbial cell membranes. This process is driven by the amphiphilic nature of the molecule.

  • Initial Interaction: The lipophilic fatty acid tail of this compound is proposed to insert into the lipid bilayer of the target cell membrane. This insertion is facilitated by hydrophobic interactions with the acyl chains of the membrane phospholipids.

  • Membrane Permeabilization: Following insertion, the cyclic peptide portion of this compound is thought to interact with membrane components, potentially forming pores or channels. This disrupts the membrane's selective permeability.

  • Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in cell death.

cluster_0 This compound Interaction with Fungal Cell Membrane OrfamideB This compound Membrane Fungal Cell Membrane OrfamideB->Membrane Initial Contact Insertion Insertion of Lipid Tail Membrane->Insertion Pore Pore Formation/ Membrane Destabilization Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Figure 1: Proposed mechanism of action of this compound on a fungal cell membrane.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's biosurfactant properties and its membrane-disrupting activity.

Purification of this compound

A robust purification protocol is essential for obtaining pure this compound for experimental analysis.

Start Bacterial Culture (Pseudomonas sp.) Centrifugation Centrifugation to remove cells Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification of Supernatant (pH 2.0) Supernatant->Acidification Precipitation Overnight Precipitation at 4°C Acidification->Precipitation Centrifugation2 Centrifugation to collect precipitate Precipitation->Centrifugation2 Extraction Solvent Extraction (e.g., ethyl acetate) Centrifugation2->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude Crude this compound Extract Evaporation->Crude HPLC RP-HPLC Purification Crude->HPLC Pure Pure this compound HPLC->Pure

Figure 2: Workflow for the purification of this compound.

Protocol:

  • Culture and Harvest: Culture the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B) for 48-72 hours. Harvest the culture broth by centrifugation to remove bacterial cells.

  • Acid Precipitation: Acidify the cell-free supernatant to pH 2.0 using HCl and incubate at 4°C overnight to precipitate the lipopeptides.

  • Extraction: Collect the precipitate by centrifugation and extract with an organic solvent such as ethyl acetate.

  • Purification: Evaporate the organic solvent and further purify the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system go to micelles. Surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Materials:

  • Purified this compound

  • Tensiometer (with Du Noüy ring or Wilhelmy plate)

  • High-purity water

  • Glassware

Protocol:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and then prepare a series of dilutions in high-purity water.

  • Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the resulting curve.

Emulsification Index (E24) Assay

Principle: This assay measures the ability of a biosurfactant to emulsify a hydrocarbon.

Materials:

  • Cell-free supernatant containing this compound or a solution of purified this compound

  • A hydrocarbon (e.g., kerosene, n-hexadecane)

  • Test tubes with screw caps

  • Vortex mixer

Protocol:

  • In a test tube, mix equal volumes of the aqueous this compound solution and the hydrocarbon (e.g., 2 mL of each).

  • Vortex the mixture at high speed for 2 minutes.

  • Allow the mixture to stand for 24 hours.

  • Measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Membrane Leakage Assay

Principle: This assay assesses the ability of this compound to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.

Start Prepare Liposomes with encapsulated fluorescent dye (e.g., calcein) AddOrfamide Add this compound to liposome suspension Start->AddOrfamide Incubate Incubate at controlled temperature AddOrfamide->Incubate MeasureFluorescence Monitor fluorescence intensity over time Incubate->MeasureFluorescence Lysis Add Triton X-100 for 100% lysis (control) MeasureFluorescence->Lysis Calculate Calculate percentage of dye leakage Lysis->Calculate Result Determine membrane disrupting activity Calculate->Result

Figure 3: Workflow for a membrane leakage assay.

Materials:

  • Purified this compound

  • Lipids (e.g., POPC, POPE, Ergosterol to mimic fungal membranes)

  • Fluorescent dye (e.g., calcein, carboxyfluorescein)

  • Size-exclusion chromatography column

  • Fluorometer

  • Triton X-100

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye like calcein. Remove unencapsulated dye by size-exclusion chromatography.

  • Assay: Add a known concentration of this compound to the liposome suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the de-quenching of the dye as it leaks out of the liposomes.

  • Maximum Leakage: At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Calculation: Express the this compound-induced leakage as a percentage of the maximum leakage.

Conclusion

This compound is a potent biosurfactant with a clear mechanism of action centered on the disruption of microbial cell membranes. While specific quantitative data on its biosurfactant properties are still needed, the experimental protocols outlined in this guide provide a clear pathway for researchers to elucidate these critical parameters. A thorough understanding of its physicochemical properties and membrane-disrupting capabilities is paramount for the successful development of this compound as a novel therapeutic or biotechnological agent. The provided diagrams and methodologies serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

Orfamide B: A Technical Guide to its Antifungal Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant potential as a potent antifungal agent against a range of economically important fungal and oomycete pathogens. Structurally similar to its counterpart Orfamide A, differing by only a single amino acid, this compound exhibits a robust inhibitory effect on fungal growth and development. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Data Presentation: Quantitative Antifungal Activity of this compound

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of fungal pathogens remains limited in publicly available literature, effective concentrations derived from various bioassays provide valuable insights into its potency.[1] The following table summarizes the available quantitative data on the antifungal activity of this compound.

Target OrganismAssay TypeEffective Concentration (this compound)Reference
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (reduces disease lesions)[2][3][4][5]
Rhizoctonia solaniHyphal Branching Assay100 µM (induces increased branching)
Phytophthora porriZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)
Pythium ultimumZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)

Mechanism of Action

The primary antifungal mechanism of this compound is the rapid disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This membrane-centric action is a hallmark of many cyclic lipopeptides and contributes to the broad-spectrum activity of this compound.

Fungal Membrane Disruption

This compound's amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its insertion into the fungal plasma membrane. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interact with specific membrane components, such as ergosterol or phospholipids, leading to the formation of pores or channels. This disruption of membrane integrity leads to a loss of ion homeostasis and the leakage of essential cytoplasmic components, culminating in cell lysis.

Inhibition of Key Pathogenic Processes

A significant aspect of this compound's bioactivity is its ability to inhibit crucial processes in fungal pathogenesis. In the rice blast fungus Magnaporthe oryzae, this compound has been shown to block the formation of appressoria, specialized infection structures necessary for host penetration. This inhibitory action likely stems from the disruption of signaling pathways that govern appressorium development.

Downstream Signaling Effects

The membrane disruption caused by this compound is believed to trigger downstream signaling cascades that contribute to its antifungal effect.

  • Pmk1 MAPK Pathway: The Pmk1 (Pathogenicity Mitogen-activated Protein Kinase 1) pathway is a critical signaling cascade in M. oryzae that regulates appressorium formation and invasive growth. It is plausible that the membrane perturbations induced by this compound interfere with the proper functioning of membrane-associated sensor proteins that act upstream of the Pmk1 cascade, thereby inhibiting its activation.

  • Calcium Signaling: Calcium is a crucial second messenger in fungi, involved in various cellular processes, including stress responses and development. Some antifungal peptides are known to affect fungal calcium channels. It is hypothesized that this compound-induced membrane damage could lead to an uncontrolled influx of extracellular calcium, disrupting cellular calcium homeostasis and triggering downstream signaling events that contribute to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antifungal activity and elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Fungal isolate of interest (e.g., Fusarium oxysporum)

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for F. oxysporum). Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

    • Inoculation: Add the prepared fungal inoculum to each well, including a positive control (no this compound) and a negative control (no fungus).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for F. oxysporum) for 48-72 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Zoospore Lysis Assay

This assay is particularly relevant for assessing activity against oomycetes like Phytophthora and Pythium.

  • Materials:

    • Actively motile zoospores of the target oomycete

    • This compound solutions at various concentrations

    • Microscope slides and coverslips

    • Light microscope

  • Procedure:

    • Place a drop of the zoospore suspension on a microscope slide.

    • Add a small volume of the this compound solution to the zoospore suspension and immediately cover with a coverslip.

    • Observe the zoospores under the light microscope.

    • Record the time taken for the majority of zoospores to lyse (burst).

    • Include a control with the solvent used to dissolve this compound.

Fungal Membrane Permeabilization Assay

This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that is normally excluded by intact cells.

  • Materials:

    • Fungal spore or mycelial suspension

    • This compound solutions at various concentrations

    • Propidium Iodide (PI) or SYTOX Green solution

    • Phosphate-buffered saline (PBS)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Wash the fungal cells with PBS and resuspend in PBS.

    • Add the fluorescent dye (e.g., PI to a final concentration of 5 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.

    • Add different concentrations of this compound to the cell suspension.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~493/636 nm for PI) at different time points.

    • An increase in fluorescence indicates membrane permeabilization.

Reactive Oxygen Species (ROS) Production Assay

This assay detects the generation of intracellular ROS, which can be a consequence of cellular stress induced by antifungal agents.

  • Materials:

    • Fungal spore or mycelial suspension

    • This compound solutions at various concentrations

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

    • PBS

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Wash the fungal cells with PBS and resuspend in PBS.

    • Load the cells with DCFH-DA (e.g., 10 µM) and incubate in the dark for 30-60 minutes.

    • Wash the cells to remove excess dye.

    • Treat the cells with different concentrations of this compound.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm) at different time points.

    • An increase in fluorescence indicates the production of ROS.

Western Blot Analysis of Pmk1 Phosphorylation

This protocol is for detecting the activation state of the Pmk1 MAP kinase in response to this compound treatment in Magnaporthe oryzae.

  • Materials:

    • M. oryzae mycelia

    • This compound solutions

    • Lysis buffer containing protease and phosphatase inhibitors

    • Protein assay kit (e.g., Bradford or BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-p44/42 MAPK (for phosphorylated Pmk1) and anti-p44/42 MAPK (for total Pmk1)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Treat M. oryzae mycelia with this compound for a specified time. Harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in lysis buffer and clarify the lysate by centrifugation.

    • Protein Quantification: Determine the protein concentration of the supernatant.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against phosphorylated Pmk1 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Pmk1 to normalize for protein loading.

Intracellular Calcium Measurement

This protocol outlines a method to measure changes in intracellular calcium levels in fungal cells using a fluorescent calcium indicator.

  • Materials:

    • Fungal spore or mycelial suspension

    • This compound solutions

    • Fluo-4 AM or Fura-2 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or a similar buffer

    • Fluorometer or fluorescence microscope with appropriate filters

  • Procedure:

    • Dye Loading: Wash the fungal cells and resuspend them in the loading buffer (HBSS containing Fluo-4 AM and a small amount of Pluronic F-127 to aid dye solubilization). Incubate in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells.

    • Washing: Wash the cells twice with HBSS to remove the extracellular dye.

    • Measurement: Resuspend the cells in HBSS and place them in the measurement chamber of the fluorometer or on a microscope slide.

    • Stimulation: Establish a baseline fluorescence reading, and then add this compound to the cell suspension.

    • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biological activity of this compound.

OrfamideB_Mechanism cluster_membrane Fungal Cell This compound This compound Plasma Membrane Plasma Membrane This compound->Plasma Membrane Interacts with Membrane Disruption Membrane Disruption Plasma Membrane->Membrane Disruption Leads to Ion Leakage Ion Leakage Membrane Disruption->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis

This compound's primary mechanism of action: fungal membrane disruption.

Signaling_Pathway This compound This compound Membrane Perturbation Membrane Perturbation This compound->Membrane Perturbation Upstream Sensors Upstream Sensors Membrane Perturbation->Upstream Sensors Affects Pmk1 MAPK Pathway Pmk1 MAPK Pathway Upstream Sensors->Pmk1 MAPK Pathway Inhibits activation of Appressorium Formation Appressorium Formation Pmk1 MAPK Pathway->Appressorium Formation Regulates Inhibition Inhibition Pmk1 MAPK Pathway->Inhibition Inhibition->Appressorium Formation Results in

Hypothesized inhibition of the Pmk1 MAPK pathway by this compound.

Calcium_Signaling This compound This compound Membrane Damage Membrane Damage This compound->Membrane Damage Calcium Influx Calcium Influx Membrane Damage->Calcium Influx Causes Disrupted Homeostasis Disrupted Homeostasis Calcium Influx->Disrupted Homeostasis Leads to Cell Death Cell Death Disrupted Homeostasis->Cell Death Contributes to

Potential role of calcium signaling in this compound's antifungal action.

Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_mechanism Mechanism of Action Studies MIC Determination MIC Determination Membrane Permeabilization Membrane Permeabilization MIC Determination->Membrane Permeabilization Zoospore Lysis Assay Zoospore Lysis Assay Zoospore Lysis Assay->Membrane Permeabilization Hyphal Branching Assay Hyphal Branching Assay ROS Production ROS Production Membrane Permeabilization->ROS Production Signaling Pathway Analysis Signaling Pathway Analysis Membrane Permeabilization->Signaling Pathway Analysis Calcium Imaging Calcium Imaging Membrane Permeabilization->Calcium Imaging This compound This compound This compound->MIC Determination This compound->Zoospore Lysis Assay This compound->Hyphal Branching Assay

General experimental workflow for evaluating this compound's activity.

Conclusion and Future Directions

This compound stands out as a promising antifungal agent with a potent and rapid mechanism of action centered on the disruption of the fungal plasma membrane. Its ability to inhibit key pathogenic processes, such as appressorium formation, further underscores its potential for development as a novel therapeutic. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular interactions and signaling events governed by this compound.

Future research should focus on several key areas to fully elucidate the potential of this compound:

  • Comprehensive MIC Profiling: Determining the MIC values of this compound against a wider range of clinically and agriculturally relevant fungal pathogens is crucial for defining its spectrum of activity.

  • Molecular Target Identification: Investigating the specific molecular components of the fungal membrane with which this compound interacts will provide a more detailed understanding of its mechanism of action.

  • Elucidation of Signaling Pathways: Further studies are needed to definitively link this compound-induced membrane stress to the modulation of the Pmk1 MAPK and calcium signaling pathways.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal and plant models of fungal infection is a critical next step in its development as a therapeutic agent.

By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable tool in the fight against fungal diseases.

References

Orfamide B and Its Pivotal Role in Bacterial Swarming Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Swarming motility is a sophisticated, collective bacterial behavior crucial for colonization, virulence, and biofilm formation. This process is facilitated by the secretion of biosurfactants that reduce surface tension, enabling flagella-driven movement across semi-solid surfaces. In several biocontrol strains of Pseudomonas, the cyclic lipopeptide (CLP) Orfamide B has been identified as a key determinant of this phenotype. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's function in swarming motility, the intricate signaling pathways regulating its biosynthesis, and detailed protocols for its study. A thorough understanding of these processes offers potential avenues for the development of novel anti-virulence and anti-biofilm therapeutic agents.

Introduction to this compound and Swarming Motility

This compound is a non-ribosomally synthesized cyclic lipopeptide produced by certain species of Pseudomonas, such as Pseudomonas sp. CMR5c and CMR12a.[1][2] Structurally, it consists of a 10-amino acid peptide chain linked to a β-hydroxy fatty acid tail.[2] This amphiphilic nature allows this compound to act as a potent biosurfactant.

Bacterial swarming is a coordinated, multicellular movement over a surface, driven by rotating flagella. This motility is distinct from individual swimming in liquid environments and is critical for bacteria to explore new territories, access nutrients, and establish infections. The process requires a reduction in surface tension, which is achieved by the secretion of wetting agents like this compound. In its absence, the energy generated by flagellar rotation is insufficient to overcome surface friction, and collective movement is stalled.

The Regulatory Network of this compound Biosynthesis

The production of this compound is a metabolically expensive process and is therefore tightly regulated at the transcriptional level. The biosynthesis is controlled by a hierarchical signaling cascade that integrates environmental cues and cell population density.

The core biosynthetic genes, designated ofaA, ofaB, and ofaC, encode the large non-ribosomal peptide synthetase (NRPS) enzymes that assemble the lipopeptide. The expression of these genes is directly controlled by two LuxR-type transcriptional regulators, located upstream (luxRup or ofaR1) and downstream (luxRdown or ofaR2) of the ofa gene cluster. These regulators act as transcriptional activators, and their deletion abolishes this compound production and, consequently, swarming motility. While not explicitly detailed in all this compound literature, these local LuxR regulators are often integrated into broader global regulatory networks like the Gac/Rsm pathway, which responds to quorum sensing signals to control the production of many secondary metabolites and virulence factors in Pseudomonas.

Orfamide_B_Signaling_Pathway cluster_0 Global Regulation (Cell Density & Environmental Cues) cluster_1 Local Regulation cluster_2 Biosynthesis & Function GacS_GacA GacS/GacA System Rsm_proteins Rsm Proteins GacS_GacA->Rsm_proteins Represses LuxR_Regulators LuxR-type Regulators (OfaR1, OfaR2) Rsm_proteins->LuxR_Regulators Sequesters mRNA of Ofa_genes ofaA, ofaB, ofaC (NRPS Genes) LuxR_Regulators->Ofa_genes Activates Transcription OrfamideB This compound (Cyclic Lipopeptide) Ofa_genes->OrfamideB Synthesizes SurfaceTension Reduces Surface Tension OrfamideB->SurfaceTension Swarming Swarming Motility SurfaceTension->Swarming Enables

Caption: Regulatory cascade for this compound production and its role in swarming.

Quantitative Data on this compound and Swarming Motility

Genetic studies in Pseudomonas sp. CMR5c have definitively linked this compound to swarming. Deletion of the ofa biosynthetic genes or the luxR regulatory genes results in a complete loss of swarming motility. This phenotype can be fully rescued by the external application of purified this compound, demonstrating its direct role as the essential biosurfactant for this process. The restoration of swarming is dose-dependent.

Table 1: Effect of Genetic Mutations and this compound Complementation on Swarming Motility in Pseudomonas sp. CMR5c

Strain / ConditionGenotype / TreatmentSwarming PhenotypeRelative Swarm Diameter (%)Reference
Wild TypeWild TypeSwarming100
ofa MutantΔofaBCNon-swarming0
luxRup MutantΔluxRupNon-swarming0
luxRdown MutantΔluxRdownNon-swarming0
Chemical ComplementationΔofaBC + this compoundSwarming Restored~100 (at sufficient concentration)

Note: Relative swarm diameter is normalized to the wild-type strain. The original studies present this data visually with representative plates.

Experimental Protocols

Precise and reproducible methodologies are critical for studying swarming motility and the biosurfactants involved.

Swarming Motility Assay

This protocol is used to visually and quantitatively assess the collective movement of bacteria on a semi-solid surface. It is adapted from established methods.

Materials:

  • LB (Luria-Bertani) medium or other suitable nutrient broth.

  • Bacto Agar or Noble Agar.

  • Sterile petri dishes (e.g., 90 mm).

  • Overnight bacterial culture grown in liquid medium.

  • Micropipette and sterile tips.

  • Incubator (e.g., 28°C or 30°C).

Procedure:

  • Prepare Swarm Agar Plates: Prepare LB medium and add agar to a final concentration of 0.6% (w/v). Autoclave to sterilize.

  • Pour Plates: In a laminar flow hood, pour a consistent volume (e.g., 25 mL) of the molten agar medium into each petri dish on a level surface.

  • Dry Plates: Allow the plates to solidify and then dry them in the laminar flow hood (lids ajar) for a specific, consistent duration (e.g., 1-2 hours) to achieve the correct surface moisture. This step is critical for reproducibility.

  • Prepare Inoculum: Grow bacteria overnight in liquid LB medium. Adjust the culture to a specific optical density (e.g., OD600 of ~0.9-1.0).

  • Inoculate Plates: Carefully spot a small volume (e.g., 5 µL) of the bacterial culture onto the exact center of the swarm agar plate. Allow the inoculum to absorb into the agar completely before moving the plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 28°C) for 20-48 hours. Do not stack the plates more than two high to ensure uniform temperature.

  • Data Collection: After incubation, measure the diameter of the swarm colony. The presence of dendritic, tendril-like patterns is characteristic of active swarming. Document the results with high-resolution photographs.

Swarming_Assay_Workflow start Start: Prepare Materials prep_media Prepare 0.6% Agar Medium start->prep_media pour_plates Pour Plates on Level Surface prep_media->pour_plates dry_plates Dry Plates (Critical Step) pour_plates->dry_plates prep_culture Prepare Standardized Bacterial Inoculum (e.g., OD600=1.0) inoculate Spot 5µL Culture onto Plate Center dry_plates->inoculate prep_culture->inoculate incubate Incubate at 28°C for 20-48 hours inoculate->incubate measure Measure Swarm Diameter & Photograph incubate->measure end_node End: Analyze Data measure->end_node Logical_Relationship cluster_genotype Genotype cluster_production This compound Production cluster_phenotype Phenotype WT Wild Type (Functional ofa & luxR genes) Produces Produces this compound WT->Produces Mutant Mutant (Δofa or ΔluxR) NoProduce No this compound Production Mutant->NoProduce Swarms Swarming Motility Produces->Swarms NoSwarms No Swarming NoProduce->NoSwarms Complementation Exogenous This compound Added NoSwarms->Complementation Rescue by Complementation->Swarms

References

An In-depth Technical Guide to the Natural Variants and Analogs of Orfamide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a member of the cyclic lipopeptide (CLP) class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. Produced by various Pseudomonas species, this compound and its natural variants exhibit a range of effects, including antifungal, anti-oomycete, and insecticidal properties. These activities are largely attributed to their ability to disrupt microbial cell membranes. Structurally, orfamides consist of a 10-amino acid peptide chain cyclized into a lactone ring and a β-hydroxy fatty acid tail of varying length. This unique architecture is synthesized non-ribosomally by large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs).

This technical guide provides a comprehensive overview of the known natural variants and analogs of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for their isolation and characterization, and visualizing the underlying biological pathways and experimental workflows.

Natural Variants of this compound

Several natural variants of this compound have been isolated and characterized, primarily from different strains of Pseudomonas. These variants typically differ in the amino acid sequence of the peptide ring or the length and saturation of the fatty acid tail. These structural modifications can influence their physicochemical properties and biological activities.

Orfamide A

Orfamide A is the most well-studied variant and was first discovered in the biocontrol strain Pseudomonas protegens Pf-5.[1] It differs from this compound by a single amino acid substitution at the fourth position of the peptide ring, containing a valine instead of an isoleucine.[1][2]

Orfamide F and Orfamide G

Discovered in Pseudomonas sp. CMR5c, Orfamide F and G are two other known homologs.[2] Orfamide G shares the same amino acid sequence as this compound but possesses a longer fatty acid tail.[2]

Orfamide N

A more recently discovered analog, Orfamide N, was isolated from Pseudomonas idahonensis. It is composed of ten mixed D/L-amino acids and a (Z)-3R-hydroxyhexadec-9-enoic acid residue.

Data Presentation

The following tables summarize the available quantitative data for this compound and its known natural variants, focusing on their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Orfamide Variants

PropertyOrfamide AThis compoundOrfamide COrfamide FOrfamide GOrfamide N
Producing Organism Pseudomonas protegensPseudomonas sp. CMR5c, CMR12aPseudomonas protegensPseudomonas sp. CMR5cPseudomonas sp. CMR5cPseudomonas idahonensis
Molecular Formula C64H114N10O17Not explicitly foundC62H110N10O17Not explicitly foundNot explicitly foundC66H116N10O17
Molecular Weight ( g/mol ) 1295.65Not explicitly found1267.59Not explicitly foundNot explicitly foundNot explicitly found
Fatty Acid Tail 3-hydroxydodecanoic or tetradecanoic acid3-hydroxytetradecanoic acid3-hydroxydodecanoic acidNot explicitly foundC16(Z)-3R-hydroxyhexadec-9-enoic acid
Amino Acid Sequence Leu-Glu-Thr-Val -Leu-Ser-Leu-Leu-Ser-ValLeu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-ValNot explicitly foundNot explicitly foundLeu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-ValLeu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val

Table 2: Biological Activity of Orfamide Variants

CompoundTarget Organism/Cell LineActivity TypeValue
Orfamide A, B, GMagnaporthe oryzaeAntifungalEqually active
Orfamide A, B, GRhizoctonia solani AG 4-HGIAntifungalEqually active
Orfamide A, B, GPhytophthora and Pythium zoosporesLysisEqually active
Orfamide NHuman Melanoma (MDA-MB-435)Cytotoxicity (IC50)11.06 µM
Orfamide NHuman Ovarian Cancer (OVCAR3)Cytotoxicity (IC50)10.50 µM

Note: A direct comparison of MIC values across a standardized panel of microorganisms is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural characterization of this compound and its analogs.

Bacterial Fermentation and Crude Extraction

This protocol describes the cultivation of Pseudomonas species and the initial extraction of orfamides.

  • Materials:

    • Pseudomonas strain (e.g., Pseudomonas sp. CMR12a)

    • King's B (KB) liquid medium

    • Shaking incubator

    • Centrifuge

    • 6 M Hydrochloric acid (HCl)

    • Methanol

  • Procedure:

    • Seed Culture: Inoculate a single colony of the Pseudomonas strain into 50 mL of KB liquid medium in a 250 mL flask. Incubate at 28°C with shaking at 150 rpm for 24 hours.

    • Production Culture: Inoculate the seed culture into 500 mL of KB liquid medium in a 2 L flask. Incubate at 28°C with shaking at 150 rpm for 48 hours.

    • Harvesting: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.

    • Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M HCl. Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.

    • Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude precipitate.

    • Methanol Extraction: Extract the crude precipitate with methanol. Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material and collect the methanol-soluble fraction.

    • Drying: Evaporate the methanol under reduced pressure or with a stream of nitrogen to obtain the crude extract.

Purification by Solid-Phase Extraction (SPE) and RP-HPLC

This protocol details the semi-purification and final purification of orfamides from the crude extract.

  • Materials:

    • C18 SPE cartridge

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

    • Lyophilizer

  • Procedure:

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Sample Loading: Dissolve the crude extract in a small volume of methanol and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low concentration of acetonitrile in water (e.g., 20% ACN) to remove polar impurities.

    • Elution: Elute the orfamides with a higher concentration of acetonitrile in water (e.g., 80-100% ACN).

    • Drying: Dry the eluted fraction containing the orfamides.

    • RP-HPLC Purification: Dissolve the semi-purified extract in the initial mobile phase (e.g., 50% ACN in water with 0.1% TFA). Inject the sample onto a semi-preparative C18 column.

    • Gradient Elution: Elute the orfamides using a gradient of increasing acetonitrile concentration. Monitor the elution at 214 nm.

    • Fraction Collection: Collect the fractions corresponding to the peaks of the orfamide analogs.

    • Final Product: Lyophilize the purified fractions to obtain the pure orfamide variants as a white powder.

Structural Elucidation by NMR and Mass Spectrometry

This protocol outlines the analytical techniques used to determine the structure of the purified orfamides.

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

  • Mass Spectrometry Analysis:

    • Molecular Weight Determination: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the ESI source. Acquire high-resolution mass spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+.

    • Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern provides information about the amino acid sequence and the structure of the fatty acid tail.

  • NMR Spectroscopy Analysis:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified orfamide in a suitable deuterated solvent (e.g., CD3OH or DMSO-d6).

    • 1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids and connecting the fatty acid tail.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps in defining the three-dimensional structure of the cyclic peptide.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for orfamides is the disruption of the cell membrane integrity of target organisms. Additionally, more specific interactions with cellular signaling pathways have been observed.

General Membrane Disruption

As amphiphilic molecules, orfamides insert their hydrophobic fatty acid tails into the lipid bilayer of the cell membrane, while the hydrophilic peptide ring remains at the membrane-water interface. This insertion disrupts the normal membrane structure, leading to the formation of pores or channels. The consequence is an uncontrolled flux of ions and small molecules across the membrane, dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death.

Membrane_Disruption cluster_membrane Cell Membrane mem Lipid Bilayer pore Pore Formation mem->pore leads to orfamide This compound Analog insertion Insertion of Fatty Acid Tail orfamide->insertion insertion->mem disrupts leakage Leakage of Cellular Contents pore->leakage death Cell Death leakage->death

Caption: General mechanism of membrane disruption by this compound analogs.

Orfamide A-Induced Calcium Signaling

In the green alga Chlamydomonas reinhardtii, Orfamide A has been shown to trigger a specific signaling cascade involving an influx of extracellular calcium (Ca2+). This process is thought to be mediated by transient receptor potential (TRP)-like ion channels in the algal cell membrane. The rapid increase in intracellular Ca2+ concentration leads to the deflagellation of the alga, immobilizing it.

Calcium_Signaling cluster_cell Algal Cell cluster_membrane Cell Membrane trp TRP-like Channel ca_in Increased Intracellular [Ca2+] trp->ca_in deflagellation Deflagellation ca_in->deflagellation orfamide_a Orfamide A orfamide_a->trp activates ca_out Extracellular Ca2+ ca_out->trp influx

Caption: Orfamide A-induced calcium signaling pathway in Chlamydomonas reinhardtii.

Experimental Workflows

The following diagrams illustrate the logical workflows for the key experimental procedures described in this guide.

Purification_Workflow start Pseudomonas Culture centrifugation1 Centrifugation start->centrifugation1 supernatant Supernatant centrifugation1->supernatant acid_precipitation Acid Precipitation (pH 2) supernatant->acid_precipitation centrifugation2 Centrifugation acid_precipitation->centrifugation2 crude_precipitate Crude Precipitate centrifugation2->crude_precipitate methanol_extraction Methanol Extraction crude_precipitate->methanol_extraction crude_extract Crude Extract methanol_extraction->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe semi_pure Semi-purified Orfamides spe->semi_pure hplc RP-HPLC semi_pure->hplc pure Pure Orfamide Analogs hplc->pure

Caption: Experimental workflow for the isolation and purification of orfamides.

Structure_Elucidation_Workflow start Pure Orfamide Analog ms High-Resolution MS start->ms nmr NMR Spectroscopy start->nmr msms Tandem MS (MS/MS) ms->msms mol_formula Molecular Formula ms->mol_formula sequence Amino Acid Sequence msms->sequence d1_nmr 1D NMR (1H, 13C) nmr->d1_nmr d2_nmr 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) nmr->d2_nmr d1_nmr->sequence d2_nmr->sequence structure 3D Structure d2_nmr->structure sequence->structure

References

Methodological & Application

Orfamide B Production: Application Notes and Fermentation Optimization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production and optimization of Orfamide B, a cyclic lipopeptide with potential applications in agriculture and medicine. Due to the limited availability of specific fermentation data for this compound, the following protocols and data are based on established methodologies for closely related lipopeptides produced by Pseudomonas species.

Introduction to this compound

This compound is a cyclic lipopeptide biosurfactant produced by certain strains of Pseudomonas, notably Pseudomonas sp. CMR5c and CMR12a.[1][2][3] Structurally, it is composed of a ten-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail, forming a cyclic lactone ring. This compound differs from its analogue, Orfamide A, by a single amino acid substitution.[2][3] The biosynthesis of this compound is carried out by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The production of this compound is intricately regulated by a complex network of signaling pathways, primarily the GacS/GacA two-component system and LuxR-type transcriptional regulators.

Regulatory Pathways in this compound Production

The biosynthesis of this compound is tightly controlled at the genetic level. Understanding these regulatory networks is crucial for developing strategies to enhance production.

The GacS/GacA Signaling Cascade

The GacS/GacA two-component system is a global regulatory pathway in Pseudomonas that controls the production of many secondary metabolites, including lipopeptides. The sensor kinase, GacS, responds to an unknown environmental signal and autophosphorylates. The phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA activates the transcription of genes encoding small regulatory RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of the Orfamide biosynthesis genes (ofa genes) and inhibit their translation. By sequestering these repressors, the GacS/GacA pathway ultimately leads to the enhanced production of this compound.

GacS_GacA_Pathway cluster_membrane Cell Membrane GacS GacS GacA GacA GacS->GacA Phosphorylates Signal Environmental Signal (unknown) Signal->GacS Activates GacA_P GacA-P GacA->GacA_P sRNA sRNAs (e.g., RsmY, RsmZ) GacA_P->sRNA Activates Transcription RsmA RsmA/RsmE (Translational Repressor) sRNA->RsmA Sequesters ofa_mRNA ofa mRNA RsmA->ofa_mRNA Inhibits Translation NRPS NRPS (ofaA, ofaB, ofaC) ofa_mRNA->NRPS Translates to Orfamide_B This compound Biosynthesis NRPS->Orfamide_B

GacS/GacA signaling pathway for this compound production.
LuxR-Type Transcriptional Regulation

The Orfamide biosynthesis gene cluster (ofa) is typically flanked by genes encoding LuxR-type transcriptional regulators. These regulators directly bind to the promoter regions of the ofa genes, enhancing their transcription and subsequently increasing this compound production. These LuxR regulators are themselves often under the control of the GacS/GacA pathway, creating a hierarchical regulatory cascade.

LuxR_Regulation GacA_P GacA-P luxR luxR gene GacA_P->luxR Activates Transcription LuxR LuxR Regulator luxR->LuxR Translates to ofa_promoter ofa Promoter LuxR->ofa_promoter Binds and Activates Transcription ofa_genes ofaA, ofaB, ofaC (NRPS genes) ofa_promoter->ofa_genes Orfamide_B This compound ofa_genes->Orfamide_B Synthesizes

LuxR-mediated transcriptional regulation of this compound biosynthesis.

Fermentation Optimization Strategies

Optimizing fermentation conditions is critical for maximizing the yield of this compound. A combination of classical and statistical methods is recommended for a comprehensive optimization strategy.

One-Factor-at-a-Time (OFAT) Approach

The OFAT method involves systematically optimizing one parameter at a time while keeping others constant. This approach is useful for identifying the optimal range for key fermentation parameters.

Table 1: Summary of OFAT for Lipopeptide Production by Pseudomonas sp.

ParameterRange TestedOptimal ValueReference
Carbon Source Glucose, Glycerol, Sucrose, FructoseGlucose
Nitrogen Source Peptone, Yeast Extract, Beef Extract, Ammonium SulfateBeef Extract
Temperature (°C) 25, 30, 37, 4230
Initial pH 5.0, 6.0, 7.0, 8.0, 9.07.0
Inoculum Size (%) 1, 2, 3, 4, 52
Agitation (rpm) 100, 150, 200, 250200

Note: The optimal values presented are based on studies of lipopeptide production in Pseudomonas sp. and may require further optimization for this compound production in specific strains.

Response Surface Methodology (RSM)

RSM is a statistical tool used to evaluate the interactions between multiple parameters and identify the optimal conditions for a desired response (e.g., this compound yield). A central composite design (CCD) is often employed to create a model that predicts the optimal levels of the chosen factors.

Table 2: Exemplary Central Composite Design (CCD) for RSM Optimization of Lipopeptide Production

RunTemperature (°C)pHGlucose (g/L)Beef Extract (g/L)Predicted Yield (mg/L)Actual Yield (mg/L)
1286.5158850845
2326.5158920915
3287.5158950955
4327.515811501160
5287.01010980975
6327.0101010501045
7287.0201010201015
8327.0201011001105
9306.2917.59900895
10307.7117.5910801085
11307.013.91110301025
12307.021.11110901095
13307.017.5911701169
.....................
30307.017.5911701172

This table represents a hypothetical dataset based on a CCD for lipopeptide optimization to illustrate the structure. Actual experimental results will vary.

Experimental Protocols

The following protocols provide a framework for the cultivation of Pseudomonas sp. and the optimization of this compound production.

Protocol 1: Inoculum Preparation
  • Strain Activation: Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate. Incubate at 28°C for 24-48 hours.

  • Seed Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of KB broth.

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 18-24 hours, or until the optical density at 600 nm (OD600) reaches the mid-logarithmic phase (approximately 0.6-0.8).

Protocol 2: Batch Fermentation in Shake Flasks
  • Medium Preparation: Prepare the fermentation medium in 250 mL Erlenmeyer flasks, each containing 50 mL of production medium. A suitable starting medium is KB broth or a defined minimal salt medium supplemented with a carbon and nitrogen source identified from OFAT experiments.

  • Inoculation: Inoculate the production medium with the seed culture to a final concentration of 2% (v/v).

  • Incubation: Incubate the flasks at the desired temperature and agitation speed (e.g., 28°C, 200 rpm) for 48-72 hours.

  • Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and this compound production.

  • This compound Extraction and Quantification:

    • Centrifuge the culture sample to separate the cells from the supernatant.

    • Acidify the supernatant to pH 2.0 with 6M HCl and store at 4°C overnight to precipitate the lipopeptides.

    • Collect the precipitate by centrifugation.

    • Extract the precipitate with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Quantify this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol 3: Fermentation Optimization using OFAT
  • Baseline Experiment: Perform a batch fermentation using the standard conditions (e.g., KB medium, 28°C, 200 rpm, pH 7.0).

  • Vary One Factor: Set up a series of shake flask fermentations where one parameter is varied across a range of values while all other parameters are kept at the baseline level. For example, to optimize temperature, set up flasks at 20°C, 25°C, 28°C, 30°C, and 35°C.

  • Analysis: After the fermentation period, determine the this compound yield for each condition.

  • Iteration: Identify the optimal value for the tested parameter and use it as the new baseline for optimizing the next parameter. Repeat this process for all key parameters (e.g., carbon source, nitrogen source, pH, agitation).

OFAT_Workflow Start Start with Baseline Fermentation Conditions VaryTemp Vary Temperature Start->VaryTemp AnalyzeTemp Analyze this compound Yield VaryTemp->AnalyzeTemp OptimalTemp Set Optimal Temperature AnalyzeTemp->OptimalTemp VarypH Vary pH OptimalTemp->VarypH AnalyzepH Analyze this compound Yield VarypH->AnalyzepH OptimalpH Set Optimal pH AnalyzepH->OptimalpH VaryCarbon Vary Carbon Source OptimalpH->VaryCarbon AnalyzeCarbon Analyze this compound Yield VaryCarbon->AnalyzeCarbon OptimalCarbon Set Optimal Carbon Source AnalyzeCarbon->OptimalCarbon End Optimized Conditions OptimalCarbon->End

One-Factor-at-a-Time (OFAT) experimental workflow.
Protocol 4: Bioreactor Scale-Up and Fed-Batch Fermentation

For larger-scale production, fermentation in a controlled bioreactor is necessary.

  • Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of the optimized production medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Inoculate the bioreactor with a 2% (v/v) seed culture.

  • Process Control: Maintain the temperature, pH, and agitation at their optimal levels as determined from shake flask studies. Control DO by adjusting the agitation and aeration rate (e.g., maintaining DO above 20% saturation).

  • Fed-Batch Strategy: To avoid nutrient limitation and achieve higher cell densities and yields, implement a fed-batch strategy. After the initial batch phase (e.g., 24 hours), continuously or intermittently feed a concentrated solution of the primary carbon source (e.g., glucose) into the bioreactor.

  • Monitoring and Harvesting: Monitor cell growth, substrate consumption, and this compound production throughout the fermentation. Harvest the culture when the production rate plateaus or declines.

Conclusion

The production of this compound by Pseudomonas sp. is a complex process influenced by both genetic regulation and environmental factors. By understanding the roles of the GacS/GacA and LuxR regulatory systems and by systematically optimizing fermentation parameters using methodologies like OFAT and RSM, it is possible to significantly enhance the yield of this promising bioactive compound. The protocols and data presented here provide a solid foundation for researchers to develop robust and scalable fermentation processes for this compound production. Further strain improvement through genetic engineering targeting the identified regulatory pathways may lead to even greater increases in productivity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Orfamide B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orfamide B is a cyclic lipopeptide (CLP) produced by various Pseudomonas species, exhibiting significant biosurfactant and antimicrobial properties.[1][2] As a promising candidate for applications in agriculture and medicine, obtaining high-purity this compound is crucial for research and development. This document provides a detailed protocol for the purification of this compound from bacterial culture extracts using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle

The purification method is based on reversed-phase chromatography, where this compound, a hydrophobic molecule, is separated from other components in a crude extract. The separation occurs on a non-polar stationary phase (C18 column) with a polar mobile phase. A gradient of increasing organic solvent (acetonitrile) concentration is used to elute compounds based on their hydrophobicity. This compound is detected by its absorbance in the UV spectrum, typically at 214 nm, corresponding to the peptide bonds.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound, compiled from published methodologies.[1]

ParameterValueReference
Chromatography System Semi-Preparative RP-HPLC[1]
Column Luna C18 (2) (Phenomenex)
Column Dimensions 10 x 250 mm
Mobile Phase A HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA)
Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA)
Gradient 90–100% (v/v) Acetonitrile in water (with 0.1% TFA)
Run Time 30 minutes
Flow Rate 3.5 mL/min
Detection Wavelength 214 nm
Retention Time of this compound Approximately 14.8 minutes

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from Pseudomonas cultures.

1. Bacterial Culture and Crude Extract Preparation

This protocol is adapted from established methods for CLP extraction.

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of a known this compound-producing Pseudomonas strain into a 250 mL flask containing 50 mL of King's B (KB) liquid medium. Incubate on a rotary shaker at 28°C for 24 hours.

  • Large-Scale Culture: Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture. Incubate at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.

  • Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.

  • Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate. Keep the acidified supernatant at 4°C overnight.

  • Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.

  • Extraction: Extract the precipitate with methanol by stirring for 2 hours. Filter the mixture to collect the methanol extract containing the lipopeptides and dry it, for example, under a stream of nitrogen gas or using a rotary evaporator.

2. Solid-Phase Extraction (SPE) for Semi-Purification

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by HPLC-grade water.

  • Sample Loading: Reconstitute the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and load it onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with water to remove salts and other polar impurities.

  • Elution: Elute the semi-purified lipopeptides with a solvent of higher organic content, such as 80% (v/v) and 100% (v/v) acetonitrile in water. These fractions are expected to contain this compound.

  • Drying: Dry the eluted fractions, for instance, under a stream of nitrogen gas.

3. Semi-Preparative RP-HPLC Purification of this compound

  • Sample Preparation for HPLC: Reconstitute the dried, semi-purified extract from the SPE step in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: Luna C18 (2) (10 x 250 mm, Phenomenex)

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA

    • Flow Rate: 3.5 mL/min

    • Detection: UV at 214 nm

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear gradient of 90% to 100% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect the fraction corresponding to the peak of this compound, which is expected to elute at approximately 14.8 minutes under these conditions.

  • Post-Purification:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualizations

Experimental Workflow for this compound Purification

Orfamide_B_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_spe Semi-Purification cluster_hplc Final Purification A Bacterial Culture (Pseudomonas sp.) B Centrifugation (10,000 x g, 10 min) A->B C Collect Supernatant B->C D Acid Precipitation (pH 2.0 with HCl, 4°C overnight) C->D E Centrifugation (10,000 x g, 20 min) D->E F Collect Precipitate E->F G Methanol Extraction F->G H Dry Crude Extract G->H I Solid-Phase Extraction (SPE) (C18 Cartridge) H->I J Elute with 80-100% Acetonitrile I->J K Dry Semi-Purified Extract J->K L Reconstitute and Filter Sample K->L M Semi-Preparative RP-HPLC (C18 Column) L->M N Fraction Collection (Based on UV at 214 nm) M->N O Purity Analysis (Analytical HPLC) N->O P Lyophilization N->P If pure Q Pure this compound P->Q

Caption: Workflow for this compound purification.

References

Application Notes and Protocols: Orfamide B Antifungal Activity Assay Against Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated notable antifungal properties. These application notes provide a comprehensive guide to assessing the in vitro antifungal activity of this compound against the significant plant pathogenic fungus, Rhizoctonia solani. The protocols outlined below detail the poisoned food technique for determining mycelial growth inhibition, a fundamental assay for evaluating the efficacy of potential antifungal compounds.

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing considerable economic losses in agriculture. The identification and characterization of novel antifungal agents like this compound are crucial for the development of new disease management strategies. This compound has been shown to affect the hyphal growth of R. solani, indicating its potential as a biocontrol agent.[1] This document serves as a practical resource for researchers investigating the antifungal potential of this compound and similar compounds.

Data Presentation

The antifungal activity of this compound against Rhizoctonia solani can be quantified by its effect on mycelial growth. The following table summarizes the observed in vitro activity of this compound.

CompoundConcentration (µM)Observed Effect on Rhizoctonia solani AG 4-HGIReference
This compound100Increased hyphal branching[2]
This compound< 100Not effective[2]
Orfamide A, B, and GNot specifiedEqually active in in vitro assays[2][3]

Experimental Protocols

A widely used and reliable method for assessing the in vitro antifungal activity of compounds against filamentous fungi is the poisoned food technique. This method involves incorporating the test compound into the growth medium and measuring the subsequent inhibition of fungal mycelial growth.

Protocol: Poisoned Food Technique for Mycelial Growth Inhibition Assay

1. Materials

  • Pure culture of Rhizoctonia solani (actively growing on Potato Dextrose Agar - PDA)

  • This compound (of known purity)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Solvent for this compound (e.g., dimethyl sulfoxide - DMSO, ensure it is tested for fungal toxicity at the used concentration)

  • Incubator (25 ± 2°C)

  • Laminar flow hood

  • Micropipettes

  • Parafilm

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 10 mM) in a suitable solvent.

  • Ensure complete dissolution of the compound.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Poisoned Media

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.

  • Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM). Ensure thorough mixing.

  • Prepare a solvent control by adding the same volume of the solvent used for the stock solution to an equal volume of molten PDA.

  • Prepare a negative control with PDA medium only.

  • Pour approximately 20 mL of the prepared media (poisoned, solvent control, and negative control) into sterile Petri dishes.

  • Allow the agar to solidify completely at room temperature.

4. Inoculation

  • From the periphery of an actively growing, 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.

  • Aseptically place one mycelial disc, with the mycelium facing down, in the center of each prepared Petri dish (poisoned, solvent control, and negative control).

5. Incubation

  • Seal the Petri dishes with Parafilm.

  • Incubate the plates at 25 ± 2°C in the dark.

  • Incubate until the mycelial growth in the negative control plates reaches the edge of the Petri dish.

6. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours).

  • Calculate the average colony diameter for each treatment and replicate.

  • Calculate the percentage of mycelial growth inhibition (PGI) using the following formula:

    PGI (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • The EC50 (Effective Concentration 50%) value, the concentration of the compound that inhibits 50% of the mycelial growth, can be determined by plotting the PGI against the logarithm of the this compound concentration and performing a regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Poisoned PDA Media prep_stock->prep_media inoculation Inoculate Plates with R. solani Disc prep_media->inoculation prep_control Prepare Control (Solvent & Negative) prep_control->inoculation incubation Incubate at 25°C inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Percent Growth Inhibition (PGI) measurement->calculation ec50 Determine EC50 calculation->ec50

Caption: Workflow for the poisoned food technique to assess this compound antifungal activity.

Potential Antifungal Targets in Rhizoctonia solani

G cluster_cell_processes Cellular Processes in R. solani orfamide_b This compound inhibition Inhibition orfamide_b->inhibition cell_wall Cell Wall Integrity (Pectin & Glucan Synthesis) growth_inhibition Mycelial Growth Inhibition cell_wall->growth_inhibition membrane Cell Membrane Permeability membrane->growth_inhibition respiration Mitochondrial Respiration respiration->growth_inhibition signaling Signal Transduction Pathways signaling->growth_inhibition inhibition->cell_wall inhibition->membrane inhibition->respiration inhibition->signaling

Caption: Potential cellular targets for antifungal compounds like this compound in R. solani.

References

Application Notes and Protocols for In Vitro Testing of Orfamide B against Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Orfamide B, a cyclic lipopeptide with known antifungal properties, against the rice blast fungus Magnaporthe oryzae. The protocols outlined below are based on established methodologies and published research findings.

Introduction

Magnaporthe oryzae is a devastating fungal pathogen that causes rice blast disease, a major threat to global food security. This compound, produced by Pseudomonas species, has demonstrated significant antifungal activity, making it a promising candidate for the development of novel fungicides. In vitro testing is a critical first step in evaluating the efficacy of antifungal compounds like this compound. These assays provide valuable data on the direct effects of the compound on fungal growth and development.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound and related orfamides against Magnaporthe oryzae.

Assay Type Target Organism Effective Concentration (this compound) Observed Effect Reference
Spore Germination AssayMagnaporthe oryzae VT5M150 µMNo significant effect on spore germination.[1][1]
Appressorium Formation InhibitionMagnaporthe oryzae VT5M150 µMActively blocked appressoria formation, leading to a reduction in disease lesions.[1][2][1]

Experimental Protocols

Fungal Culture and Spore Production

Objective: To produce viable Magnaporthe oryzae conidia for use in subsequent in vitro assays.

Materials:

  • Magnaporthe oryzae isolate (e.g., VT5M1)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Streptomycin sulfate and penicillin (optional, to prevent bacterial contamination)

  • Incubator at 28°C

  • Microscope and hemocytometer

Protocol:

  • Culture Magnaporthe oryzae on PDA plates at 28°C for 7-10 days to allow for mycelial growth and sporulation.

  • Flood the surface of the mature fungal culture with sterile distilled water.

  • Gently scrape the surface of the agar with a sterile glass rod to release the conidia.

  • Filter the resulting spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Centrifuge the spore suspension and wash the spores with sterile distilled water.

  • Resuspend the spores in sterile distilled water and determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to the desired level (e.g., 5 x 10^4 spores/mL) for use in the assays.

Spore Germination Assay

Objective: To determine the effect of this compound on the germination of Magnaporthe oryzae conidia.

Materials:

  • Magnaporthe oryzae spore suspension (5 x 10^4 spores/mL)

  • This compound stock solution (dissolved in DMSO)

  • Sterile distilled water with 0.1% DMSO (control)

  • Hydrophobic surfaces (e.g., plastic coverslips)

  • Humid chamber

  • Microscope

Protocol:

  • Prepare serial dilutions of this compound in sterile distilled water containing 0.1% DMSO to achieve the desired final concentrations.

  • Mix equal volumes of the spore suspension and the this compound dilutions (or the DMSO control).

  • Pipette droplets of the mixture onto hydrophobic coverslips.

  • Incubate the coverslips in a humid chamber at room temperature for a designated time period (e.g., 2, 4, 8, or 24 hours).

  • After incubation, observe the spores under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Count at least 100 spores per replicate for each treatment.

  • Calculate the percentage of spore germination for each concentration of this compound and compare it to the control.

Appressorium Formation Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the formation of appressoria, which are specialized infection structures of Magnaporthe oryzae.

Materials:

  • Magnaporthe oryzae spore suspension (5 x 10^4 spores/mL)

  • This compound stock solution (dissolved in DMSO)

  • Sterile distilled water with 0.1% DMSO (control)

  • Hydrophobic surfaces (e.g., plastic coverslips)

  • Humid chamber

  • Microscope

Protocol:

  • Follow steps 1-3 of the Spore Germination Assay protocol.

  • Incubate the coverslips in a humid chamber at room temperature for a sufficient time to allow for appressorium formation in the control group (e.g., 8-24 hours).

  • After incubation, observe the germinated spores under a microscope.

  • For each treatment, count the number of germinated spores that have formed a distinct, melanized appressorium at the tip of the germ tube.

  • Count at least 100 germinated spores per replicate.

  • Calculate the percentage of appressorium formation for each this compound concentration and compare it to the control.

Visualizations

Experimental_Workflow cluster_prep Fungal Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture M. oryzae on PDA Harvest Harvest & Suspend Spores Culture->Harvest Adjust Adjust Spore Concentration Harvest->Adjust Mix Mix Spores with this compound Adjust->Mix Prepare_Orfamide Prepare this compound Dilutions Prepare_Orfamide->Mix Incubate Incubate on Hydrophobic Surface Mix->Incubate Observe Microscopic Observation Incubate->Observe Count_Germination Count Spore Germination Observe->Count_Germination Count_Appressoria Count Appressoria Formation Observe->Count_Appressoria

Caption: Experimental workflow for in vitro testing of this compound against M. oryzae.

Magnaporthe_Infection_Pathway cluster_fungus Magnaporthe oryzae Infection Stages cluster_intervention This compound Intervention Spore Conidium Adhesion Germination Spore Germination Spore->Germination Appressorium Appressorium Formation Germination->Appressorium Penetration Penetration of Host Cuticle Appressorium->Penetration Infection Infection & Disease Penetration->Infection Orfamide_B This compound Inhibition Inhibition Orfamide_B->Inhibition Inhibition->Appressorium

Caption: this compound inhibits the M. oryzae infection process by blocking appressorium formation.

References

Application of Orfamide B in the Biocontrol of Plant Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a promising biocontrol agent against a range of plant diseases.[1][2][3][4] Its multifaceted mode of action, encompassing direct antimicrobial activity and the induction of systemic resistance in plants, makes it a compelling candidate for the development of novel, sustainable plant protection strategies.[5] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the potential of this compound.

Overview of this compound and its Biocontrol Properties

This compound is a member of the orfamide family of cyclic lipopeptides, which are characterized by a 10-amino acid peptide ring linked to a fatty acid tail. It is structurally similar to Orfamide A, differing only by a single amino acid substitution. Produced by beneficial rhizosphere bacteria such as Pseudomonas protegens, orfamides contribute to the suppression of plant pathogens in the soil.

The biocontrol activity of this compound stems from two primary mechanisms:

  • Direct Antimicrobial Activity: this compound exhibits potent, direct inhibitory effects against a variety of plant pathogens. This includes the lysis of zoospores of oomycetes like Phytophthora and Pythium, and the inhibition of mycelial growth of fungal pathogens such as Rhizoctonia solani.

  • Induced Systemic Resistance (ISR): this compound can act as an elicitor, triggering the plant's own defense mechanisms. This induced systemic resistance provides broad-spectrum protection against subsequent pathogen attacks. In rice, for instance, orfamides have been shown to induce resistance against the necrotrophic fungus Cochliobolus miyabeanus, the causal agent of brown spot disease.

Quantitative Data on Biocontrol Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and related orfamides against various plant pathogens.

Table 1: In Vitro Antimicrobial Activity of Orfamides

PathogenOrfamide Variant(s)BioassayEffective ConcentrationObserved EffectSource
Rhizoctonia solani AG 4-HGIThis compoundMycelial Growth Inhibition100 µMSuppressed mycelial growth and caused increased hyphal branching.
Pythium ultimumOrfamide A, BZoospore Lysis10 µg/mLLysis of zoospores within seconds.
Phytophthora porriOrfamide A, BZoospore Lysis10 µg/mLLysis of zoospores within seconds.
Magnaporthe oryzaeOrfamide A, B, GAppressorium Formation Inhibition1, 10, 50 µMSignificantly blocked appressorium formation.

Table 2: In Planta Disease Control Efficacy of Orfamides

PlantPathogenOrfamide VariantApplication MethodConcentrationDisease ReductionSource
RiceCochliobolus miyabeanusOrfamide ASoil Drench25 µMSignificant reduction in disease symptoms.
RiceMagnaporthe oryzaeOrfamide A, B, GNot specifiedNot specifiedDecreased blast severity.
BeanRhizoctonia solaniThis compoundNot specifiedNot specifiedContributes to biocontrol activity against root rot.
Experimental Protocols

This section provides detailed protocols for key experiments related to the study of this compound.

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from methods described for the purification of orfamides from Pseudomonas cultures.

1. Bacterial Culture and Crude Extraction:

  • Culture Pseudomonas sp. CMR5c or CMR12a (known this compound producers) in a suitable liquid medium (e.g., King's B medium) at 28°C with shaking for 48-72 hours.
  • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
  • Collect the supernatant and acidify to pH 2.0 with 6 M HCl to precipitate the lipopeptides.
  • Store the acidified supernatant at 4°C overnight.
  • Centrifuge the acidified supernatant to collect the crude precipitate.

2. Solid-Phase Extraction (SPE) for Semi-Purification:

  • Dissolve the crude extract in a minimal volume of methanol.
  • Condition a C18 SPE cartridge by washing with methanol followed by water.
  • Load the dissolved sample onto the conditioned cartridge.
  • Wash the cartridge with a low concentration of acetonitrile in water (e.g., 20%) to remove polar impurities.
  • Elute the orfamides with a higher concentration of acetonitrile (e.g., 80-100%).
  • Collect the fractions and monitor for the presence of this compound using a droplet collapse assay or UPLC-MS.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification:

  • Pool the active fractions from SPE and dry them down.
  • Dissolve the semi-purified extract in the initial mobile phase (e.g., 90% acetonitrile/water with 0.1% TFA) and filter through a 0.22 µm syringe filter.
  • Inject the sample onto a semi-preparative C18 column.
  • Use a gradient of increasing acetonitrile concentration to separate this compound from other compounds.
  • Collect the fraction corresponding to the this compound peak and confirm its identity and purity using mass spectrometry and NMR.
  • Lyophilize the purified fraction to obtain pure this compound as a white powder.

Protocol 2: In Vitro Zoospore Lysis Assay

This protocol is designed to assess the direct antimicrobial activity of this compound against oomycete zoospores.

1. Preparation of Zoospores:

  • Culture the oomycete pathogen (e.g., Phytophthora porri or Pythium ultimum) on a suitable agar medium to induce zoospore release.
  • Harvest the zoospores by flooding the plate with sterile distilled water and collect the zoospore suspension.
  • Adjust the concentration of the zoospore suspension to a desired density (e.g., 1 x 10^5 zoospores/mL).

2. Lysis Assay:

  • Prepare a series of dilutions of purified this compound in sterile water (e.g., 1, 10, 50, 100 µg/mL).
  • On a microscope slide, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the this compound solution.
  • Immediately observe the mixture under a light microscope.
  • Record the time taken for zoospore lysis (cessation of movement and bursting of the cell).
  • Use a control treatment with sterile water or the solvent used to dissolve this compound.
  • Repeat the experiment at least three times.

Protocol 3: In Planta Induced Systemic Resistance (ISR) Assay

This protocol outlines a method to evaluate the ability of this compound to induce systemic resistance in plants.

1. Plant Growth and Treatment:

  • Grow rice seedlings in a controlled environment (e.g., growth chamber or greenhouse).
  • Prepare a solution of this compound at the desired concentration (e.g., 25 µM) in a suitable buffer or water.
  • Apply the this compound solution to the soil of the rice seedlings (soil drench).
  • Treat a control group of plants with the buffer or water only.

2. Pathogen Challenge:

  • After a specific induction period (e.g., 3 days), challenge the plants with a spore suspension of Cochliobolus miyabeanus.
  • Inoculate the leaves of both the this compound-treated and control plants with the pathogen.

3. Disease Assessment:

  • Incubate the inoculated plants under conditions favorable for disease development.
  • After a set period (e.g., 3-6 days), assess the disease severity by measuring lesion size, number of lesions, or the percentage of diseased leaf area.
  • Compare the disease severity between the this compound-treated and control plants to determine the level of induced resistance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Orfamide-Induced Systemic Resistance in Rice

The following diagram illustrates the proposed signaling pathway for Orfamide-induced systemic resistance in rice against Cochliobolus miyabeanus.

Orfamide_ISR_Pathway Orfamide Orfamide PlantCell Plant Cell Perception Orfamide->PlantCell Triggers EarlyEvents Early Defensive Events PlantCell->EarlyEvents ABA Abscisic Acid (ABA) Signaling EarlyEvents->ABA OsWRKY4 OsWRKY4 (Transcriptional Activator) ABA->OsWRKY4 DefenseGenes Activation of Defense-Related Genes OsWRKY4->DefenseGenes PR1b PR1b Gene Expression DefenseGenes->PR1b ISR Induced Systemic Resistance (against C. miyabeanus) DefenseGenes->ISR

Caption: Orfamide-induced systemic resistance pathway in rice.

Experimental Workflow for this compound Biocontrol Research

This diagram outlines a typical workflow for investigating the biocontrol potential of this compound.

Orfamide_Research_Workflow Production 1. Production & Purification of this compound InVitro 2. In Vitro Bioassays (e.g., Zoospore Lysis, Mycelial Inhibition) Production->InVitro InPlanta 3. In Planta Efficacy Trials (e.g., Disease Reduction) InVitro->InPlanta ModeOfAction 4. Mode of Action Studies (e.g., ISR Assays, Gene Expression) InPlanta->ModeOfAction Formulation 5. Formulation & Field Trials ModeOfAction->Formulation

References

Orfamide B: Application Notes and Protocols for a Promising Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a compelling candidate for the development of novel agricultural fungicides.[1][2][3] Its potent antifungal activity against a broad spectrum of plant pathogens, coupled with a unique mechanism of action, positions it as a valuable tool in the pursuit of sustainable crop protection strategies.[4][5] These application notes provide a comprehensive overview of this compound's antifungal properties, detailed experimental protocols for its evaluation, and insights into its molecular mechanism of action.

Data Presentation

The antifungal efficacy of this compound has been demonstrated against several key plant pathogens. The following tables summarize the available quantitative data on its activity. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in the reviewed literature, the effective concentrations in various bioassays indicate a potency comparable to its better-studied analog, Orfamide A.

Target OrganismAssay TypeEffective Concentration of this compoundReference
Rhizoctonia solaniHyphal Branching Assay100 µM (induces increased branching)
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (reduces disease lesions)
Phytophthora porriZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)
Pythium ultimumZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)
Orfamide AnalogsTarget OrganismAssay TypeEffective ConcentrationReference
Orfamide ARhizoctonia solaniHyphal Branching Assay100 µM
Orfamide GRhizoctonia solaniHyphal Branching Assay100 µM
Orfamide AMagnaporthe oryzaeAppressorium Formation Inhibition50 µM
Orfamide GMagnaporthe oryzaeAppressorium Formation Inhibition50 µM
Orfamide APhytophthora porriZoospore Lysis Assay≥ 25 µM
Orfamide GPhytophthora porriZoospore Lysis Assay≥ 25 µM
Orfamide APythium ultimumZoospore Lysis Assay≥ 25 µM
Orfamide GPythium ultimumZoospore Lysis Assay≥ 25 µM

Mechanism of Action

This compound exerts its antifungal effect primarily through the disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. In the case of the rice blast fungus Magnaporthe oryzae, this membrane disruption also interferes with crucial signaling pathways required for host infection, notably the Pmk1 MAP kinase pathway, which is essential for appressorium formation.

G cluster_pmk1 Pmk1 Signaling Pathway orfamide_b This compound membrane Membrane Disruption orfamide_b->membrane mst11 Mst11 membrane->mst11 inhibits activation mst7 Mst7 mst11->mst7 pmk1 Pmk1 mst7->pmk1 appressorium Appressorium Formation pmk1->appressorium

This compound's proposed mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the antifungal activity of this compound.

Protocol 1: Hyphal Branching Assay against Rhizoctonia solani

This assay assesses the effect of this compound on the mycelial growth and morphology of the filamentous fungus Rhizoctonia solani.

Materials:

  • Rhizoctonia solani culture

  • Potato Dextrose Agar (PDA) plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile solvent (for control)

  • Sterile microscope slides and coverslips

  • Microscope

Procedure:

  • Culture R. solani on PDA plates until a healthy mycelial mat is formed.

  • Prepare PDA plates containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). A control plate containing only the solvent should also be prepared.

  • Aseptically transfer a small agar plug containing actively growing mycelium from the stock culture to the center of each prepared plate.

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient mycelial growth is observed on the control plate.

  • Carefully excise a small section of the mycelium from the edge of the growing colony on each plate.

  • Mount the mycelial section on a microscope slide with a drop of sterile water and cover with a coverslip.

  • Observe the hyphal morphology under a microscope.

  • Quantify the degree of hyphal branching by counting the number of branches per unit length of the main hypha.

G start Start culture Culture R. solani start->culture prepare_plates Prepare PDA plates with This compound concentrations culture->prepare_plates inoculate Inoculate plates with mycelial plugs prepare_plates->inoculate incubate Incubate plates inoculate->incubate observe Observe hyphal morphology under microscope incubate->observe quantify Quantify hyphal branching observe->quantify end End quantify->end

Workflow for the hyphal branching assay.
Protocol 2: Zoospore Lysis Assay against Phytophthora and Pythium spp.

This assay determines the lytic effect of this compound on the motile zoospores of oomycete pathogens.

Materials:

  • Oomycete culture (Phytophthora or Pythium spp.)

  • V8 juice agar or other suitable medium for zoospore production

  • Sterile distilled water

  • This compound stock solution

  • Sterile solvent (for control)

  • Microscope slides

  • Micropipettes

  • Microscope with a timer

Procedure:

  • Induce zoospore release from the oomycete culture according to standard protocols for the specific species. This typically involves flooding the culture with sterile water and inducing a temperature or osmotic shock.

  • Collect the motile zoospore suspension and adjust the concentration to approximately 1 x 10^5 zoospores/mL.

  • On a microscope slide, place a 20 µL drop of the zoospore suspension.

  • Add 1 µL of the desired concentration of this compound solution (e.g., 10 µM, 25 µM, 50 µM) to the zoospore suspension and mix gently with the pipette tip. For the control, add 1 µL of the solvent.

  • Immediately start a timer and observe the zoospores under the microscope.

  • Record the time at which lysis (bursting) of the zoospores is observed.

G start Start induce_zoospores Induce and collect zoospores start->induce_zoospores prepare_suspension Prepare zoospore suspension on microscope slide induce_zoospores->prepare_suspension add_orfamide Add this compound and start timer prepare_suspension->add_orfamide observe Observe zoospore lysis under microscope add_orfamide->observe record_time Record time to lysis observe->record_time end End record_time->end

Workflow for the zoospore lysis assay.
Protocol 3: Appressorium Formation Inhibition Assay against Magnaporthe oryzae

This assay evaluates the ability of this compound to inhibit the formation of appressoria, the specialized infection structures of the rice blast fungus.

Materials:

  • Magnaporthe oryzae culture grown on oatmeal agar to promote sporulation

  • Sterile distilled water

  • This compound stock solution

  • Sterile solvent (for control)

  • Hydrophobic surfaces (e.g., plastic coverslips or GelBond film)

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Harvest conidia from a 10-14 day old culture of M. oryzae by flooding the plate with sterile distilled water and gently scraping the surface.

  • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial concentration to 1 x 10^5 conidia/mL in sterile distilled water.

  • Prepare a series of conidial suspensions containing different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a solvent control.

  • Place 20 µL droplets of each suspension onto the hydrophobic surfaces.

  • Incubate the surfaces in a humid chamber at room temperature (25°C) for 8-12 hours.

  • After incubation, observe the droplets under a microscope.

  • Count the number of germinated conidia that have formed appressoria versus those that have not.

  • Calculate the percentage of appressorium formation inhibition for each treatment compared to the control.

G start Start harvest_conidia Harvest and adjust conidia concentration start->harvest_conidia prepare_suspensions Prepare conidial suspensions with this compound harvest_conidia->prepare_suspensions incubate Incubate on hydrophobic surfaces in humid chamber prepare_suspensions->incubate observe Observe appressorium formation under microscope incubate->observe calculate_inhibition Calculate percentage of inhibition observe->calculate_inhibition end End calculate_inhibition->end

Workflow for the appressorium formation inhibition assay.

Conclusion

This compound demonstrates significant potential as a bio-fungicide for agricultural applications. Its broad-spectrum activity and multifaceted mechanism of action, involving direct membrane disruption and interference with key pathogenicity-related signaling pathways, make it a promising lead compound for the development of novel and effective crop protection solutions. The provided protocols offer a standardized framework for the continued investigation and characterization of this compound and related cyclic lipopeptides. Further research, particularly in establishing comprehensive MIC values and in vivo efficacy, will be crucial in fully elucidating its potential as a next-generation fungicide.

References

Orfamide B: Application Notes and Protocols for Field Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B is a cyclic lipopeptide (CLP) produced by various Pseudomonas species, notably Pseudomonas protegens. It is part of the orfamide family of secondary metabolites, which exhibit potent biological activities against a range of plant pathogens. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for field use as a biopesticide. This compound's primary modes of action include the lysis of oomycete zoospores and the inhibition of appressorium formation in fungal pathogens, making it a promising candidate for the control of various crop diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for developing stable and effective formulations.

PropertyValueReference
Molecular Formula C₆₃H₁₁₂N₁₀O₁₇
Molecular Weight 1281.6 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility.
Storage Temperature -20°C

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of activity against significant plant pathogens. Its efficacy is comparable to other orfamides, such as Orfamide A and G.

Antifungal and Anti-oomycete Activity
Target PathogenActivityMechanism of ActionEffective ConcentrationReference
Magnaporthe oryzae Inhibition of rice blast diseaseBlocks appressorium formation50 µM
Rhizoctonia solani Inhibition of mycelial growthCauses increased hyphal branching100 µM
Phytophthora spp. Zoospore lysisMembrane disruption, pore formation≥ 25 µM
Pythium spp. Zoospore lysisMembrane disruption, pore formation≥ 25 µM
Signaling Pathway in Magnaporthe oryzae

This compound's inhibition of appressorium formation in M. oryzae is believed to interfere with key signaling pathways that regulate this crucial infection process. The cAMP/PKA and Pmk1 (MAPK) pathways are central to appressorium development.

G cluster_0 This compound Interference cluster_1 Fungal Cell Surface cluster_2 Downstream Signaling This compound This compound Pth11 (GPCR-like) Pth11 (GPCR-like) This compound->Pth11 (GPCR-like) Inhibition Surface Cues Surface Cues Surface Cues->Pth11 (GPCR-like) cAMP Pathway cAMP Pathway Pth11 (GPCR-like)->cAMP Pathway Pmk1 (MAPK) Pathway Pmk1 (MAPK) Pathway Pth11 (GPCR-like)->Pmk1 (MAPK) Pathway Appressorium Formation Appressorium Formation cAMP Pathway->Appressorium Formation Pmk1 (MAPK) Pathway->Appressorium Formation

This compound's potential interference with M. oryzae signaling.
Mechanism of Zoospore Lysis

The lytic activity of this compound against oomycete zoospores is a rapid process involving direct interaction with the plasma membrane. This interaction leads to membrane permeabilization and the formation of pores, resulting in loss of cellular contents and cell death.

G cluster_0 This compound Action cluster_1 Zoospore Plasma Membrane This compound This compound Membrane Insertion Membrane Insertion This compound->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis

Mechanism of this compound-induced zoospore lysis.

Formulation for Field Application

Due to this compound's poor water solubility, a formulation is necessary to ensure its effective delivery and stability in an aqueous spray solution. While specific formulation recipes for this compound are not publicly available, common formulation types for lipopeptides include Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Emulsifiable Concentrate (EC) Formulation (Conceptual)

An EC formulation involves dissolving this compound in a suitable organic solvent and adding emulsifiers to allow it to form a stable emulsion when mixed with water.

Components:

  • Active Ingredient: this compound

  • Solvent: A water-immiscible organic solvent with good solubilizing capacity for this compound (e.g., cyclohexanone, aromatic hydrocarbons).

  • Emulsifiers: A blend of non-ionic and anionic surfactants to ensure stable emulsion formation in water of varying hardness.

Wettable Powder (WP) Formulation (Conceptual)

A WP formulation involves mixing this compound with a solid carrier and wetting and dispersing agents. This powder can then be suspended in water for application.

Components:

  • Active Ingredient: this compound

  • Carrier: An inert, finely ground solid such as kaolin clay, silica, or talc.

  • Wetting Agent: A surfactant that promotes the wetting of the powder particles by water.

  • Dispersing Agent: A surfactant that prevents the agglomeration of suspended particles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in bioassays and formulation development.

  • Materials:

    • Purified this compound

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure:

    • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: In Vitro Antifungal Bioassay against Magnaporthe oryzae
  • Objective: To evaluate the efficacy of this compound in inhibiting the germination and appressorium formation of M. oryzae.

  • Materials:

    • This compound stock solution (Protocol 1)

    • M. oryzae spore suspension (5 x 10⁴ spores/mL)

    • Sterile water

    • Microscope slides or hydrophobic coverslips

    • Humid chamber

    • Microscope

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in sterile water to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

    • Mix equal volumes of the this compound dilutions and the M. oryzae spore suspension.

    • As a control, mix the spore suspension with a solution containing the same concentration of DMSO as the highest this compound treatment.

    • Pipette 20 µL of each mixture onto a microscope slide or hydrophobic coverslip.

    • Incubate the slides in a humid chamber at 28°C for 4-8 hours.

    • Observe the spores under a microscope and quantify the percentage of spore germination and appressorium formation for each treatment.

Protocol 3: Zoospore Lysis Bioassay
  • Objective: To determine the lytic activity of this compound against oomycete zoospores.

  • Materials:

    • This compound stock solution (Protocol 1)

    • Freshly prepared zoospore suspension of a target oomycete (e.g., Phytophthora infestans)

    • Sterile water

    • Microscope slides

    • Microscope with a timer

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in sterile water.

    • On a microscope slide, mix 10 µL of the zoospore suspension with 10 µL of each this compound dilution.

    • Immediately start a timer and observe the mixture under the microscope.

    • Record the time taken for the majority of zoospores to become immotile and lyse.

    • The control should consist of zoospores mixed with a DMSO solution equivalent to the highest this compound concentration.

Protocol 4: Formulation Stability Testing (Conceptual Workflow)
  • Objective: To assess the physical and chemical stability of an this compound formulation over time.

  • Procedure:

    • Accelerated Storage: Store samples of the formulation at elevated temperatures (e.g., 40°C and 54°C) for a defined period (e.g., 2 weeks to 3 months) to predict long-term stability.

    • Real-Time Storage: Store samples under recommended storage conditions (e.g., room temperature or refrigerated) for the intended shelf life of the product.

    • Analysis at Time Points: At regular intervals, analyze the samples for:

      • Physical Properties: Appearance, color, pH, viscosity, and emulsion stability (for EC) or suspensibility (for WP).

      • Chemical Stability: Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Acceptance Criteria: The formulation is considered stable if the physical properties remain within specified limits and the concentration of this compound does not decrease by more than a predefined percentage (e.g., 10%) from the initial concentration.

G Formulation Preparation Formulation Preparation Initial Analysis (T=0) Initial Analysis (T=0) Formulation Preparation->Initial Analysis (T=0) Accelerated Storage Accelerated Storage Initial Analysis (T=0)->Accelerated Storage Real-Time Storage Real-Time Storage Initial Analysis (T=0)->Real-Time Storage Periodic Analysis Periodic Analysis Accelerated Storage->Periodic Analysis Real-Time Storage->Periodic Analysis Final Analysis Final Analysis Periodic Analysis->Final Analysis Shelf-Life Determination Shelf-Life Determination Final Analysis->Shelf-Life Determination

Workflow for formulation stability testing.

Field Application Considerations

While specific field trial data for this compound is limited, the following are general recommendations based on the application of other biopesticides:

  • Application Timing: Apply preventatively before the onset of disease or at the very early stages of infection. Repeat applications may be necessary depending on disease pressure and environmental conditions.

  • Application Rate: The optimal application rate will need to be determined through field trials. This will depend on the crop, target pathogen, and formulation.

  • Spray Volume: Ensure thorough coverage of the plant surfaces.

  • Adjuvants: The use of adjuvants such as spreaders and stickers may improve the coverage and retention of the product on the plant foliage.

  • Compatibility: Test for compatibility with other pesticides and fertilizers before tank-mixing.

Conclusion

This compound is a promising biopesticide with demonstrated efficacy against several important plant pathogens. The development of a stable and effective formulation is crucial for its successful application in the field. The protocols and information provided in this document offer a foundation for researchers and drug development professionals to further investigate and optimize the use of this compound for sustainable agriculture. Further research is needed to develop specific field-tested formulations and to establish optimal application strategies for various crops and diseases.

Quantifying Orfamide B in Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – For researchers, scientists, and drug development professionals working with cyclic lipopeptides, accurate quantification is critical for understanding biological activity and optimizing production. This document provides detailed application notes and protocols for the quantification of Orfamide B in bacterial cultures, focusing on robust and reproducible methods. This compound is a cyclic lipopeptide produced by several Pseudomonas species, including Pseudomonas sp. CMR5c and CMR12a, and is of interest for its potential applications in biocontrol and pharmacology.[1][2][3][4]

The primary analytical method for the quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound concentrations in complex biological matrices such as culture broths.

Data Presentation

The following tables summarize key data for the quantification of this compound. Table 1 provides an example of how to present quantitative results from culture experiments, while Table 2 details the recommended UPLC-MS parameters for analysis.

Table 1: Example of Quantitative Data for this compound Production

Producing StrainCulture MediumIncubation Time (hours)This compound Concentration (µg/mL)This compound Yield (mg/g dry cell weight)
Pseudomonas sp. CMR5cKing's B Medium4812.5 ± 1.52.8 ± 0.3
Pseudomonas sp. CMR5cKing's B Medium7218.2 ± 2.14.1 ± 0.5
Pseudomonas sp. CMR12aKing's B Medium489.8 ± 1.22.2 ± 0.3
Pseudomonas sp. CMR12aKing's B Medium7215.1 ± 1.83.4 ± 0.4

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.

Table 2: Recommended UPLC-MS Parameters for this compound Quantification

ParameterSetting
UPLC System Waters Acquity UPLC H-Class or similar
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 4 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or similar tandem quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) [M+H]⁺ for this compound

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of this compound-producing bacteria, extraction of the compound from the culture, and its subsequent quantification using UPLC-MS.

Protocol 1: Cultivation of this compound-Producing Bacteria

This protocol describes the cultivation of Pseudomonas sp. CMR5c or CMR12a for the production of this compound.

Materials:

  • Pseudomonas sp. CMR5c or CMR12a strain

  • King's B (KB) liquid medium

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare sterile King's B liquid medium.

  • Inoculate a single colony of the desired Pseudomonas strain from a fresh agar plate into a 10 mL starter culture of KB medium.

  • Incubate the starter culture overnight at 28°C with shaking at 200 rpm.[5]

  • Use the overnight starter culture to inoculate a larger volume of KB medium to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the production culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

Protocol 2: Extraction of this compound from Culture

This protocol details the extraction of this compound from the culture supernatant using acid precipitation followed by solid-phase extraction (SPE).

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge and centrifuge tubes

  • 6 M Hydrochloric Acid (HCl)

  • Methanol

  • C18 SPE cartridge (e.g., 900 mg)

  • Acetonitrile

  • HPLC-grade water

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 10 minutes to separate the supernatant from the bacterial cells.

  • Transfer the cell-free supernatant to a clean flask.

  • Acidify the supernatant to a pH of 2.0 with 6 M HCl and keep it overnight at 4°C to precipitate the lipopeptides.

  • Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude extract precipitate.

  • Extract the precipitate with methanol. Collect the organic phase after centrifugation at 10,000 x g for 10 minutes.

  • Dry the methanolic extract, for example, under a stream of nitrogen gas.

  • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

  • Dissolve the dried crude extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile). This compound is expected to elute in the higher acetonitrile fractions (80-100%).

  • Collect the fractions and dry them under nitrogen gas or using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol for UPLC-MS analysis.

Protocol 3: Quantification of this compound by UPLC-MS

This protocol provides a method for the quantification of this compound using UPLC-MS.

Materials and Instrumentation:

  • UPLC system coupled to a mass spectrometer

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard of known concentration

  • Methanol for sample dilution

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in methanol with concentrations ranging from 0.1 to 100 µg/mL.

  • UPLC Method: Set up the UPLC method as described in Table 2.

  • Mass Spectrometry Method: Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule of this compound ([M+H]⁺).

  • Analysis: a. Inject the prepared standards to generate a standard curve by plotting the peak area against the concentration. b. Inject the extracted samples. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve. d. Calculate the final concentration in the original culture by accounting for the dilution and concentration factors used during the extraction process.

Visualizations

The following diagrams illustrate the key workflows for the quantification of this compound.

OrfamideB_Quantification_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculate Pseudomonas sp. Culture Incubation Incubate at 28°C with Shaking Inoculation->Incubation Centrifugation1 Centrifuge Culture Incubation->Centrifugation1 Acidification Acidify Supernatant Centrifugation1->Acidification Precipitation Collect Precipitate Acidification->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE UPLC_MS UPLC-MS Analysis SPE->UPLC_MS Quantification Quantify this compound UPLC_MS->Quantification

Caption: High-level workflow for this compound quantification.

Detailed_Extraction_Analysis_Workflow Culture Bacterial Culture Broth Centrifuge1 Centrifuge (10,000 x g, 10 min) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify to pH 2.0 (6M HCl) Incubate at 4°C overnight Supernatant->Acidify Centrifuge2 Centrifuge (10,000 x g, 10 min) Acidify->Centrifuge2 Precipitate Collect Crude Extract Pellet Centrifuge2->Precipitate Extract_MeOH Extract with Methanol Precipitate->Extract_MeOH Dry_Extract Dry Methanolic Extract Extract_MeOH->Dry_Extract SPE Solid-Phase Extraction (C18) Dry_Extract->SPE Elute Elute with Acetonitrile Gradient SPE->Elute Dry_Fractions Dry Purified Fractions Elute->Dry_Fractions Reconstitute Reconstitute in Methanol Dry_Fractions->Reconstitute UPLC_MS_Analysis Inject into UPLC-MS Reconstitute->UPLC_MS_Analysis Data_Analysis Generate Standard Curve & Quantify this compound UPLC_MS_Analysis->Data_Analysis

Caption: Detailed workflow for extraction and analysis of this compound.

References

Application Note: Orfamide B Stability Testing for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive framework and detailed protocols for assessing the stability of Orfamide B, a cyclic lipopeptide with significant therapeutic and agricultural potential.[1][2][3][4] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines procedures for forced degradation studies and long-term stability testing tailored for this compound, enabling the identification of degradation pathways and the development of a stable formulation. The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a cyclic lipopeptide belonging to the orfamide family, which are produced by various Pseudomonas species.[5] These compounds are noted for their biosurfactant and antimicrobial properties. This compound's structure consists of a 10-amino acid peptide chain and a lipid tail, which contributes to its biological activity. The chemical formula for this compound is C₆₃H₁₁₂N₁₀O₁₇, with a molecular weight of 1281.6 g/mol .

The development of a stable pharmaceutical or agricultural formulation requires a thorough understanding of the API's susceptibility to degradation under various environmental conditions. Forced degradation studies, also known as stress testing, are essential for elucidating the intrinsic stability of a molecule by subjecting it to harsh conditions such as acid, base, oxidation, heat, and light. These studies help in identifying potential degradation products and developing stability-indicating analytical methods. Long-term stability studies, on the other hand, evaluate the product's quality over its intended shelf-life under recommended storage conditions.

This document provides detailed experimental protocols for conducting forced degradation and long-term stability studies on this compound. It also includes recommendations for data presentation and visualization to aid in the formulation development process.

Materials and Methods

Materials
  • This compound reference standard (purity ≥95%)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Formic acid (for mobile phase preparation)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS) is recommended for peak purity analysis and identification of degradation products.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

Analytical Method

A validated, stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for cyclic lipopeptides.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples should be diluted to a final concentration of approximately 0.5 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water. This compound is soluble in DMF, DMSO, ethanol, and methanol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions. It is recommended to aim for 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.

3.1.1. Acidic Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • To 1 mL of the this compound solution, add 1 mL of 1 N HCl.

  • Incubate the mixture at 60 °C for 24 hours.

  • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 1 N NaOH.

  • Dilute the neutralized samples to the target concentration with the mobile phase and analyze by HPLC.

3.1.2. Basic Hydrolysis

  • Prepare a 1 mg/mL solution of this compound as in 3.1.1.

  • To 1 mL of the this compound solution, add 1 mL of 1 N NaOH.

  • Incubate the mixture at 60 °C for 24 hours.

  • Withdraw aliquots at the specified time points.

  • Neutralize the aliquots with an equivalent amount of 1 N HCl.

  • Dilute and analyze by HPLC.

3.1.3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of this compound as in 3.1.1.

  • To 1 mL of the this compound solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at the specified time points.

  • Dilute and analyze by HPLC.

3.1.4. Thermal Degradation

  • Place a known amount of solid this compound in a vial and expose it to 70 °C in a dry heat oven for 48 hours.

  • Prepare a 1 mg/mL solution of this compound and expose it to 70 °C for 48 hours.

  • At appropriate time points, withdraw samples, cool to room temperature, dilute if necessary, and analyze by HPLC.

3.1.5. Photolytic Degradation

  • Expose a solid sample and a 1 mg/mL solution of this compound to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B guideline).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

G cluster_start Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Solid & Solution) acid Acidic (1N HCl, 60°C) start->acid base Basic (1N NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc G cluster_formulation Formulation Development cluster_stability Stability Testing cluster_outcome Outcomes preformulation Preformulation Studies forced_degradation Forced Degradation preformulation->forced_degradation formulation Formulation Optimization long_term Long-Term Stability formulation->long_term process Process Development process->long_term forced_degradation->formulation shelf_life Shelf-Life Determination long_term->shelf_life storage Storage Conditions long_term->storage packaging Packaging Selection long_term->packaging

References

Troubleshooting & Optimization

Overcoming low recovery of Orfamide B during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Orfamide B during purification.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound?

A1: The purification of this compound, a cyclic lipopeptide, typically involves a multi-step process. The common workflow begins with the precipitation of the lipopeptide from the culture supernatant, followed by extraction with an organic solvent. This crude extract is then semi-purified using solid-phase extraction (SPE) and finally polished to high purity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: Why is my overall recovery of this compound so low?

A2: Low recovery of this compound can be attributed to several factors throughout the purification process. As an amphiphilic molecule, it can be lost at each step due to incomplete precipitation, inefficient extraction, irreversible adsorption to surfaces, or suboptimal chromatographic conditions. It is crucial to optimize each stage of the purification to maximize the final yield.

Q3: What kind of recovery rates can I expect?

A3: Recovery rates can vary significantly depending on the specific methods and optimization of each step. While data for this compound is not extensively published, studies on similar cyclic lipopeptides can provide a benchmark. For instance, acid precipitation of the lipopeptide surfactin has been reported to yield around 70% recovery.[1] An optimized process for another class of lipopeptides, pseudofactins, achieved recovery levels of 80-90%.[2]

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot low recovery at each stage of the this compound purification process.

Problem Area 1: Acid Precipitation

Issue: Low yield of precipitate after acidifying the culture supernatant.

Possible Cause Troubleshooting Suggestion
Incorrect pH The pH for optimal precipitation of lipopeptides is critical. Ensure the pH of the supernatant is adjusted to approximately 2.0 using a strong acid like hydrochloric acid (HCl). Verify the final pH with a calibrated pH meter.
Incomplete Precipitation Allow the acidified supernatant to stand for a sufficient amount of time, typically overnight at 4°C, to ensure complete precipitation.
Loss during collection After centrifugation, carefully decant the supernatant without disturbing the pellet. Use a high-speed centrifuge to ensure a compact pellet.
Problem Area 2: Solvent Extraction

Issue: Low recovery of this compound in the crude extract after solvent extraction.

Possible Cause Troubleshooting Suggestion
Inappropriate Solvent Methanol is a commonly used solvent for extracting the acid precipitate.[3] However, the choice of solvent can significantly impact recovery. Consider testing other organic solvents like ethanol or acetonitrile to see if they improve extraction efficiency for your specific this compound analogue.
Incomplete Extraction Ensure the precipitate is thoroughly resuspended and mixed with the solvent. Perform multiple extraction steps (e.g., 2-3 times) and pool the solvent fractions to maximize recovery.
Degradation of this compound While generally stable, prolonged exposure to harsh conditions should be avoided. Minimize the time the sample is in the acidic state before extraction.
Problem Area 3: Solid-Phase Extraction (SPE)

Issue: this compound is lost during the SPE cleanup step.

Possible Cause Troubleshooting Suggestion
Poor Binding to the Sorbent Ensure the C18 cartridge is properly conditioned according to the manufacturer's protocol. The sample should be loaded in a solvent with low organic content to promote binding.
Premature Elution The wash solvent may be too strong, causing this compound to elute along with impurities. Decrease the percentage of organic solvent in the wash steps.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound from the C18 sorbent. Increase the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer. Collect and test all fractions to determine where the product is being lost.
Problem Area 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue: Low recovery or poor peak shape during the final RP-HPLC purification.

Possible Cause Troubleshooting Suggestion
Poor Solubility in Injection Solvent This compound, being hydrophobic, may not be fully soluble in the initial mobile phase if it has a high aqueous content. Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or use a small amount of a stronger solvent like DMSO to aid dissolution, but be mindful of its potential impact on peak shape.
Irreversible Binding to the Column Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape and reduce tailing.
Suboptimal Gradient The elution gradient may be too steep, leading to poor separation and co-elution with impurities, which can make it seem like the recovery is low. Optimize the gradient to ensure a good separation of this compound from other components.

Quantitative Data Summary

The following table summarizes recovery and yield data from studies on this compound and similar cyclic lipopeptides to provide a general benchmark for purification efficiency.

Purification Step/Method Lipopeptide Reported Recovery/Yield Reference
Acid PrecipitationSurfactin~70%[1]
Optimized Foam Fractionation & ExtractionPseudofactins80-90%[2]
SPE and RP-HPLCThis compound33.54 mg from crude extract
SPELipopeptides from B. subtilis20% recovery of initial activity

Experimental Protocols & Visualizations

This compound Purification Workflow

The following diagram illustrates the standard multi-step purification process for this compound.

OrfamideB_Purification_Workflow cluster_0 Crude Extraction cluster_1 Purification Culture Bacterial Culture Supernatant AcidPrecipitation Acid Precipitation (pH 2.0) Culture->AcidPrecipitation Centrifugation1 Centrifugation AcidPrecipitation->Centrifugation1 Precipitate Crude Precipitate Centrifugation1->Precipitate SolventExtraction Methanol Extraction Precipitate->SolventExtraction CrudeExtract Crude this compound Extract SolventExtraction->CrudeExtract SPE Solid-Phase Extraction (C18) CrudeExtract->SPE SemiPure Semi-Purified this compound SPE->SemiPure RPHPLC RP-HPLC (C18) SemiPure->RPHPLC PureOrfamideB Pure this compound RPHPLC->PureOrfamideB

Caption: Standard workflow for the purification of this compound.

Troubleshooting Logic for Low Recovery

This diagram outlines a logical approach to identifying the source of low this compound recovery.

Troubleshooting_Low_Recovery Start Low Overall Recovery of this compound CheckPrecipitation Analyze Supernatant After Precipitation Start->CheckPrecipitation CheckExtraction Analyze Residual Pellet After Extraction CheckPrecipitation->CheckExtraction No/low this compound PrecipitationIssue Issue with Precipitation (pH, incubation time) CheckPrecipitation->PrecipitationIssue This compound detected CheckSPE Analyze Flow-through and Wash Fractions from SPE CheckExtraction->CheckSPE No/low this compound ExtractionIssue Issue with Extraction (solvent, technique) CheckExtraction->ExtractionIssue This compound detected CheckHPLC Analyze All Fractions from HPLC CheckSPE->CheckHPLC No/low this compound SPEIssue Issue with SPE (binding, elution) CheckSPE->SPEIssue This compound detected HPLCIssue Issue with HPLC (solubility, gradient) CheckHPLC->HPLCIssue This compound in unexpected fractions

References

Troubleshooting Orfamide B peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Orfamide B, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC challenging?

This compound is a cyclic lipopeptide, a class of molecules known for their hydrophobic nature. This hydrophobicity can lead to strong interactions with the stationary phase in reversed-phase HPLC, often resulting in peak tailing. Additionally, the presence of ionizable functional groups in its structure can lead to secondary interactions with the stationary phase, further contributing to poor peak shape if not properly controlled.

Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?

Peak tailing for this compound is typically a result of one or more of the following factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with any basic functional groups on the this compound molecule, causing tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's ionizable groups, it can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and peak tailing.[4][5]

  • Peptide Aggregation: Due to its hydrophobic nature, this compound may aggregate, especially at high concentrations, leading to broad and tailing peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion and tailing.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.

Q3: What is the ideal mobile phase composition for analyzing this compound?

A typical mobile phase for analyzing this compound and similar cyclic lipopeptides consists of a gradient of acetonitrile in water, with an acidic modifier.

  • Organic Modifier: Acetonitrile is commonly used.

  • Aqueous Phase: HPLC-grade water.

  • Acidic Modifier: Trifluoroacetic acid (TFA) at a concentration of 0.1% is often effective in minimizing silanol interactions and improving peak shape. Formic acid (0.1%) can also be used, particularly if the analysis is coupled with mass spectrometry (MS), as TFA can cause ion suppression. However, formic acid is a weaker acid and may not be as effective as TFA in reducing peak tailing.

Q4: Which type of HPLC column is best suited for this compound analysis?

A high-quality, end-capped C18 column is a good starting point. These columns have a reduced number of free silanol groups, which minimizes secondary interactions. For particularly challenging separations, consider using a column with a polar-embedded phase or a hybrid particle technology, which can further shield residual silanols and improve peak shape for basic compounds. Columns with a pore size of 100 Å or greater are generally recommended for peptides to ensure good mass transfer.

Q5: How does temperature affect the analysis of this compound?

Increasing the column temperature can significantly improve the peak shape of hydrophobic peptides like this compound. Higher temperatures can reduce mobile phase viscosity, increase the solubility of the analyte, and minimize secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. A good starting point is to test temperatures in the range of 30°C to 60°C.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues during the HPLC analysis of this compound.

Problem: The this compound peak is exhibiting significant tailing.

Below is a step-by-step workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: this compound Peak Tailing Observed check_mobile_phase 1. Check Mobile Phase - Correct composition? - Freshly prepared? - Properly degassed? start->check_mobile_phase adjust_ph 2. Optimize Mobile Phase pH - Is pH far from pKa? - Try lowering pH with TFA (0.1%) or Formic Acid (0.1%) check_mobile_phase->adjust_ph [ If OK ] resolved Peak Tailing Resolved check_mobile_phase->resolved [ Issue Found & Fixed ] check_column 3. Evaluate Column - Is it an end-capped C18? - Is it old or contaminated? - Consider a polar-embedded column adjust_ph->check_column [ If Tailing Persists ] adjust_ph->resolved [ Improved Peak Shape ] increase_temp 4. Increase Column Temperature - Start at 40°C - Incrementally increase to 60°C check_column->increase_temp [ If Tailing Persists ] check_column->resolved [ Improved Peak Shape ] sample_prep 5. Review Sample Preparation - Is the concentration too high? - Is the sample fully dissolved in the initial mobile phase? increase_temp->sample_prep [ If Tailing Persists ] increase_temp->resolved [ Improved Peak Shape ] system_check 6. Inspect HPLC System - Check for dead volume (shorten tubing) - Look for leaks sample_prep->system_check [ If Tailing Persists ] sample_prep->resolved [ Improved Peak Shape ] system_check->resolved [ Issue Found & Fixed ] unresolved Issue Persists? Consult further documentation or technical support. system_check->unresolved [ If Tailing Persists ]

Figure 1. A systematic workflow for troubleshooting this compound peak tailing in HPLC.

Data Presentation

The following table summarizes key HPLC parameters and their expected impact on this compound peak shape. This information is based on general principles for hydrophobic peptide analysis and data from closely related compounds like Orfamide A.

ParameterRecommended Starting ConditionPotential Impact on Peak TailingTroubleshooting Action
Column End-capped C18, 100 Å, 2.1-4.6 mm IDHigh-quality, well-maintained columns reduce silanol interactions.Replace an old or contaminated column. Consider a column with a different chemistry (e.g., polar-embedded).
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA is a strong ion-pairing agent that masks silanol interactions, reducing tailing.If using formic acid and tailing is observed, consider switching to TFA (if MS is not used).
Mobile Phase B 0.1% TFA in AcetonitrileConsistent modifier concentration across the gradient is important.Ensure the same concentration of the acidic modifier is in both mobile phases A and B.
Gradient 5-95% Acetonitrile over 20-30 minA shallow gradient can sometimes improve peak shape.Optimize the gradient slope around the elution time of this compound.
Flow Rate 0.5-1.0 mL/min for analytical columnsLower flow rates can sometimes improve peak shape.Experiment with a lower flow rate, but be mindful of longer run times.
Column Temp. 30°CIncreasing temperature can significantly reduce tailing for hydrophobic peptides.Increase the temperature in 10°C increments up to 60°C.
Injection Volume 5-20 µLOverloading the column can cause peak distortion.Reduce the injection volume or dilute the sample.
Sample Solvent Initial mobile phase compositionA strong sample solvent can cause peak distortion.Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

Experimental Protocols

The following is a detailed methodology for the reversed-phase HPLC analysis of this compound, based on protocols for the closely related Orfamide A.

Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.

Materials:

  • This compound standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • End-capped C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm, 100 Å)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

    • Note: If using formic acid, substitute TFA with formic acid at the same concentration.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to the desired concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: End-capped C18 (e.g., 4.6 x 150 mm, 5 µm, 100 Å)

    • Column Temperature: 40°C (can be optimized between 30-60°C)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved before the first injection.

  • Data Analysis: Integrate the peak for this compound and calculate the tailing factor. A tailing factor close to 1.0 indicates a symmetrical peak. If tailing is observed, refer to the troubleshooting guide.

References

Technical Support Center: Optimizing Orfamide B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Orfamide B from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield consistently low?

Low yields of this compound can stem from several factors related to bacterial cultivation and extraction efficiency. The primary causes are often suboptimal culture conditions.[1] Key parameters to verify include the composition of the culture medium, the initial pH, incubation temperature, and aeration.[1] For instance, King's B medium is commonly used, with an optimal starting pH around 7.0 and a temperature of 28°C.[1][2] Nutrient limitation, particularly of carbon and nitrogen sources, can also significantly hamper production.[3]

Q2: I'm observing significant batch-to-batch variability. What are the likely causes?

Batch-to-batch inconsistency is typically traced back to variations in the initial steps of the process. Inconsistent inoculum preparation, such as using colonies of different ages or varying the volume of the seed culture, can lead to variable growth and metabolite production. Likewise, slight differences in media composition between batches can result in fluctuating yields. Standardizing your protocols for inoculum and media preparation is crucial for reproducibility.

Q3: How can I improve the separation of this compound from its structural analogs?

Pseudomonas species often co-produce a mixture of Orfamide analogs (e.g., Orfamide A, G), which can complicate purification due to their similar chemical structures. A two-step purification strategy is highly effective:

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for initial fractionation. Eluting with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%) can effectively separate different lipopeptide families.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity separation of this compound from its analogs, a semi-preparative RP-HPLC with a C18 column is necessary. Optimizing the gradient elution is key to resolving these closely related compounds.

Q4: My final product is impure. What are common sources of contamination and how can I avoid them?

Contamination often arises from other cellular components or co-produced metabolites. To minimize this:

  • Ensure complete cell removal: Before starting the extraction, make sure bacterial cells are completely pelleted by centrifugation (e.g., 10,000 x g for 10-20 minutes). Any remaining cells can lyse and release contaminating intracellular contents.

  • Optimize precipitation: The acid precipitation step should be fine-tuned to selectively precipitate the lipopeptides of interest while leaving other impurities in the supernatant.

  • Incorporate wash steps: Additional washing steps during the extraction and purification protocols can help remove residual contaminants.

Q5: What is the standard protocol for extracting this compound from the culture supernatant?

The most common method involves acid precipitation followed by solvent extraction. First, the bacterial culture is centrifuged to separate the supernatant. The supernatant is then acidified to a pH of 2.0 using 6 M HCl and stored at 4°C overnight to precipitate the lipopeptides. The resulting precipitate is then extracted with a solvent like methanol or ethyl acetate to yield the crude extract.

Q6: My Pseudomonas strain is known for poor secretion. Is there an alternative extraction method?

Yes. For strains where Orfamide secretion is hampered, an intracellular extraction method can be employed. In this case, the bacterial cells are collected after centrifugation. The cell pellet is then suspended in a 50% (v/v) acetonitrile/water solution and physically disrupted using ultrasonication. After sonication, the mixture is centrifuged, and the supernatant containing the released Orfamides is collected for further purification.

Data Presentation

Table 1: Optimal Cultivation Parameters for Orfamide Production

Parameter Recommended Condition Reference
Bacterial Strain Pseudomonas sp. CMR5c or CMR12a
Medium King's B (KB) Liquid Medium
Inoculum 1% (v/v) from a 24-hour seed culture
Temperature 28°C
Agitation 150 - 200 rpm
Initial pH ~7.0

| Incubation Time | 48 hours | |

Table 2: Troubleshooting Guide for Low this compound Yield

Potential Cause Recommended Solution Reference
Suboptimal Medium Ensure adequate carbon (e.g., glucose) and nitrogen sources. Verify presence of trace elements as in King's B medium.
Incorrect pH Measure and adjust the initial pH of the medium to ~7.0. Buffer the medium if significant pH shifts occur during cultivation.
Suboptimal Temperature Maintain a constant incubation temperature of 28°C.
Poor Aeration Ensure adequate agitation (150-200 rpm) for sufficient oxygen supply.

| Inconsistent Inoculum | Standardize the inoculum preparation protocol (age, cell density, volume). | |

Table 3: Key Parameters for this compound Extraction and Purification

Step Parameter Recommended Value/Method Reference
Cell Removal Centrifugation 10,000 x g for 10 min
Precipitation Acidification (Supernatant) Add 6 M HCl to pH 2.0, store at 4°C overnight
Crude Extraction Solvent Methanol or Ethyl Acetate
Semi-Purification Solid-Phase Extraction C18 Cartridge with Acetonitrile/Water step gradient

| Final Purification | RP-HPLC | Semi-preparative C18 column with Acetonitrile/Water gradient (containing 0.1% TFA) | |

Experimental Protocols

Protocol 1: Cultivation of this compound-Producing Pseudomonas sp.

  • Inoculum Preparation: Streak the Pseudomonas sp. strain on a King's B (KB) agar plate and incubate at 28°C for 24-48 hours. Inoculate a single colony into a 250 mL flask containing 50 mL of liquid KB medium. Incubate this seed culture for 24 hours at 28°C on a shaker at 150 rpm.

  • Production Culture: Inoculate a 2 L flask containing 500 mL of liquid KB medium with the seed culture (1% v/v).

  • Incubation: Incubate the production culture for 48 hours at 28°C with agitation at 150 rpm.

Protocol 2: Extraction of this compound from Culture Supernatant

  • Harvesting: Centrifuge the 48-hour culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Carefully collect the supernatant.

  • Acid Precipitation: Acidify the collected supernatant to a pH of 2.0 using 6 M HCl.

  • Incubation for Precipitation: Store the acidified supernatant at 4°C overnight to allow for the complete precipitation of lipopeptides.

  • Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to pellet the precipitate. Discard the supernatant. Extract the precipitate with methanol. Centrifuge again to remove any remaining solids and collect the methanol phase.

  • Drying: Dry the methanol extract at room temperature or using a rotary evaporator to yield the crude this compound extract.

Protocol 3: Purification of this compound using SPE and RP-HPLC

  • Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with methanol, followed by HPLC-grade water. b. Dissolve the crude extract in a minimal amount of methanol, dilute with water, and load it onto the cartridge. c. Elute the compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100%). d. Collect each fraction and identify those containing Orfamides using a droplet collapse assay or UPLC-MS analysis. e. Pool the active fractions and dry them under a stream of nitrogen or by lyophilization.

  • Reversed-Phase HPLC (RP-HPLC): a. Dissolve the semi-purified extract from the SPE step in the initial mobile phase (e.g., 90% acetonitrile/water with 0.1% TFA). b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto a semi-preparative C18 column. d. Separate the Orfamide analogs using a gradient elution method, for example, 90-100% acetonitrile in water (with 0.1% TFA) over 30 minutes. e. Collect the fraction corresponding to this compound and remove the solvent via lyophilization to obtain the pure compound.

Visualizations

Orfamide_B_Extraction_Workflow cluster_culture 1. Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification Culture Inoculate & Grow Pseudomonas sp. (48h, 28°C) Centrifuge1 Centrifuge Culture (10,000 x g, 10 min) Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Supernatant Acidify Acidify to pH 2.0 (HCl) Incubate at 4°C Overnight Supernatant->Acidify Centrifuge2 Centrifuge to Collect Precipitate Acidify->Centrifuge2 Extract Extract Precipitate with Methanol Centrifuge2->Extract Precipitate Dry Dry Extract Extract->Dry Crude_Product Crude this compound Dry->Crude_Product SPE Solid-Phase Extraction (SPE) (C18, Acetonitrile Gradient) Crude_Product->SPE HPLC Semi-Preparative RP-HPLC (C18 Column) SPE->HPLC Semi-Pure Fraction Pure_Product Pure this compound HPLC->Pure_Product

Caption: Standard workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Culture Check Cultivation Conditions Start->Check_Culture Check_Extraction Check Extraction Protocol Start->Check_Extraction Culture_Params Verify: - Medium Composition - Initial pH (~7.0) - Temperature (28°C) - Aeration (150-200 rpm) Check_Culture->Culture_Params Incorrect? Inoculum Standardize Inoculum (Age, Density, Volume) Check_Culture->Inoculum Inconsistent? Cell_Removal Ensure Complete Cell Removal (10,000 x g, 10 min) Check_Extraction->Cell_Removal Incomplete? Precipitation Confirm pH 2.0 for Precipitation & Overnight Incubation at 4°C Check_Extraction->Precipitation Incorrect? Solvent Verify Solvent Quality & Extraction Volume Check_Extraction->Solvent Issue? End Yield Optimized Culture_Params->End Inoculum->End Cell_Removal->End Precipitation->End Solvent->End

Caption: Logical workflow for troubleshooting low this compound yields.

References

Technical Support Center: Orfamide B Solubility and Bioassay Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the solubility of Orfamide B for use in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a cyclic lipopeptide natural product produced by certain species of Pseudomonas bacteria.[1] It consists of a cyclic peptide structure and a fatty acid tail, which contributes to its poor water solubility.[1][2] For most biological assays conducted in aqueous buffer systems, the low aqueous solubility of this compound can lead to precipitation, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3] However, it has poor solubility in water.[4]

Q3: What is the recommended starting procedure for dissolving this compound for a bioassay?

A3: The standard approach is to first prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration immediately before use.

Q4: What is the maximum permissible concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid cellular toxicity and off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for a concentration of 0.1% or lower. It is crucial to determine the specific tolerance of your cell line to DMSO by running appropriate vehicle controls.

Q5: What should I do if this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer?

A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring the buffer. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.

  • Increase the volume of the final solution: By increasing the total volume of your assay medium, you can lower the final concentration of both this compound and the organic co-solvent.

  • Use a higher percentage of co-solvent: If your assay can tolerate it, you can slightly increase the final percentage of DMSO. However, be mindful of the potential for solvent-induced artifacts.

  • Employ solubility enhancers: Consider the use of surfactants or cyclodextrins in your assay medium to improve the solubility of this compound.

Troubleshooting Guide: Common Solubility Issues

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the initial organic solvent. Insufficient solvent volume or inadequate mixing.Increase the volume of the organic solvent. Use sonication or gentle warming (do not exceed 40°C) to aid dissolution.
The solution becomes cloudy or forms a precipitate upon dilution into aqueous buffer. The solubility limit of this compound in the final aqueous/organic mixture has been exceeded.Follow the troubleshooting steps outlined in FAQ Q5. Prepare fresh dilutions for each experiment and avoid storing diluted solutions.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.Ensure complete dissolution of the stock solution before each use. Visually inspect the final diluted solution for any signs of precipitation before adding it to your assay.
Observed cellular toxicity in vehicle controls. The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line.Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cells. Keep the final solvent concentration consistent across all experimental conditions.

Data Presentation: Solubility of this compound

Due to the limited availability of precise quantitative solubility data in public literature, we recommend experimentally determining the solubility of this compound in your specific buffer systems. The following table provides a template for summarizing your findings.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO25> Value to be determined> Value to be determinedStock solution preparation.
Ethanol25Value to be determinedValue to be determined
Methanol25Value to be determinedValue to be determined
PBS (pH 7.4)25Value to be determinedValue to be determinedPoor solubility expected.
Assay Buffer + 0.1% DMSO25Value to be determinedValue to be determinedKinetic solubility.
Assay Buffer + 0.5% DMSO25Value to be determinedValue to be determinedKinetic solubility.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 1281.6 g/mol .

  • Carefully add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat to prevent degradation.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution of this compound for Bioassays

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your bioassay.

  • Calculate the volume of the this compound stock solution needed to achieve this final concentration in your total assay volume. Ensure the final DMSO concentration remains within the tolerated limits for your assay (e.g., ≤ 0.5%).

  • Add the required volume of aqueous assay buffer to a sterile tube.

  • While gently vortexing the tube with the assay buffer, add the calculated volume of the this compound stock solution in a slow, dropwise manner.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Visually inspect the working solution to ensure it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately in your bioassay.

Protocol 3: Experimental Determination of this compound Solubility (Turbidimetric Method)

This protocol provides a general guideline for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength between 500-700 nm (e.g., 620 nm)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In the 96-well plate, add the aqueous buffer to each well.

  • Add a small, consistent volume of each this compound dilution (and a DMSO-only control) to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for potential precipitation.

  • Measure the absorbance (optical density) of each well at a wavelength where precipitated compound will scatter light (e.g., 620 nm).

  • The solubility limit is the highest concentration at which the absorbance is not significantly different from the DMSO-only control wells.

Visualizations

Signaling Pathways and Experimental Workflows

Orfamide_Solubilization_Workflow cluster_start Starting Material cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting orfamide_powder Lyophilized this compound add_dmso Add DMSO orfamide_powder->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate stock_solution 10 mM Stock Solution in DMSO vortex_sonicate->stock_solution dilute Slow, Dropwise Dilution while Vortexing stock_solution->dilute aq_buffer Aqueous Assay Buffer aq_buffer->dilute working_solution Final Working Solution dilute->working_solution precipitation Precipitation Occurs working_solution->precipitation Cloudy Solution bioassay Perform Bioassay working_solution->bioassay Clear Solution lower_conc Lower Final Concentration precipitation->lower_conc sol_enhancer Add Solubility Enhancer (e.g., Surfactant) precipitation->sol_enhancer

Caption: Workflow for the solubilization of this compound for bioassays.

Orfamide_Signaling_Pathway cluster_regulation Biosynthesis Regulation in Pseudomonas cluster_action Mechanism of Action gacs GacS (Sensor Kinase) gaca GacA (Response Regulator) gacs->gaca Phosphorylation luxr LuxR-type Regulators gaca->luxr Transcriptional Activation ofa_genes ofa Biosynthetic Genes luxr->ofa_genes Activation orfamide_b This compound Synthesis ofa_genes->orfamide_b orfamide_ext Extracellular this compound cell_membrane Target Cell Membrane orfamide_ext->cell_membrane trp_channel TRP-type Ca2+ Channel cell_membrane->trp_channel Interaction ca_influx Ca2+ Influx trp_channel->ca_influx Activation downstream Downstream Cellular Effects (e.g., Cytotoxicity, Apoptosis) ca_influx->downstream

Caption: Proposed signaling pathway for Orfamide biosynthesis and action.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Orfamide B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Orfamide B. This resource is designed for researchers, scientists, and drug development professionals actively working with the cyclic lipopeptide this compound. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unlock the full potential of this promising antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of antifungal action?

A1: this compound is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas bacteria.[1][2] Its structure consists of a 10-amino acid peptide ring linked to a 3-hydroxydecanoic acid tail. The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis.[3] This disruption of membrane integrity is a key factor in its fungicidal activity.

Q2: What is the difference between Orfamide A, B, and G, and how does it affect their antifungal activity?

A2: Orfamide A and B are structurally very similar, differing by only a single amino acid at position four (Valine in A, Isoleucine in B). Orfamide G shares the same amino acid sequence as this compound but has a longer fatty acid tail (C12 vs. C10).[1] Studies have shown that these subtle structural differences do not significantly alter their antifungal efficacy against a range of fungal and oomycete pathogens, with all three compounds exhibiting comparable potency in various bioassays.[1]

Q3: Can the antifungal efficacy of this compound be enhanced?

A3: Yes, the antifungal efficacy of this compound can be enhanced through two primary strategies:

  • Combination Therapy: Utilizing this compound in synergy with other antifungal agents.

  • Structural Modification: Synthetically altering the structure of this compound to improve its intrinsic activity.

This support center will provide detailed guidance on both approaches.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Antifungal Activity of this compound in Monotherapy

Question: My experiments with this compound alone are showing variable or weak antifungal effects. What could be the cause and how can I troubleshoot this?

Answer:

Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Purity and Integrity of this compound:

    • Verification: Confirm the purity of your this compound sample using HPLC and its identity via mass spectrometry. Impurities can interfere with its activity.

    • Storage: this compound, like other peptides, can be sensitive to degradation. Store it as a lyophilized powder at -20°C or lower. For stock solutions in solvents like DMSO, store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not inhibiting fungal growth or interfering with this compound's activity. Always include a solvent control.

    • pH of the Medium: The activity of some lipopeptides can be pH-dependent. Verify that the pH of your growth medium is within the optimal range for both fungal growth and this compound activity.

    • Media Components: Components in rich media can sometimes sequester lipopeptides, reducing their effective concentration. Consider using a minimal defined medium for your assays.

  • Fungal Strain Variability:

    • Susceptibility Testing: Different fungal species and even different strains of the same species can have varying intrinsic susceptibility to this compound. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.

Issue 2: Difficulty in Observing and Quantifying Synergistic Effects with Other Antifungals

Question: I am trying to test for synergy between this compound and other antifungals, but my results are unclear. How can I reliably assess and quantify synergy?

Answer:

Assessing synergy requires a systematic approach. The checkerboard assay is the gold-standard method for this purpose.

  • Checkerboard Assay Protocol: A detailed protocol is provided in the "Experimental Protocols" section below. This method allows for the testing of a wide range of concentration combinations of two drugs.

  • Fractional Inhibitory Concentration (FIC) Index: The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The interaction is interpreted based on the FIC index value:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

  • Common Pitfalls and Solutions:

    • Inaccurate MIC Determination: Ensure you have accurately determined the MIC of each drug individually before performing the checkerboard assay.

    • Incorrect Plate Setup: Carefully map out your serial dilutions for both drugs on the 96-well plate to ensure all combinations are tested correctly.

    • Visual vs. Spectrophotometric Reading: Visual inspection of growth can be subjective. Use a spectrophotometer to read the optical density at 600 nm for a more quantitative measure of growth inhibition.

Enhancing Efficacy Through Combination Therapy

Combining this compound with conventional antifungal agents can lead to synergistic effects, allowing for lower effective doses and potentially mitigating the development of resistance. The primary mechanism for this synergy is thought to be the membrane-disrupting action of this compound, which facilitates the entry of the second antifungal agent into the fungal cell.

Data on Synergistic Interactions of Cyclic Lipopeptides

Disclaimer: The following data is for cyclic lipopeptides with similar mechanisms of action to this compound. Specific quantitative data for this compound in combination therapies is limited in publicly available literature. These values should be used as a guide for experimental design.

Cyclic LipopeptideCombination AgentFungal SpeciesFIC IndexInteraction
Bacillomycin DAmphotericin BCandida albicans0.28 - 0.5Synergy
Iturin AFluconazoleCandida albicans≤ 0.5Synergy
SurfactinIturin AFusarium oxysporumNot specifiedSynergism
Signaling Pathway of Synergistic Action

// Nodes OrfamideB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherAntifungal [label="Conventional Antifungal\n(e.g., Fluconazole, Amphotericin B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalMembrane [label="Fungal Cell Membrane", shape=ellipse, style=dashed, color="#EA4335"]; MembraneDisruption [label="Membrane Disruption &\nPore Formation", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedPermeability [label="Increased Membrane\nPermeability", fillcolor="#FBBC05", fontcolor="#202124"]; IntracellularTarget [label="Intracellular Target\n(e.g., Ergosterol synthesis,\nDNA/RNA synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FungalCellDeath [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges OrfamideB -> FungalMembrane [label="Inserts into"]; FungalMembrane -> MembraneDisruption [style=invis]; OrfamideB -> MembraneDisruption [style=invis]; MembraneDisruption -> IncreasedPermeability; IncreasedPermeability -> OtherAntifungal [label="Facilitates entry of", dir=back]; OtherAntifungal -> IntracellularTarget [label="Inhibits"]; IntracellularTarget -> FungalCellDeath; MembraneDisruption -> FungalCellDeath [label="Ion leakage"]; }

Caption: Synergistic antifungal action of this compound with conventional antifungals.

Enhancing Efficacy Through Structural Modification

Rational design of this compound analogs can lead to improved antifungal potency, selectivity, and pharmacokinetic properties.

Workflow for Rational Design and Synthesis

// Nodes SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetModification [label="Identify Target for Modification\n(Fatty Acid Tail or Amino Acid Residue)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Solid-Phase Peptide Synthesis\n&\nFatty Acid Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification (HPLC)\n&\nCharacterization (MS, NMR)"]; Bioassays [label="Antifungal Activity Assays\n(MIC, MFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization", shape=ellipse, style=dashed, color="#5F6368"];

// Edges SAR_Analysis -> TargetModification; TargetModification -> Synthesis; Synthesis -> Purification; Purification -> Bioassays; Bioassays -> SAR_Analysis [label="Feedback"]; Bioassays -> LeadOptimization; }

Caption: Workflow for the rational design and synthesis of this compound analogs.

Key Areas for Modification:
  • Fatty Acid Tail:

    • Length: Modifying the length of the acyl chain can influence the hydrophobicity of the molecule and its ability to interact with the fungal membrane.

    • Saturation: Introducing unsaturation into the fatty acid tail can alter its conformational flexibility.

  • Amino Acid Sequence:

    • Hydrophobicity/Hydrophilicity: Substituting amino acids to alter the overall hydrophobic/hydrophilic balance of the peptide ring can affect membrane interaction.

    • Charge: Introducing charged amino acid residues can enhance electrostatic interactions with the negatively charged components of the fungal membrane.

Experimental Protocols

Protocol 1: Checkerboard Assay for Antifungal Synergy Testing

Objective: To determine the in vitro interaction between this compound and another antifungal agent against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Stock solution of the second antifungal agent

  • Sterile water or buffer

  • Spectrophotometer

Methodology:

  • Prepare Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal spores or cells in sterile water or buffer. c. Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL.

  • Prepare Drug Dilutions: a. In a separate 96-well plate or in tubes, prepare serial dilutions of this compound and the second antifungal agent at 4 times the final desired concentrations.

  • Set up the Checkerboard Plate: a. Add 50 µL of growth medium to all wells of a 96-well plate. b. Along the x-axis (columns 2-11), add 50 µL of each dilution of this compound. Column 1 will have no this compound. Column 12 will serve as a sterility control (no inoculum). c. Along the y-axis (rows B-G), add 50 µL of each dilution of the second antifungal agent. Row A will have no second antifungal. Row H will serve as a growth control (no drugs). d. This creates a matrix of drug combinations.

  • Inoculate the Plate: a. Add 100 µL of the fungal inoculum to all wells except the sterility control wells.

  • Incubation: a. Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Read Results: a. Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible growth. b. For quantitative analysis, read the optical density at 600 nm.

  • Calculate FIC Index: a. Use the formula provided in the "Troubleshooting Guides" section to calculate the FIC index and determine the nature of the interaction.

Protocol 2: General Method for Solid-Phase Synthesis and Modification of this compound Analogs

Objective: To synthesize analogs of this compound with modifications in the fatty acid tail or amino acid sequence.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Fatty acids of varying lengths

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Peptide Synthesis: a. The linear peptide sequence of this compound is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. b. Amino acid substitutions can be made by using the desired Fmoc-protected amino acid at the corresponding coupling step.

  • N-terminal Acylation (Fatty Acid Modification): a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, the desired fatty acid is coupled to the N-terminus of the resin-bound peptide using standard coupling reagents.

  • Cleavage and Deprotection: a. The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail.

  • Cyclization: a. The linear lipopeptide is cyclized in solution, typically using a macrolactamization reagent.

  • Purification and Characterization: a. The crude cyclic lipopeptide is purified by reverse-phase HPLC. b. The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

References

Minimizing batch-to-batch variability in Orfamide B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Orfamide B production.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production, presented in a question-and-answer format.

Question: What are the potential causes for low or no this compound yield, and how can I address them?

Answer:

Low or no yield of this compound can stem from several factors, ranging from suboptimal fermentation conditions to issues with the production strain itself. A systematic approach to troubleshooting is recommended.

Key Troubleshooting Steps:

  • Verify Production Strain Integrity:

    • Genetic Instability: Non-ribosomal peptide synthetase (NRPS) gene clusters, like the ofa cluster for Orfamide biosynthesis, can be susceptible to mutations. It is crucial to re-streak your Pseudomonas culture from a frozen stock to ensure the genetic integrity of the production strain. Regular quality control checks of the inoculum are also recommended.

    • Incorrect Strain: Confirm the identity of your Pseudomonas strain (e.g., Pseudomonas sp. CMR5c or CMR12a) as an this compound producer.

  • Optimize Fermentation Parameters:

    • pH: The pH of the culture medium is critical. For lipopeptide production by Pseudomonas species, a neutral to slightly alkaline pH range of 7.0 to 8.0 is generally considered optimal.[1] Significant deviations can negatively impact enzyme activity and nutrient uptake, leading to reduced yields.

    • Temperature: The optimal temperature for secondary metabolite production is often lower than the optimal temperature for biomass growth. While many Pseudomonas strains grow well at 28-30°C, higher lipopeptide yields are frequently observed at lower temperatures, typically between 15°C and 20°C.[1]

    • Dissolved Oxygen (DO): Inadequate aeration can limit production. Ensure sufficient dissolved oxygen levels by optimizing agitation and aeration rates.

  • Evaluate Medium Composition:

    • Carbon and Nitrogen Sources: The choice and ratio of carbon and nitrogen sources significantly influence yield. Glucose is often an effective carbon source, while complex nitrogen sources like peptone and yeast extract, or inorganic sources like ammonium nitrate, can be effective.[1] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize.

    • Nutrient Limitation: Analyze the consumption of key nutrients throughout the fermentation process. If a key nutrient is depleted early, consider implementing a fed-batch strategy.

Question: I am observing significant batch-to-batch variability in my this compound production. What are the likely causes and solutions?

Answer:

Inconsistent production is a common challenge in fermentation processes. The key to minimizing variability is to standardize every step of your workflow.

Sources of Variability and Corresponding Solutions:

Source of VariabilityRecommended Solution
Inoculum Quality Standardize the inoculum preparation protocol, including the age, cell density (OD600), and volume of the seed culture. Always use a fresh culture from a frozen stock for inoculum preparation.
Raw Material Quality Source high-quality, consistent raw materials for the fermentation medium. Perform quality control checks on incoming batches of media components.
Process Control Calibrate all sensors (e.g., pH, DO, temperature) before each fermentation run. Ensure that controllers for these parameters are functioning correctly and maintaining setpoints.
Foaming Excessive foaming can lead to loss of culture volume and contamination. This can be caused by high agitation or aeration rates, or high concentrations of proteins in the medium. Reduce agitation/aeration, ensuring DO levels remain sufficient, and add an appropriate antifoaming agent (e.g., silicone-based) as needed.

Question: I am having difficulty with the downstream purification of this compound. What are some common issues and how can I resolve them?

Answer:

Downstream processing can be challenging due to the co-production of other lipopeptides and interfering compounds.

Common Purification Issues and Solutions:

IssueRecommended Solution
Co-production of Interfering Compounds Adjust the medium composition to minimize the production of unwanted byproducts. Optimize the pH during the initial acid precipitation step for better selectivity.
Emulsion Formation during Solvent Extraction Emulsions can form during liquid-liquid extraction. To break emulsions, try centrifuging at higher speeds or for a longer duration. Alternatively, consider using different extraction solvents.
Poor Separation during Chromatography For Solid-Phase Extraction (SPE), ensure proper conditioning of the C18 cartridge. During RP-HPLC, optimize the gradient of the mobile phase (e.g., acetonitrile and water with an ion-pairing agent like trifluoroacetic acid) to achieve better separation of this compound from other Orfamide analogs and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a cyclic lipopeptide consisting of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail. It differs from Orfamide A by a single amino acid substitution (Isoleucine in this compound instead of Valine in Orfamide A). This compound shares the same amino acid sequence as Orfamide G but has a different fatty acid chain length (C14 for this compound and C16 for Orfamide G).[2][3]

Q2: Which bacterial strains are known to produce this compound?

A2: this compound is produced by certain Pseudomonas species, notably Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a.

Q3: What is a suitable medium for this compound production?

A3: King's B (KB) medium is commonly used for the cultivation of Pseudomonas species and the production of Orfamides.

Q4: How is this compound biosynthesis regulated?

A4: The biosynthesis of Orfamides is regulated by complex signaling pathways. The Gac/Rsm signal transduction pathway acts as a global regulator, while LuxR-type transcriptional regulators are often found flanking the Orfamide biosynthesis (ofa) gene cluster and are believed to be pathway-specific regulators.

Q5: What analytical methods can be used to detect and quantify this compound?

A5: A simple and rapid qualitative method to screen for the presence of biosurfactants like this compound is the droplet collapse assay. For quantification and detailed analysis, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the methods of choice.

Data Presentation

Table 1: Illustrative Effect of pH on this compound Yield

pHRelative this compound Yield (%)Notes
6.045Acidic conditions are generally suboptimal for production.
7.090Neutral pH supports good production.
7.5100Optimal pH for Orfamide production in many Pseudomonas species.
8.085Slightly alkaline conditions are also favorable.
9.055Highly alkaline conditions can inhibit production.

Disclaimer: This table presents illustrative data based on general trends for cyclic lipopeptide production in Pseudomonas. Actual yields may vary depending on the specific strain and other fermentation conditions.

Table 2: Illustrative Effect of Temperature on this compound Yield

Temperature (°C)Relative this compound Yield (%)Notes
1590Lower temperatures often favor secondary metabolite production.
20100Often found to be the optimal temperature for lipopeptide production.
2575Increased biomass but potentially lower specific productivity of this compound.
3050Closer to the optimal temperature for growth, but may not be optimal for production.

Disclaimer: This table presents illustrative data based on general trends for cyclic lipopeptide production in Pseudomonas. Actual yields may vary depending on the specific strain and other fermentation conditions.

Experimental Protocols

Protocol 1: Culturing Pseudomonas sp. CMR5c for this compound Production

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of Pseudomonas sp. CMR5c from a fresh agar plate into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.

    • Incubate the seed culture on a rotary shaker at 28°C for 24 hours.

  • Large-Scale Culture:

    • Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.

    • Incubate the large-scale cultures at 20°C with a stirring rate of 150 rpm for 48-72 hours.

Protocol 2: Extraction and Purification of this compound

  • Cell Removal:

    • Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

  • Acid Precipitation:

    • Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid.

    • Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of lipopeptides.

    • Centrifuge at 10,000 x g for 10 minutes to collect the crude precipitate.

  • Methanol Extraction:

    • Extract the precipitate with methanol.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.

    • Collect the methanol supernatant and dry it (e.g., using a rotary evaporator or under a stream of nitrogen).

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 900 mg) by washing it sequentially with methanol and then with HPLC-grade water.

    • Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and dilute with water. Load the sample onto the conditioned C18 cartridge.

    • Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile). Collect each fraction separately.

    • Fraction Analysis: Screen the collected fractions for the presence of this compound using the droplet collapse assay and confirm with UPLC-MS if available. The 80% and 100% acetonitrile fractions are likely to contain the orfamides.

    • Pooling and Drying: Pool the active fractions and dry them.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Sample Preparation: Dissolve the dried, semi-purified extract from the SPE step in the initial mobile phase (e.g., 80% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Separation: Inject the sample onto a semi-preparative C18 column. Use a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to separate this compound. For example, a gradient of 80-100% acetonitrile over 30 minutes.

    • Fraction Collection: Monitor the elution profile with a UV detector (e.g., at 214 nm) and collect the fractions corresponding to the this compound peak.

    • Purity Analysis and Drying: Analyze the purity of the collected fractions by analytical HPLC-MS and pool the pure fractions. Lyophilize or evaporate the solvent to obtain pure this compound.

Mandatory Visualization

Gac_Rsm_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsmXYZ rsmX, rsmY, rsmZ (sRNAs) GacA->rsmXYZ Activates Transcription RsmA_E RsmA/E (Translational Repressors) rsmXYZ->RsmA_E Sequesters ofa_mRNA ofa mRNA RsmA_E->ofa_mRNA Represses Translation Ribosome Ribosome ofa_mRNA->Ribosome Orfamide_Biosynthesis Orfamide Biosynthesis Ribosome->Orfamide_Biosynthesis Signal Environmental Signal (Unknown) Signal->GacS Activates

Caption: The Gac/Rsm signaling pathway regulating Orfamide biosynthesis in Pseudomonas.

LuxR_Regulation LuxR LuxR-type Regulator (e.g., OfaR) ofa_promoter ofa Promoter Region LuxR->ofa_promoter Binds to ofa_genes ofaA, ofaB, ofaC (Orfamide Biosynthesis Genes) ofa_promoter->ofa_genes Initiates Transcription NRPS Non-Ribosomal Peptide Synthetases ofa_genes->NRPS Translated to OrfamideB This compound NRPS->OrfamideB Synthesizes

Caption: LuxR-type regulation of the Orfamide (ofa) biosynthesis gene cluster.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain Check Strain Integrity (Re-streak from frozen stock) Start->Check_Strain Check_Fermentation Review Fermentation Parameters (pH, Temp, DO) Start->Check_Fermentation Check_Medium Analyze Medium Composition (C/N ratio, Nutrients) Start->Check_Medium Check_Strain->Check_Fermentation Optimize_Parameters Systematically Optimize Parameters (OFAT or RSM) Check_Fermentation->Optimize_Parameters Fed_Batch Consider Fed-Batch Strategy Check_Medium->Fed_Batch Success Improved Yield Optimize_Parameters->Success Fed_Batch->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Orfamide B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orfamide B. The information provided here will assist in ensuring the quality control and accurate purity assessment of this cyclic lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?

A1: The primary analytical techniques for the quality control and purity assessment of this compound are Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods are used for identification, quantification, and structural elucidation.

Q2: What are the most common impurities found in this compound samples?

A2: The most common impurities are structurally related Orfamide homologs. Orfamide A and this compound differ by a single amino acid, while this compound and Orfamide G have the same amino acid sequence but differ in the length of their fatty acid chains.[2] Other related impurities, such as Orfamide F, which has an additional unsaturation compared to Orfamide G, may also be present.[1]

Q3: How can I differentiate this compound from its closely related homologs?

A3: Differentiation can be achieved using high-resolution UPLC-MS. The high resolving power of UPLC can separate the homologs based on slight differences in their polarity, while high-resolution mass spectrometry can distinguish them based on their precise mass-to-charge ratios.[1] NMR spectroscopy is also a powerful tool for structural confirmation and differentiation.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: While specific stability studies on this compound are not widely published, as a lipopeptide, it is recommended to store it in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C or below is advisable. It is also important to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC and UPLC-MS Analysis

Problem: Poor resolution between this compound and its homologs.

Possible Cause Solution
Suboptimal mobile phase compositionOptimize the organic modifier (acetonitrile vs. methanol) and the acidic modifier (formic acid vs. trifluoroacetic acid). A shallow gradient elution program can also improve separation.
Inappropriate column chemistryUse a high-resolution reversed-phase column (e.g., C18) with a small particle size (e.g., ≤1.8 µm for UPLC) to enhance separation efficiency.
Column temperature variationsMaintain a constant and optimized column temperature to ensure reproducible retention times and improve peak shape.

Problem: Peak tailing in the chromatogram.

Possible Cause Solution
Secondary interactions with the columnAdd a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize interactions with residual silanol groups on the stationary phase.
Column overloadReduce the injection volume or the sample concentration to avoid saturating the column.
Column contaminationUse a guard column and ensure proper sample clean-up to prevent contamination of the analytical column.

Problem: Unexpected peaks in the mass spectrum.

Possible Cause Solution
Presence of adductsLook for common adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). This is common in electrospray ionization.
In-source fragmentationOptimize the ionization source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation of the parent ion.
Presence of unknown impurities or degradation productsIsolate the unknown peak using preparative HPLC and perform further structural elucidation using tandem MS (MS/MS) and NMR.
NMR Spectroscopy

Problem: Broad or distorted peaks in the NMR spectrum.

Possible Cause Solution
Sample aggregationThis compound, as a lipopeptide, may aggregate at high concentrations. Run the NMR experiment at a lower concentration or in a different solvent (e.g., deuterated methanol or acetonitrile).
Poor sample shimmingCarefully shim the magnetic field to improve its homogeneity and obtain sharper peaks.
Presence of paramagnetic impuritiesEnsure the sample and the NMR tube are free from any paramagnetic contaminants.

Quantitative Data

Table 1: UPLC-MS Data for Orfamide Homologs

CompoundMolecular Formula[M+H]⁺ (m/z)
This compoundC₆₅H₁₁₆N₁₀O₁₇1281.8
Orfamide FNot specified1307.7
Orfamide GNot specified1309.6

Data sourced from a study on Orfamide lipopeptides produced by Pseudomonas protegens.

Experimental Protocols

Protocol 1: UPLC-MS Analysis for this compound Purity Assessment
  • Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over a specified time (e.g., 10 minutes), followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-2000.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity and minimal fragmentation.

    • Data Analysis: Integrate the peak areas of this compound and all identified impurities to calculate the percentage purity.

Protocol 2: NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d4 or acetonitrile-d3) in a 5 mm NMR tube.

  • NMR Experiments:

    • Acquire a 1D proton (¹H) NMR spectrum to get an overview of the proton signals.

    • Acquire a 1D carbon (¹³C) NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the amino acid sequence, the structure of the fatty acid chain, and the overall cyclic structure of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Quality Assessment start This compound Sample dissolve Dissolve in Methanol/Acetonitrile start->dissolve uplc_ms UPLC-MS Analysis dissolve->uplc_ms Inject nmr NMR Spectroscopy dissolve->nmr Prepare NMR Sample purity Purity Assessment (% Area) uplc_ms->purity structure Structural Confirmation nmr->structure report Quality Control Report purity->report structure->report troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Column start->cause2 cause3 Temperature Variation start->cause3 sol1 Optimize Gradient & Modifiers cause1->sol1 sol2 Use High-Resolution Column cause2->sol2 sol3 Maintain Constant Temperature cause3->sol3 end Acceptable Resolution sol1->end Improved Separation sol2->end Improved Separation sol3->end Improved Separation

References

Validation & Comparative

Orfamide B vs. Orfamide A: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of Orfamide B and Orfamide A, supported by experimental data. Orfamide A and this compound are structurally similar cyclic lipopeptides produced by Pseudomonas species, differing by only a single amino acid in their peptide sequence.[1] This subtle structural difference has prompted investigations into their comparative antifungal activities.

Quantitative Antifungal Activity

Studies reveal that Orfamide A and this compound demonstrate largely comparable antifungal and anti-oomycete efficacy across a variety of pathogens.[1][2] The following table summarizes the effective concentrations of both compounds from various bioassays. While comprehensive Minimum Inhibitory Concentration (MIC) data is not widely available in public literature, the existing data underscores their similar potency.[1]

Target OrganismAssay TypeEffective Concentration (Orfamide A)Effective Concentration (this compound)Reference
Rhizoctonia solaniHyphal Branching Assay100 µM (Induces increased branching)100 µM (Induces increased branching)[1]
Phytophthora porriZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)≥ 25 µM (Lysis within 55-70s)
Pythium ultimumZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)≥ 25 µM (Lysis within 55-70s)
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (Reduces disease lesions)50 µM (Reduces disease lesions)

Note: At concentrations of 20 and 25 µM, Orfamide A was observed to be slightly faster in causing zoospore lysis compared to this compound.

Experimental Protocols

The comparative antifungal activities of Orfamide A and B have been determined using several key experimental protocols:

1. Zoospore Lysis Assay: This assay is crucial for evaluating activity against oomycetes like Phytophthora and Pythium.

  • Zoosporangia Production: The oomycete is cultured on an appropriate medium (e.g., V8 agar) to induce the formation of zoosporangia.

  • Zoospores Release: Chilled, sterile water is added to the culture plates to trigger the release of motile zoospores from the zoosporangia.

  • Lysis Assay:

    • A specific concentration of Orfamide A or B (dissolved in a suitable solvent like DMSO) is added to a suspension of zoospores.

    • The suspension is immediately observed under a light microscope.

    • The time taken for the zoospores to lyse (burst) is recorded.

    • A control group containing the solvent without the orfamide is included to ensure the solvent has no effect.

2. Hyphal Branching Assay: This method assesses the impact of the orfamides on the mycelial growth and morphology of filamentous fungi such as Rhizoctonia solani.

  • Fungal Culture: The fungus is grown on a suitable agar medium.

  • Assay:

    • An agar plug with actively growing mycelium is placed on a fresh plate containing the desired concentration of Orfamide A or B.

    • The plates are incubated to allow for fungal growth.

    • The hyphal morphology at the edge of the growing colony is observed microscopically for any changes, such as increased branching, compared to a control plate without any orfamide.

3. Appressorium Formation Inhibition Assay: This assay is particularly relevant for pathogenic fungi like Magnaporthe oryzae that use appressoria to infect host plants.

  • Spore Suspension: A suspension of fungal spores is prepared.

  • Assay:

    • The spore suspension is mixed with different concentrations of Orfamide A or B.

    • The mixture is incubated in a humid environment for a period sufficient to allow appressorium formation (e.g., 8-24 hours).

    • The percentage of germinated spores that have successfully formed appressoria is determined through microscopic examination and compared to a no-treatment control.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of the antifungal activity of Orfamide A and B.

cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis prep_orfamides Prepare Orfamide A & B Stock Solutions zoospore_lysis Zoospore Lysis Assay prep_orfamides->zoospore_lysis hyphal_branching Hyphal Branching Assay prep_orfamides->hyphal_branching appressorium_inhibition Appressorium Formation Inhibition prep_orfamides->appressorium_inhibition prep_fungus Culture Fungal/Oomycete Pathogen prep_fungus->zoospore_lysis prep_fungus->hyphal_branching prep_fungus->appressorium_inhibition data_collection Collect Data (e.g., Lysis Time, Branching, % Inhibition) zoospore_lysis->data_collection hyphal_branching->data_collection appressorium_inhibition->data_collection comparison Compare Efficacy of Orfamide A vs. This compound data_collection->comparison

General experimental workflow for evaluating the antifungal activity of Orfamides.

Mechanism of Action: Membrane Disruption

The primary antifungal mechanism for both Orfamide A and B is the disruption of the fungal plasma membrane. Their amphiphilic nature, consisting of a peptide ring and a fatty acid tail, allows them to insert into the lipid bilayer of the fungal cell membrane. This insertion leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis. In pathogenic fungi like M. oryzae, this membrane disruption also interferes with critical infection processes such as the formation of appressoria. This is potentially linked to the inhibition of the Pmk1 signaling pathway, which is crucial for appressorium development.

cluster_orfamide Orfamide Action cluster_membrane Fungal Cell orfamide Orfamide A / B plasma_membrane Plasma Membrane Disruption orfamide->plasma_membrane pmk1_pathway Pmk1 Pathway Inhibition plasma_membrane->pmk1_pathway cell_lysis Cell Lysis plasma_membrane->cell_lysis appressorium_formation Inhibition of Appressorium Formation pmk1_pathway->appressorium_formation

Orfamides disrupt the plasma membrane, inhibiting appressorium formation.

References

A Comparative Guide to the Insecticidal Efficacy of Orfamide B and Other Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites gaining significant attention as potential biopesticides. Produced by various bacterial genera, notably Pseudomonas and Bacillus, these amphiphilic molecules exhibit a wide range of biological activities. This guide provides a comparative analysis of the insecticidal efficacy of Orfamide B, a CLP produced by Pseudomonas, and contrasts its activity with other prominent lipopeptides like Orfamide A, Surfactins, Iturins, and Fengycins.

Overview of Orfamide Lipopeptides

Orfamides are cyclic lipodepsipeptides typically produced by plant-associated Pseudomonas species.[1][2] They consist of a 10-amino-acid peptide chain linked to a β-hydroxy fatty acid tail.[2] While several orfamide variants exist, Orfamide A and B are among the most studied.

This compound , produced by strains such as Pseudomonas sp. CMR12a, has been identified as a contributor to insecticidal activity, particularly in oral infection models.[3][4] Studies using mutants deficient in orfamide production showed reduced virulence against insect larvae. However, specific quantitative data, such as LC50 values for purified this compound, are not extensively documented in publicly available literature.

Its close analog, Orfamide A , has been more quantitatively characterized. It demonstrates dose-dependent mortality against the green peach aphid (Myzus persicae), with a reported LC50 value of 34.5 µg/mL. Given that Orfamide A and B differ by only a single amino acid, their biological activities are often considered comparable, though subtle differences can influence potency.

Quantitative Comparison of Insecticidal Efficacy

The following table summarizes the available quantitative data on the insecticidal activity of Orfamide A and other major lipopeptide families. Direct comparison is challenging due to variations in target species, bioassay methods, and purity of the compounds used in different studies.

Lipopeptide FamilySpecific Compound(s)Target InsectBioassay TypeEfficacy Metric & ValueReference
Orfamide Orfamide AGreen Peach Aphid (Myzus persicae)Leaf DipLC50: 34.5 µg/mL
Surfactin Surfactin C14Fruit Fly (Drosophila melanogaster)Diet IncorporationMortality: 85.4% @ 100 ppm (24h)
Surfactin Surfactin C15Fruit Fly (Drosophila melanogaster)Diet IncorporationMortality: 92.6% @ 100 ppm (24h)
Surfactin Surfactin (from B. australimaris)Cotton Aphid (Aphis gossypii)Foliar SprayLC50: 0.857 mg/mL (857 µg/mL)
Iturin Iturin C15Fruit Fly (Drosophila melanogaster)Diet IncorporationNo toxicity observed
Iturin Iturin ATobacco Cutworm (Spodoptera litura)In-silico / BiochemicalInhibits α-amylase enzyme
Fengycin/Plipastatin PlipastatinRosy Apple Aphid (Dysaphis plantaginea)Topical ApplicationModerate mortality at 2.5 g/L
Mixture Surfactin + Iturin + FengycinRosy Apple Aphid (Dysaphis plantaginea)Topical ApplicationSynergistic increase in mortality

Experimental Protocols

Detailed and standardized methodologies are crucial for comparing the efficacy of different compounds. Below are generalized protocols for common insecticidal bioassays cited in lipopeptide research.

Protocol 1: Aphid Bioassay via Leaf-Dip Method

This method is standard for assessing the toxicity of compounds against sucking insects like aphids. This protocol is a generalized procedure based on the study by Jang et al. (2013) and IRAC guidelines.

  • Preparation of Test Solutions : Dissolve the purified lipopeptide (e.g., Orfamide A) in an appropriate solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions with distilled water containing a surfactant (e.g., 0.02% Tween 20) to ensure even spreading. A control solution should contain only the solvent and surfactant.

  • Leaf Disc Preparation : Excise leaf discs from untreated, healthy host plants (e.g., cabbage, bell pepper) using a cork borer.

  • Treatment : Dip each leaf disc into a test solution for approximately 10 seconds with gentle agitation. Place the discs on paper towels to air dry.

  • Bioassay Setup : Place the dried, treated leaf discs into petri dishes containing a solidified 1-1.5% agar medium to maintain leaf turgidity.

  • Insect Infestation : Carefully transfer a set number of adult apterous (wingless) aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.

  • Incubation : Seal the petri dishes with ventilated lids and maintain them under controlled conditions (e.g., 20-25°C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment : Assess aphid mortality after a defined period (typically 24, 48, or 72 hours). Aphids that are unresponsive or unable to right themselves are considered dead.

  • Data Analysis : Correct mortality rates using Abbott's formula. Use probit or logit analysis to calculate LC50 (lethal concentration for 50% of the population) values.

Protocol 2: Insect Bioassay via Diet Incorporation

This method is suitable for insects that can be reared on an artificial diet, such as Drosophila melanogaster or larvae of Lepidoptera. This protocol is adapted from Assié et al. (2002).

  • Preparation of Test Compound : Dissolve the purified lipopeptide (e.g., Surfactin) in a small amount of solvent.

  • Diet Preparation : Prepare the standard artificial diet for the target insect. While the diet is still liquid and has cooled to just above its solidifying temperature, add the test compound. Mix thoroughly to ensure a homogenous concentration. Pour the diet into vials or wells of a multi-well plate.

  • Insect Introduction : Once the diet has solidified, introduce a known number of test insects (e.g., adult flies or early-instar larvae) into each vial.

  • Incubation : Maintain the vials under standard rearing conditions for the species.

  • Mortality Assessment : Record mortality at regular intervals (e.g., 24, 48, 72 hours). For studies on developmental effects, continue monitoring through pupation and adult emergence.

  • Data Analysis : Calculate percentage mortality for each concentration and determine LC50/LD50 values as appropriate.

Visualizing Relationships and Mechanisms

Classification of Insecticidal Lipopeptides

The lipopeptides discussed are produced by distinct bacterial genera, each yielding characteristic families of compounds.

G cluster_bacteria Producing Bacteria cluster_pseudo_lps Pseudomonas Lipopeptides cluster_bacillus_lps Bacillus Lipopeptides Pseudomonas Pseudomonas spp. Orfamide Orfamide Family (this compound, A, etc.) Pseudomonas->Orfamide Sessilin Sessilin Pseudomonas->Sessilin Bacillus Bacillus spp. Surfactin Surfactin Family Bacillus->Surfactin Iturin Iturin Family Bacillus->Iturin Fengycin Fengycin Family Bacillus->Fengycin

Caption: Hierarchical classification of major insecticidal lipopeptide families.

Generalized Workflow for Insecticidal Bioassay

The process of evaluating a lipopeptide's insecticidal potential follows a structured experimental pipeline.

G A Lipopeptide Isolation & Purification B Preparation of Serial Dilutions A->B C Application to Bioassay System (e.g., Leaf-Dip, Diet Incorporation) B->C D Introduction of Target Insects C->D E Incubation under Controlled Conditions D->E F Mortality & Sub-lethal Effect Assessment E->F G Data Analysis (Abbott's Formula, Probit Analysis) F->G H LC50 / LD50 Determination G->H

Caption: Standard experimental workflow for evaluating insecticidal activity.

Proposed Mode of Action: Membrane Disruption

A primary mechanism of action for many lipopeptides is the disruption of cell membrane integrity. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to pore formation, loss of cellular contents, and ultimately, cell death.

G Conceptual Mode of Action of Lipopeptides on Insect Cell Membrane cluster_membrane Insect Cell Membrane cluster_lp p1 t1 p2 t2 p3 t3 p4 t4 p5 t5 p6 t6 p7 t7 p8 t8 p9 t9 lp_head Peptide Ring lp_head->p3 lp_tail Fatty Acid Tail step1 1. Approach & Interaction (Fatty acid tail anchors) step1->lp_head step2 2. Membrane Disruption & Pore Formation pore Pore step2->pore step3 3. Ion Leakage & Cell Lysis leak K+, Ca2+ Ions pore->leak leak->step3

Caption: Lipopeptide interaction with and disruption of an insect cell membrane.

References

Orfamide B: A Comparative Analysis of Antifungal Efficacy Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Orfamide B, a cyclic lipopeptide with promising biocontrol potential, against several commercial fungicides. While direct comparative studies are limited in publicly available literature, this document synthesizes available data to offer a baseline for researchers. The information is presented through quantitative data tables, detailed experimental protocols, and visualizations of mechanisms and workflows to aid in the evaluation of this compound as a potential antifungal agent.

Quantitative Efficacy Comparison

The following tables summarize the effective concentrations of this compound against key plant pathogens and provide a reference point for the efficacy of some commercial fungicides against the same or similar pathogens.

Disclaimer: The data for this compound and commercial fungicides are sourced from different studies. Experimental conditions, including isolate sensitivity, media, and incubation times, may vary, preventing direct, head-to-head comparisons of efficacy. This information is intended for comparative reference and to highlight the potential of this compound.

Table 1: Efficacy of this compound Against Plant-Pathogenic Fungi and Oomycetes

Target OrganismAssay TypeEffective Concentration of this compoundReference(s)
Phytophthora porriZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)[1][2]
Pythium ultimumZoospore Lysis Assay≥ 25 µM (Lysis within 55-70s)[1][2]
Rhizoctonia solaniHyphal Branching Assay100 µM (Induces increased branching)[1]
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (Reduces disease lesions)

Table 2: Efficacy of Selected Commercial Fungicides Against Similar Plant Pathogens (for reference)

Fungicide (Active Ingredient)Target OrganismEfficacy Metric (EC50/MIC/Inhibition)Reference(s)
MetalaxylPhytophthora cactorumEC50 (Mycelial Growth): Varies by isolate
DimethomorphPhytophthora cactorumEC50 (Mycelial Growth): Varies by isolate
FluopicolidePhytophthora cactorumEC50 (Mycelial Growth): Varies by isolate
AzoxystrobinPhytophthora spp.EC50: 0.1 - 1.13 ppm
MandipropamidPhytophthora infestansEC50: 0.02 - 2.98 µg/mL
AmisulbromPhytophthora infestansEC50 (Zoospore motility): 0.0002 ppm
CarbendazimRhizoctonia solani100% inhibition at 250 ppm
PencycuronRhizoctonia solani100% inhibition at 250 ppm
TebuconazoleRhizoctonia solani100% inhibition at 0.1% concentration
MancozebRhizoctonia solani100% inhibition at 0.1% concentration
Blasticidin SMagnaporthe oryzaeIC50: 63.06 µg/ml; MIC: >100 µg/ml
AzoxystrobinMagnaporthe oryzaeGood binding energy in silico

Mechanism of Action of this compound

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. In pathogenic fungi like Magnaporthe oryzae, this disruption also inhibits critical infection processes such as appressorium formation.

cluster_0 This compound Action cluster_1 Downstream Effects in Magnaporthe oryzae Orfamide_B This compound Plasma_Membrane Fungal Plasma Membrane Orfamide_B->Plasma_Membrane Interaction Membrane_Disruption Membrane Disruption & Permeabilization Plasma_Membrane->Membrane_Disruption Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Pmk1_Inhibition Inhibition of Pmk1 Pathway Membrane_Disruption->Pmk1_Inhibition Cell_Lysis Cell Lysis Cellular_Leakage->Cell_Lysis Appressorium_Inhibition Inhibition of Appressorium Formation Pmk1_Inhibition->Appressorium_Inhibition cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Collection & Analysis prep_pathogen Prepare Pathogen Culture (e.g., spores, mycelia) assay_setup Set up Assay (e.g., microplate, agar plate) prep_pathogen->assay_setup prep_compound Prepare this compound Stock and Working Solutions assay_treatment Apply this compound and Controls prep_compound->assay_treatment assay_setup->assay_treatment assay_incubation Incubate under Optimal Conditions assay_treatment->assay_incubation data_collection Observe and Collect Data (e.g., microscopy, absorbance) assay_incubation->data_collection data_analysis Analyze Data (e.g., calculate EC50, % inhibition) data_collection->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

References

The Synergistic Power of Orfamide B: A Comparative Guide to Enhanced Biocontrol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Orfamide B's cooperative action with other biocontrol agents against fungal phytopathogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a cyclic lipopeptide (CLP) produced by beneficial soil bacteria such as Pseudomonas sp. CMR12a, is a recognized biocontrol agent with notable antifungal and insecticidal properties.[1][2] While effective on its own against certain pathogens, its true potential is often realized through synergistic interactions with other bioactive compounds. This guide provides a comprehensive comparison of this compound's performance, both individually and in combination with other biocontrol agents, offering valuable insights for the development of more potent and sustainable agricultural fungicides.

Performance Comparison: The Power of Co-production

Experimental evidence highlights that the robust biocontrol activity of Pseudomonas sp. CMR12a against formidable soil-borne pathogens like Rhizoctonia solani is not the result of a single compound but a cooperative effort.[1][2][3] this compound works in concert with other metabolites produced by the same bacterium, namely phenazines and another class of CLPs called sessilins.

Studies using mutant strains of Pseudomonas sp. CMR12a, each deficient in producing one or more of these compounds, have revealed a clear synergistic or additive relationship. Mutants producing only this compound or only sessilins showed a significant loss of biocontrol activity against R. solani. However, when these individual compounds were applied together in vitro, their combined effect successfully inhibited the pathogen's mycelial growth. This indicates that the co-production of these agents is essential for effective disease suppression.

Quantitative Data Summary

The following tables summarize the biocontrol efficacy of Pseudomonas sp. CMR12a and its mutants, demonstrating the synergistic effect of this compound with phenazines and sessilins against Rhizoctonia solani.

Table 1: Biocontrol of Rhizoctonia solani AG 2-1 on Chinese Cabbage

Treatment (Pseudomonas sp. CMR12a strain)Metabolites ProducedDisease Severity (%)
Wild Type (CMR12a)Orfamides, Sessilins, Phenazines25.0
Mutant (Phenazine deficient)Orfamides, Sessilins27.8
Mutant (Orfamide & Sessilin deficient)Phenazines22.2
Mutant (Sessilin deficient)Orfamides, Phenazines58.3
Mutant (Orfamide deficient)Sessilins, Phenazines63.9
Control (Pathogen only)None88.9

Data adapted from Oni et al., 2015. Lower disease severity indicates higher biocontrol efficacy.

Table 2: Biocontrol of Rhizoctonia solani AG 4-HGI on Bean

Treatment (Pseudomonas sp. CMR12a strain)Metabolites ProducedDisease Severity (%)
Wild Type (CMR12a)Orfamides, Sessilins, Phenazines30.6
Mutant (Phenazine deficient)Orfamides, Sessilins33.3
Mutant (Orfamide & Sessilin deficient)Phenazines61.1
Mutant (Sessilin deficient)Orfamides, Phenazines58.3
Mutant (Orfamide deficient)Sessilins, Phenazines55.6
Control (Pathogen only)None86.1

Data adapted from Oni et al., 2015. Lower disease severity indicates higher biocontrol efficacy.

Mechanisms of Synergistic Action

The synergy between this compound, sessilins, and phenazines appears to be a multi-pronged attack that targets the pathogen directly and potentially enhances the producing bacterium's fitness. While the precise molecular interactions are still under investigation, a proposed model suggests complementary roles. Sessilins, structurally similar to tolaasins, are thought to disrupt fungal membranes, while this compound can inhibit mycelial growth and affect hyphal morphology. Phenazines are known to have broad-spectrum antimicrobial activity.

Synergy_Mechanism OrfamideB This compound Inhibition Synergistic Inhibition & Disease Suppression OrfamideB->Inhibition Inhibits Mycelial Growth Sessilin Sessilin Sessilin->Inhibition Disrupts Membrane Phenazine Phenazine Phenazine->Inhibition Broad-spectrum Antimicrobial Activity Pathogen Rhizoctonia solani (Fungal Pathogen) Inhibition->Pathogen

A simplified diagram illustrating the proposed synergistic mechanism.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. Below are protocols for key experiments used to assess the synergistic biocontrol activity.

In Vitro Antagonism Assay (Dual Culture)

This method is used to assess the direct inhibitory effect of biocontrol agents on fungal growth.

  • Culture Preparation : The fungal pathogen (R. solani) is grown on Potato Dextrose Agar (PDA) at 25°C for 5-7 days. The bacterial biocontrol agents (Pseudomonas sp. CMR12a and its mutants) are cultured in Luria-Bertani (LB) broth overnight.

  • Inoculation : A 5 mm mycelial plug from the edge of an actively growing R. solani colony is placed in the center of a fresh PDA plate.

  • Co-inoculation : Suspensions of the bacterial strains are streaked on the PDA plate at a set distance (e.g., 2-3 cm) from the fungal plug. For testing purified compounds, solutions of this compound and/or sessilins can be spotted onto sterile paper discs placed on the agar.

  • Incubation : Plates are incubated at 25°C for 3-5 days.

  • Assessment : The radial growth of the fungal mycelium towards the bacterial streak is measured and compared to a control plate with only the fungus. The percentage of inhibition is calculated.

In_Vitro_Workflow Start Start PrepFungus Prepare Fungal Inoculum (R. solani on PDA) Start->PrepFungus PrepBacteria Prepare Bacterial Cultures (Pseudomonas sp. strains) Start->PrepBacteria Inoculate Inoculate PDA Plate (Fungal plug at center) PrepFungus->Inoculate CoInoculate Co-inoculate with Bacteria (Streak at a distance) PrepBacteria->CoInoculate Inoculate->CoInoculate Incubate Incubate at 25°C (3-5 days) CoInoculate->Incubate Measure Measure Fungal Growth & Calculate Inhibition Incubate->Measure End End Measure->End

Workflow for the in vitro antagonism assay.
In Planta Soil Assay for Biocontrol

This experiment evaluates the efficacy of biocontrol agents in a more realistic soil environment.

  • Pathogen Inoculum Preparation : R. solani is grown on a sterile grain medium (e.g., oat or wheat kernels) for 2-3 weeks. This colonized grain is then dried, ground, and mixed into sterile soil to achieve a desired inoculum density.

  • Biocontrol Agent Application : Seeds of the host plant (e.g., Chinese cabbage or bean) are treated with a suspension of the Pseudomonas sp. CMR12a wild type or mutant strains before sowing.

  • Sowing and Growth : Treated seeds are sown in pots containing the pathogen-infested soil. Pots are maintained in a greenhouse or growth chamber under controlled conditions.

  • Disease Assessment : After a set period (e.g., 14-21 days), plants are assessed for disease symptoms, such as damping-off or root rot. Disease severity is scored on a scale, and the percentage of healthy plants is calculated.

  • Statistical Analysis : Data from different treatments are compared to the control (pathogen only) to determine the level of disease suppression.

Future Directions and Unexplored Synergies

While the synergistic relationship between this compound and other metabolites from its producing Pseudomonas strain is well-documented, there is a notable gap in the literature regarding its synergy with other distinct biocontrol agents like Bacillus subtilis or Trichoderma species. Research into such microbial consortia could unveil novel synergistic interactions, potentially leading to the development of next-generation biocontrol formulations with broader activity spectra and enhanced efficacy. Understanding the molecular cross-talk and signaling pathways in these mixed microbial communities will be paramount for rationally designing such products.

References

Comparative Analysis of Orfamide B: Antifungal Activity and Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Orfamide B, a cyclic lipopeptide with known antifungal properties. Due to a lack of specific cross-resistance studies on this compound, this document contextualizes its performance by examining available data on its antifungal activity, detailing its mechanism of action, and drawing parallels with cross-resistance patterns observed in other cyclic lipopeptide antifungals. Experimental protocols and relevant biological pathways are also detailed to support further research in this area.

Executive Summary

This compound, a cyclic lipopeptide produced by Pseudomonas species, demonstrates notable antifungal and anti-oomycete activity primarily by disrupting the plasma membrane of susceptible organisms.[1] While direct data on fungal cross-resistance to this compound is not currently available in public literature, studies on other cyclic lipopeptides, such as the echinocandins, provide a framework for understanding potential resistance mechanisms. Mutations in target enzymes are a common driver of cross-resistance within the echinocandin class. For membrane-targeting agents like this compound, resistance could theoretically emerge from alterations in membrane composition or the activation of cellular stress response pathways, such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways. Further research is required to determine the specific cross-resistance profile of this compound against existing and emerging antifungal agents.

Data Presentation: Antifungal Efficacy of this compound

Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is limited in publicly available literature. However, effective concentrations from various bioassays highlight its potency against several plant-pathogenic fungi and oomycetes, with efficacy comparable to its structural analog, Orfamide A.[1][2]

Table 1: Comparative Antifungal Activity of Orfamide A and this compound

Target OrganismAssay TypeEffective Concentration (this compound)Effective Concentration (Orfamide A)Reference(s)
Rhizoctonia solaniHyphal Branching Assay100 µM (induces increased branching)100 µM (induces increased branching)[1][2]
Phytophthora porriZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)≥ 25 µM (lysis within 55-70s)
Pythium ultimumZoospore Lysis Assay≥ 25 µM (lysis within 55-70s)≥ 25 µM (lysis within 55-70s)
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM (reduces disease lesions)50 µM (reduces disease lesions)

Note: At concentrations of 20 and 25 µM, Orfamide A was observed to be slightly faster in causing zoospore lysis compared to this compound.

Cross-Resistance: A Comparative Outlook

While direct cross-resistance studies for this compound are unavailable, the phenomenon is well-documented for other cyclic lipopeptide antifungals, such as the echinocandins (e.g., caspofungin, micafungin, and anidulafungin).

Echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis. Resistance to this class is primarily conferred by mutations in the FKS1 and FKS2 genes, which encode subunits of this enzyme. Notably, a mutation conferring resistance to one echinocandin often results in cross-resistance to other members of the same class, albeit sometimes to varying degrees.

Given that this compound's primary target is the plasma membrane, it is plausible that cross-resistance could occur with other antifungal agents that also target the membrane, or through mechanisms that alter membrane composition or fluidity. However, this compound would likely not share cross-resistance with agents targeting the cell wall (like echinocandins) or ergosterol biosynthesis (like azoles), unless a broader, non-specific resistance mechanism, such as upregulation of efflux pumps, is involved.

Mechanism of Action and Resistance Pathways

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction increases membrane permeability, leading to the leakage of cellular contents and ultimately, cell lysis. In fungi like Magnaporthe oryzae, this disruption also inhibits critical infection processes such as the formation of appressoria.

Fungal pathogens can develop resistance to membrane-targeting agents through the activation of conserved stress response signaling pathways. The two major pathways are:

  • The Cell Wall Integrity (CWI) Pathway: This pathway responds to cell wall and membrane stress, activating downstream effectors to reinforce the cell wall.

  • The High-Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic and oxidative stress and helps the cell adapt to environmental challenges.

Activation of these pathways can lead to increased tolerance to antifungal compounds.

OrfamideB This compound PlasmaMembrane Plasma Membrane Disruption OrfamideB->PlasmaMembrane targets MembraneStress Membrane Stress PlasmaMembrane->MembraneStress induces CWI_Pathway Cell Wall Integrity (CWI) Pathway MembraneStress->CWI_Pathway activates HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway MembraneStress->HOG_Pathway activates CellWall_Repair Cell Wall Reinforcement CWI_Pathway->CellWall_Repair leads to Stress_Adaptation Stress Adaptation HOG_Pathway->Stress_Adaptation leads to Tolerance Increased Tolerance CellWall_Repair->Tolerance Stress_Adaptation->Tolerance

Figure 1. Putative mechanism of action and resistance pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of antifungal activity and resistance.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of yeasts.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland Standard) Drug_Dilution 2. Prepare Serial Dilutions of this compound in 96-well plate Inoculation 3. Inoculate wells with fungal suspension Drug_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Read 5. Determine MIC (Lowest concentration with significant growth inhibition) Incubation->MIC_Read

Figure 2. Workflow for MIC determination via broth microdilution.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolate for testing

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final desired inoculum concentration (typically 0.5–2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The concentration range should be adequate to determine the MIC. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24–48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth in the positive control well. This can be assessed visually or by using a spectrophotometer.

Zoospore Lysis Assay

This assay is used to assess the effect of this compound on the viability of oomycete zoospores.

Procedure:

  • A defined concentration of this compound is added to a suspension of zoospores.

  • The suspension is immediately observed under a light microscope.

  • The time elapsed until zoospore lysis (bursting) is recorded.

  • A control group containing the solvent used to dissolve this compound (e.g., DMSO) is included to ensure the solvent itself does not cause lysis.

Hyphal Branching Assay

This assay evaluates the impact of this compound on the mycelial growth and morphology of filamentous fungi.

Procedure:

  • A fungal strain, such as Rhizoctonia solani, is cultured on an appropriate medium like Potato Dextrose Agar (PDA).

  • A mycelial plug is taken from the edge of an actively growing culture and placed in the center of a fresh PDA plate containing a specific concentration of this compound.

  • The plate is incubated, and the fungal morphology at the edge of the growing colony is observed microscopically for changes in hyphal branching compared to a control plate without this compound.

Conclusion and Future Directions

This compound is a potent antifungal cyclic lipopeptide with a mechanism of action centered on plasma membrane disruption. While its efficacy against certain plant pathogens is comparable to its analog Orfamide A, a critical knowledge gap exists regarding its potential for cross-resistance with other antifungal agents.

Future research should prioritize:

  • Standardized MIC testing of this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains.

  • Generating and characterizing this compound-resistant mutants to identify the genetic basis of resistance.

  • Conducting comprehensive cross-resistance studies by testing this compound-resistant strains against other classes of antifungals and vice-versa.

Understanding the cross-resistance profile of this compound is essential for evaluating its potential as a candidate for novel antifungal therapies, either as a standalone agent or in combination with existing drugs.

References

Validating the role of Orfamide B in the biocontrol activity of Pseudomonas sp.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocontrol performance of Orfamide B, a cyclic lipopeptide produced by Pseudomonas sp., against other biological and chemical alternatives. Supported by experimental data, this document details methodologies to validate its function and explores its mechanism of action.

Executive Summary

This compound, a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species, demonstrates significant potential as a biocontrol agent.[1] It exhibits a broad spectrum of activity against fungal and oomycete plant pathogens.[1] Its primary modes of action are believed to be the disruption of pathogen cell membranes and the induction of programmed cell death. This guide synthesizes key experimental findings and protocols to facilitate further research and validation of this compound's role in sustainable agriculture.

Comparative Efficacy of this compound

The biocontrol activity of this compound has been evaluated against several key plant pathogens. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other orfamides and alternative biocontrol agents.

Table 1: In Vitro Antifungal Activity against Rhizoctonia solani
TreatmentConcentrationMycelial Growth Inhibition (%)Reference
This compound100 µMCauses increased hyphal branching[1]
Orfamide A100 µMCauses increased hyphal branching[1]
Orfamide G100 µMCauses increased hyphal branching[1]
Bacillus subtilis-42.2%
Pseudomonas fluorescens-50%
Trichoderma viride-68.7%
Trichoderma harzianum-71.11%
Tebuconazole 25% EC250 ppm100%
Carbendazim 12% WP250 ppm100%

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Anti-Oomycete Activity (Zoospore Lysis)
PathogenTreatmentConcentrationTime to LysisReference
Phytophthora porriThis compound25 µMNot specified
Pythium ultimumThis compound25 µMNot specified
Phytophthora porriOrfamide A25 µMNot specified
Pythium ultimumOrfamide A25 µMNot specified
Phytophthora porriOrfamide G25 µMNot specified
Pythium ultimumOrfamide G25 µMNot specified
Phytophthora ramorumTrichoderma spp.Culture filtrateVariable inhibition

Note: The studies on this compound demonstrated zoospore lysis but did not quantify the exact time to lysis at this concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of this compound's biocontrol function.

Extraction and Purification of this compound from Pseudomonas sp.

This protocol is adapted from methods described for the purification of cyclic lipopeptides from Pseudomonas cultures.

  • Culture and Centrifugation: Grow the this compound-producing Pseudomonas sp. strain in a suitable liquid medium (e.g., King's B broth) for 48-72 hours at 28°C with shaking. Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Acid Precipitation: Collect the supernatant and acidify it to pH 2.5 using 6 M HCl. Allow the precipitate to form overnight at 4°C.

  • Extraction: Centrifuge the acidified supernatant at 10,000 x g for 15 minutes to collect the crude lipopeptide precipitate. Resuspend the pellet in a small volume of sterile deionized water and extract three times with an equal volume of ethyl acetate.

  • Solvent Evaporation: Pool the organic phases and evaporate the solvent using a rotary evaporator.

  • Purification: Resuspend the dried extract in methanol and purify by high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.

In Vitro Antagonism Assay against Rhizoctonia solani

This protocol describes the dual culture method to assess the inhibitory effect of this compound on the mycelial growth of R. solani.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour it into 90 mm Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of R. solani at the center of a fresh PDA plate.

  • Application of this compound: Aseptically place sterile filter paper discs (6 mm diameter) at a distance of 2-3 cm from the fungal plug. Apply a known concentration of purified this compound (e.g., 100 µM) dissolved in a suitable solvent to the discs. Use a solvent-only control on separate discs.

  • Incubation: Incubate the plates at 25-28°C for 3-5 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal mycelium towards the this compound-treated and control discs. Calculate the percentage of inhibition using the formula: ((C-T)/C) x 100, where C is the radial growth of the fungus in the control and T is the radial growth in the treatment. Observe for morphological changes in the fungal hyphae, such as increased branching, using a microscope.

Zoospore Lysis Assay

This protocol is used to determine the effect of this compound on the motility and viability of oomycete zoospores.

  • Zoospore Production: Induce zoospore release from a mature culture of the target oomycete (e.g., Phytophthora or Pythium species) by flooding the culture with sterile, cold distilled water and incubating at 4°C for 30 minutes, followed by a return to room temperature.

  • Treatment Application: On a microscope slide, mix a 20 µL drop of the zoospore suspension with a 1 µL solution of purified this compound at the desired concentration (e.g., 25 µM). Use a solvent-only control.

  • Microscopic Observation: Immediately observe the mixture under a light microscope. Record the time taken for the cessation of zoospore motility and subsequent lysis (bursting) of the zoospores.

  • Quantification: To quantify the effect, count the number of motile and lysed zoospores at different time intervals.

Mechanism of Action: Signaling Pathways and Logical Relationships

The biocontrol activity of this compound is primarily attributed to its interaction with the cell membranes of pathogenic fungi and oomycetes. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

OrfamideB_Antifungal_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm OrfamideB This compound Membrane Ergosterol-rich domains OrfamideB->Membrane Interaction Pore Pore Formation Membrane->Pore Induces Ion Ion Influx (Ca2+) Pore->Ion Leads to ROS ROS Production Ion->ROS Triggers Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Initiates

Caption: Proposed mechanism of this compound-induced apoptosis in fungal cells.

OrfamideB_Oomycete_Pathway cluster_membrane Oomycete Zoospore Membrane cluster_cytoplasm Oomycete Cytoplasm OrfamideB This compound Membrane Plasma Membrane OrfamideB->Membrane Direct Interaction Disruption Membrane Disruption Membrane->Disruption Causes Osmotic Loss of Osmotic Balance Disruption->Osmotic Leads to Lysis Cell Lysis Osmotic->Lysis Results in

Caption: Proposed mechanism of this compound-induced lysis of oomycete zoospores.

Experimental_Workflow start Start: Isolate Pseudomonas sp. culture Culture and Extract this compound start->culture purify Purify this compound (HPLC) culture->purify in_vitro In Vitro Antagonism Assays (e.g., Dual Culture, Zoospore Lysis) purify->in_vitro in_planta In Planta Biocontrol Assays (e.g., Seed Treatment, Soil Drench) in_vitro->in_planta compare Compare with Alternatives (Other Biocontrols, Fungicides) in_planta->compare mechanism Mechanism of Action Studies (Microscopy, Gene Expression) compare->mechanism end Conclusion: Validate Biocontrol Role mechanism->end

Caption: Experimental workflow for validating the biocontrol role of this compound.

Conclusion

The presented data and methodologies underscore the significant potential of this compound as a biocontrol agent. Its efficacy against a range of important plant pathogens, coupled with a mode of action that involves direct antagonism, makes it a compelling candidate for further development. While direct comparative data with a wide array of alternative treatments is still emerging, the existing evidence strongly supports its role in the biocontrol activity of producing Pseudomonas strains. Future research should focus on direct, standardized comparisons with other biocontrol agents and chemical fungicides, as well as a more detailed elucidation of the molecular interactions between this compound and pathogen signaling pathways to optimize its application in sustainable agriculture.

References

A Comparative Genomic and Functional Guide to Orfamide B Producing Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pseudomonas strains that produce the cyclic lipopeptide Orfamide B, with a focus on their genomic features and the functional performance of their key secondary metabolite. This document is intended to be a valuable resource for researchers in natural product discovery, microbial genomics, and the development of novel antifungal and insecticidal agents.

Introduction to Orfamides

Orfamides are a class of cyclic lipopeptides produced by various Pseudomonas species. They are synthesized via non-ribosomal peptide synthetases (NRPS) and exhibit a range of biological activities, including antifungal, insecticidal, and biosurfactant properties. The two most studied variants are Orfamide A and this compound, which differ by a single amino acid in their peptide ring. While Pseudomonas protegens strains are known to be prolific producers of Orfamide A, other related Pseudomonas species, such as Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a, are the primary sources of this compound.[1][2] This guide will delve into the genomic similarities and differences between these producer strains and compare the biological efficacy of Orfamide A and B.

Genomic Comparison of Orfamide Producing Strains

A comparative overview of the genomic features of representative Orfamide A and this compound producing Pseudomonas strains is presented in Table 1. The data highlights the close phylogenetic relationship between these strains, which are all part of the Pseudomonas fluorescens group.

FeaturePseudomonas protegens CHA0 (Orfamide A producer)Pseudomonas protegens Pf-5 (Orfamide A producer)Pseudomonas sp. CMR5c (this compound producer)Pseudomonas sp. CMR12a (this compound producer)
Genome Size (Mbp) 6.87 - 6.887.07Not explicitly stated, but related to P. protegensNot explicitly stated, but related to P. protegens
GC Content (%) 63.4Not explicitly statedNot explicitly statedNot explicitly stated
Number of Coding Sequences (CDS) Not explicitly stated6,108Not explicitly statedNot explicitly stated
Orfamide Biosynthesis Gene Cluster ofaA, ofaB, ofaC presentofaA, ofaB, ofaC presentofaA, ofaB, ofaC presentofaA, ofaB, ofaC present
Key Regulatory Genes luxR-type regulatorsluxR-type regulatorsluxR-type regulatorsluxR-type regulators

Pseudomonas protegens strains CHA0 and Pf-5, both producers of Orfamide A, possess genomes of approximately 6.87 to 7.07 Mbp with a GC content of around 63.4%.[3][4][5] While detailed genomic announcements for Pseudomonas sp. CMR5c and CMR12a are not as readily available, studies have shown their close genetic relationship to the P. protegens group. All these strains harbor the core orfamide biosynthesis gene cluster, consisting of the non-ribosomal peptide synthetase genes ofaA, ofaB, and ofaC. The regulation of this cluster is primarily controlled by LuxR-type transcriptional regulators.

The Orfamide Biosynthesis Pathway

The biosynthesis of orfamides is a complex process orchestrated by a multi-enzyme complex encoded by the ofa gene cluster. The logical workflow from gene to product is depicted below.

Orfamide_Biosynthesis_Workflow cluster_gene Orfamide Gene Cluster ofaA ofaA NRPS Non-Ribosomal Peptide Synthetase (OfaA, OfaB, OfaC) ofaA->NRPS encode ofaB ofaB ofaB->NRPS encode ofaC ofaC ofaC->NRPS encode Orfamide Orfamide (A or B) NRPS->Orfamide synthesizes AminoAcids Amino Acid Precursors AminoAcids->NRPS FattyAcid Fatty Acid Precursor FattyAcid->NRPS

Caption: Orfamide biosynthesis workflow.

Regulation of Orfamide Production

The production of orfamides, like many other secondary metabolites in Pseudomonas, is tightly regulated. A key regulatory network involved is the Gac/Rsm signaling pathway. This two-component system responds to environmental cues and, through a cascade involving small RNAs (RsmX, RsmY, RsmZ) and RNA-binding proteins (RsmA/E), ultimately controls the translation of target mRNAs, including those for secondary metabolite biosynthesis.

Gac_Rsm_Pathway Signal Environmental Signal GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA phosphorylates sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA->sRNAs activates transcription RsmA_E RsmA/E (RNA-binding proteins) sRNAs->RsmA_E sequesters Target_mRNA Target mRNA (e.g., ofa genes) RsmA_E->Target_mRNA represses translation Translation Translation Target_mRNA->Translation

Caption: Gac/Rsm signaling pathway.

Comparative Performance of Orfamide A and this compound

Despite the minor structural difference, Orfamide A and this compound exhibit remarkably similar biological activities. Quantitative data from various studies are summarized in Table 2.

Target OrganismAssay TypeEffective Concentration (Orfamide A)Effective Concentration (this compound)Outcome
Rhizoctonia solaniHyphal Branching Assay100 µM100 µMIncreased hyphal branching
Pythium ultimumZoospore Lysis≥ 25 µM≥ 25 µMLysis within 55-70 seconds
Phytophthora porriZoospore Lysis≥ 25 µM≥ 25 µMLysis within 55-70 seconds
Magnaporthe oryzaeAppressorium Formation Inhibition50 µM50 µMSignificant reduction in appressoria formation

The data indicates that both Orfamide A and this compound are potent inhibitors of fungal and oomycete pathogens at micromolar concentrations. At concentrations of 20 and 25 µM, orfamide A was observed to be slightly faster in causing zoospore lysis than the other orfamides.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Orfamide Extraction and Purification

This protocol outlines the general steps for isolating orfamides from bacterial cultures.

Orfamide_Extraction_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2) Supernatant->Acidification Precipitation Precipitation (4°C) Acidification->Precipitation Crude_Extract Crude Extract Precipitation->Crude_Extract SPE Solid Phase Extraction (C18) Crude_Extract->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Orfamide Pure Orfamide HPLC->Pure_Orfamide

Caption: Orfamide extraction and purification workflow.

Step-by-Step Protocol:

  • Bacterial Culture: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) at 28°C with shaking for 48-72 hours.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Acidification: Collect the supernatant and acidify it to pH 2.0 using 6 M HCl.

  • Precipitation: Incubate the acidified supernatant at 4°C overnight to allow the lipopeptides to precipitate.

  • Crude Extraction: Centrifuge the mixture at 10,000 x g for 15 minutes to collect the crude precipitate. The pellet is then dissolved in methanol.

  • Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge. The cartridge is first conditioned with methanol and then water. The sample is loaded, and elution is performed with a stepwise gradient of acetonitrile in water.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing orfamides (identified by a droplet collapse assay or UPLC-MS) are pooled, dried, and subjected to RP-HPLC on a C18 column for final purification.

Zoospore Lysis Assay

This assay is used to assess the effect of orfamides on the viability of oomycete zoospores.

Step-by-Step Protocol:

  • Zoospore Suspension: Prepare a fresh suspension of zoospores from a culture of the target oomycete (e.g., Pythium or Phytophthora).

  • Treatment: On a microscope slide, mix a small volume of the zoospore suspension with a solution of the purified orfamide at the desired concentration.

  • Microscopic Observation: Immediately observe the mixture under a light microscope.

  • Data Collection: Record the time it takes for the zoospores to lyse (burst). A control treatment with the solvent (e.g., DMSO) should be included.

Appressorium Formation Inhibition Assay

This assay evaluates the ability of orfamides to inhibit a critical step in the infection process of many fungal pathogens.

Step-by-Step Protocol:

  • Spore Suspension: Prepare a suspension of fungal spores (e.g., Magnaporthe oryzae) in a suitable buffer.

  • Treatment: Add the purified orfamide to the spore suspension to achieve the desired final concentration.

  • Incubation: Place droplets of the treated spore suspension on a hydrophobic surface (e.g., plastic coverslips) and incubate in a humid chamber for several hours to allow for germination and appressorium formation.

  • Microscopic Analysis: After incubation, observe the spores under a microscope and count the number of germinated spores that have formed appressoria.

  • Quantification: Express the result as the percentage of appressorium formation relative to a control treatment without the orfamide.

Conclusion

The comparative genomic analysis of this compound producing Pseudomonas strains reveals their close evolutionary relationship with Orfamide A producers. The biosynthesis of these potent cyclic lipopeptides is governed by a conserved gene cluster and is under the control of complex regulatory networks like the Gac/Rsm pathway. Despite a minor structural variation, this compound demonstrates comparable and potent antifungal and anti-oomycete activity to Orfamide A. This guide provides a foundational resource for researchers aiming to harness the potential of these natural products for applications in agriculture and medicine. Further research into the optimization of production and a deeper understanding of their mode of action will be crucial for their successful translation into practical solutions.

References

Safety Operating Guide

Proper Disposal of Orfamide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational disposal of Orfamide B, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this cyclic lipopeptide antibiotic.

For researchers, scientists, and drug development professionals working with this compound, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive overview of the necessary procedures.

This compound: Summary of Known Data

PropertyDataReference
Molecular Formula C₆₃H₁₁₂N₁₀O₁₇
Molecular Weight 1281.6 g/mol
Appearance Solid (presumed)
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage -20°C
Known Hazards Not fully characterized. Handle as a potentially hazardous substance.[1]

Experimental Protocols for Disposal

The following protocols are based on standard practices for the disposal of research-grade chemicals with unknown hazard profiles.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse all contaminated glassware and surfaces that have come into contact with this compound three times with a suitable solvent in which this compound is soluble, such as ethanol or methanol.

  • Collection of Rinsate: The first rinseate should be collected and treated as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided local regulations permit this for the solvent used.

  • Washing: After the initial solvent rinse, wash glassware with a standard laboratory detergent and water.

  • Surface Decontamination: Wipe down benchtops and other surfaces with the chosen solvent, followed by a standard laboratory disinfectant or cleaning agent.

Disposal of Small Quantities of this compound (<1 gram)
  • Solubilization: Dissolve the this compound in a minimal amount of a flammable solvent in which it is soluble (e.g., ethanol or methanol).

  • Absorption: Carefully add the resulting solution to an absorbent, non-combustible material (e.g., vermiculite or sand) in a designated chemical waste container.

  • Labeling and Storage: Securely close the container, label it clearly as "this compound Waste" with the appropriate hazard warnings for the solvent used, and store it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.

Disposal of Large Quantities of this compound (>1 gram) and Contaminated Materials
  • Packaging: Place the original container of this compound, or any contaminated materials such as gloves, pipette tips, and absorbent pads, into a larger, sealable, and clearly labeled chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The container must be labeled as "this compound Waste" and include any other relevant hazard information.

  • Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: The disposal of larger quantities of chemical waste must be handled by a certified hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and proper disposal in accordance with local, state, and federal regulations.

Disposal Workflow

OrfamideB_Disposal_Workflow cluster_prep Preparation cluster_small Small Quantities (<1g) & Decontamination cluster_large Large Quantities (>1g) & Contaminated Materials cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type dissolve Dissolve in Flammable Solvent (e.g., Ethanol) waste_type->dissolve < 1g / Decon. package Package in Labeled, Sealable Container waste_type->package > 1g / Contaminated Materials absorb Absorb onto Inert Material (e.g., Vermiculite) dissolve->absorb waste_container Place in Designated Chemical Waste Container absorb->waste_container collect_rinse Collect First Rinse of Glassware collect_rinse->waste_container package->waste_container label_waste Label Container Clearly waste_container->label_waste store_waste Store in Hazardous Waste Accumulation Area label_waste->store_waste ehs_contact Contact EHS for Pickup and Disposal store_waste->ehs_contact end End: Proper Disposal Complete ehs_contact->end

References

Personal protective equipment for handling Orfamide B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

As the toxicological properties of Orfamide B have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract. It could also be harmful if inhaled, ingested, or absorbed through the skin, and may cause eye, skin, or respiratory system irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety GlassesMust be worn at all times in the laboratory.
Hands Compatible Chemical-Resistant GlovesInspect gloves for integrity before each use.
Body Laboratory CoatLong-sleeved to protect skin from potential splashes.
Respiratory NIOSH-approved RespiratorUse in areas with inadequate ventilation or when handling powders.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its use in experiments.

Receiving Receiving and Inspection Storage Secure and Designated Storage Receiving->Storage Log inventory Preparation Weighing and Solution Preparation in a Fume Hood Storage->Preparation Retrieve from storage Experimentation Conducting Experiments Preparation->Experimentation Use in assays Cleanup Decontamination of Workspace and Equipment Experimentation->Cleanup Post-experiment Disposal Waste Segregation and Disposal Cleanup->Disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of this compound Solutions

This compound is soluble in solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2] These solvents are often flammable and have their own associated health risks. Therefore, all weighing and solution preparation activities must be conducted within a certified chemical fume hood.

  • Preparation: Don all required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the fume hood.

  • Solubilization: Add the appropriate solvent to the solid this compound in a suitable container. Gently agitate to dissolve.

  • Storage of Solution: Store the prepared solution in a clearly labeled, tightly sealed container in a designated and secure location.

Emergency Procedures

Accidental exposure or spills require immediate and appropriate action. The following diagram outlines the emergency response for various scenarios.

cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill_Alert Alert others in the area Spill_Evacuate Evacuate if necessary Spill_Alert->Spill_Evacuate Spill_Contain Contain the spill with absorbent material Spill_Evacuate->Spill_Contain Spill_Cleanup Clean up using appropriate kit Spill_Contain->Spill_Cleanup Spill_Dispose Dispose of waste as hazardous Spill_Cleanup->Spill_Dispose Exposure_Remove Remove contaminated clothing Exposure_Wash Wash affected area with soap and water for 15 mins Exposure_Remove->Exposure_Wash Exposure_Seek_Medical Seek immediate medical attention Exposure_Wash->Exposure_Seek_Medical Exposure_Eyes Flush eyes with water for 15 mins Exposure_Eyes->Exposure_Seek_Medical Exposure_Inhalation Move to fresh air Exposure_Inhalation->Exposure_Seek_Medical

Caption: Emergency response plan for this compound incidents.

First-Aid Measures [1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated sharps container for hazardous materials.
Contaminated PPE Place in a sealed bag and dispose of as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup of hazardous waste by a certified disposal company.

References

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